molecular formula C16H22O8 B15559755 (E)-coniferin

(E)-coniferin

Cat. No.: B15559755
M. Wt: 342.34 g/mol
InChI Key: SFLMUHDGSQZDOW-UHFFFAOYSA-N
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Description

Laricin has been reported in Oplopanax elatus with data available.

Properties

IUPAC Name

2-(hydroxymethyl)-6-[4-(3-hydroxyprop-1-enyl)-2-methoxyphenoxy]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O8/c1-22-11-7-9(3-2-6-17)4-5-10(11)23-16-15(21)14(20)13(19)12(8-18)24-16/h2-5,7,12-21H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLMUHDGSQZDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CCO)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biological Role of (E)-Coniferin in Conifers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-coniferin, the β-D-glucoside of (E)-coniferyl alcohol, serves as a pivotal metabolite in conifers, primarily functioning as a storage and transport form of coniferyl alcohol, a principal monolignol for guaiacyl (G) lignin (B12514952) biosynthesis. This technical guide provides a comprehensive overview of the biological role of this compound, encompassing its biosynthesis, transport, and metabolism in the context of lignification. The document details quantitative data, experimental protocols, and signaling pathways to facilitate further research and potential applications in drug development and wood quality improvement.

Introduction

Lignin, a complex aromatic polymer, is a major component of the secondary cell walls of vascular plants, providing structural support, water transport integrity, and defense against pathogens. In conifers, lignin is predominantly composed of guaiacyl (G) units derived from the polymerization of coniferyl alcohol. This compound [(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]oxane-3,4,5-triol] is the primary soluble precursor for this process, acting as a stable, water-soluble molecule for the storage and transport of the otherwise reactive coniferyl alcohol.[1] Its accumulation is tightly regulated, coinciding with periods of active wood formation, particularly during the spring reactivation of the cambium.[2] Understanding the intricate mechanisms governing coniferin (B30667) metabolism is crucial for manipulating lignin content and composition for various industrial applications, including pulp and paper production and biorefineries.

Biosynthesis of this compound

The biosynthesis of this compound occurs in the cytoplasm of developing xylem cells and involves the glucosylation of coniferyl alcohol.

The Phenylpropanoid Pathway and Coniferyl Alcohol Synthesis

Coniferyl alcohol is synthesized via the general phenylpropanoid pathway, starting from the amino acid phenylalanine. A simplified representation of this pathway leading to coniferyl alcohol is depicted below.

G Phe L-Phenylalanine Cin Cinnamic acid Phe->Cin pCou p-Coumaric acid Cin->pCou pCouCoA p-Coumaroyl-CoA pCou->pCouCoA CafCoA Caffeoyl-CoA pCouCoA->CafCoA FerCoA Feruloyl-CoA CafCoA->FerCoA ConAld Coniferaldehyde FerCoA->ConAld ConAlc Coniferyl alcohol ConAld->ConAlc

Figure 1. Simplified phenylpropanoid pathway to coniferyl alcohol.

Enzyme abbreviations: PAL: Phenylalanine ammonia-lyase; C4H: Cinnamate 4-hydroxylase; 4CL: 4-Coumarate:CoA ligase; HCT: Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase; CCoAOMT: Caffeoyl-CoA O-methyltransferase; CCR: Cinnamoyl-CoA reductase; CAD: Cinnamyl alcohol dehydrogenase.

Glucosylation of Coniferyl Alcohol

The final step in this compound biosynthesis is the transfer of a glucose moiety from UDP-glucose to the 4-hydroxyl group of coniferyl alcohol. This reaction is catalyzed by the enzyme UDP-glucose:coniferyl alcohol glucosyltransferase (CAGT) (EC 2.4.1.111).[3]

G ConAlc Coniferyl alcohol Coniferin This compound ConAlc->Coniferin CAGT UDPG UDP-glucose UDP UDP

Figure 2. Biosynthesis of this compound from coniferyl alcohol.

Transport and Storage

Once synthesized, this compound is transported to and stored in the vacuole of differentiating xylem cells, awaiting its mobilization for lignification.

Intracellular Transport

Evidence suggests that this compound is transported into the vacuole via a proton/coniferin antiport mechanism. This active transport process is likely mediated by a tonoplast-localized transporter, though the specific protein has yet to be definitively identified in conifers.

Accumulation and Storage

This compound accumulates to high concentrations in the vacuoles of developing tracheids and ray parenchyma cells in the xylem. This storage allows for a ready supply of monolignols for the rapid lignification that occurs during secondary cell wall formation.

Metabolism and Role in Lignification

The mobilization of stored this compound is a critical step for lignification. This process involves the hydrolysis of coniferin to release coniferyl alcohol.

Hydrolysis by β-Glucosidase

The cleavage of the β-glucosidic bond of coniferin is catalyzed by coniferin β-glucosidase (EC 3.2.1.126).[1] This enzyme is localized in the cell wall, ensuring that the highly reactive coniferyl alcohol is released at the site of lignification.[4]

G Coniferin This compound ConAlc Coniferyl alcohol Coniferin->ConAlc Coniferin β-glucosidase Water H₂O Glucose D-Glucose

Figure 3. Hydrolysis of this compound to coniferyl alcohol.
Polymerization into Lignin

Following its release, coniferyl alcohol is oxidized by peroxidases and/or laccases in the cell wall to form resonance-stabilized phenoxy radicals. These radicals then undergo combinatorial coupling to form the complex lignin polymer.

Quantitative Data

ParameterSpeciesTissue/CompartmentValueReference
This compound Concentration Pinus banksianaProtoplasts from developing xylem1.0 - 1.6 mM[5]
Pinus strobusProtoplasts from developing xylem1.0 - 1.6 mM[5]
CAGT Kinetics (UDP-glucose) Picea abiesCambial sapKm = 220 µM[6]
CAGT Kinetics (Coniferyl alcohol) Picea abiesCambial sapKm = 250 µM[6]
Coniferin β-glucosidase Substrate Preference Pinus contortaDifferentiating xylemPrefers coniferin and syringin (B1682858) over synthetic glucosides[4]

Experimental Protocols

Extraction and Quantification of this compound by HPLC

This protocol describes a general method for the extraction and quantification of this compound from conifer cambial tissue. Optimization may be required for different species and tissues.

Materials:

  • Freshly harvested conifer cambial tissue

  • Liquid nitrogen

  • 80% (v/v) methanol

  • Mortar and pestle

  • Microcentrifuge tubes

  • 0.22 µm syringe filters

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Freeze approximately 100 mg of fresh cambial tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a microcentrifuge tube and add 1 mL of 80% methanol.

  • Vortex vigorously for 1 minute and then incubate at 4°C for 1 hour with occasional vortexing.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Inject 20 µL of the filtered extract onto the HPLC system.

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: A linear gradient from 10% to 50% B over 30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min

    • Detection: 265 nm

  • Quantify the this compound peak by comparing its peak area to a standard curve generated with known concentrations of an this compound standard.

G start Start: Harvest Cambial Tissue freeze Freeze in Liquid Nitrogen & Grind start->freeze extract Extract with 80% Methanol freeze->extract centrifuge Centrifuge to Pellet Debris extract->centrifuge filter Filter Supernatant centrifuge->filter inject Inject on HPLC filter->inject quantify Quantify using Standard Curve inject->quantify end End: Coniferin Concentration quantify->end

Figure 4. Experimental workflow for coniferin quantification.
Isolation of Microsomal Vesicles from Conifer Xylem for Transport Assays

This protocol provides a general framework for isolating microsomal vesicles from conifer xylem to study this compound transport.

Materials:

  • Developing xylem tissue from young conifers

  • Grinding buffer (e.g., 50 mM HEPES-KOH pH 7.5, 330 mM sucrose, 5 mM DTT, 1 mM EDTA, 1% (w/v) PVP)

  • Homogenizer or mortar and pestle

  • Cheesecloth and Miracloth

  • Ultracentrifuge and appropriate rotors

  • Resuspension buffer (e.g., 10 mM HEPES-KOH pH 7.5, 330 mM sucrose)

Procedure:

  • Harvest developing xylem tissue and immediately place it in ice-cold grinding buffer.

  • Homogenize the tissue using a homogenizer or grind with a mortar and pestle.

  • Filter the homogenate through several layers of cheesecloth and Miracloth.

  • Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and chloroplasts.

  • Transfer the supernatant to ultracentrifuge tubes and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal membranes.

  • Carefully discard the supernatant and resuspend the microsomal pellet in a small volume of resuspension buffer.

  • The vesicle suspension can be used immediately for transport assays or flash-frozen in liquid nitrogen and stored at -80°C.

G start Start: Harvest Xylem Tissue homogenize Homogenize in Grinding Buffer start->homogenize filter Filter through Cheesecloth/Miracloth homogenize->filter low_speed_cent Low-Speed Centrifugation (10,000 x g) filter->low_speed_cent collect_sup Collect Supernatant low_speed_cent->collect_sup ultra_cent Ultracentrifugation (100,000 x g) collect_sup->ultra_cent resuspend Resuspend Microsomal Pellet ultra_cent->resuspend end End: Microsomal Vesicles resuspend->end

Figure 5. Workflow for microsomal vesicle isolation.

Regulation of this compound Metabolism

The biosynthesis and mobilization of this compound are tightly regulated by developmental and hormonal cues to coordinate with the demands of lignification.

Hormonal Regulation

Plant hormones, particularly auxin and cytokinin , play a crucial role in regulating wood formation and, consequently, coniferin metabolism. Auxin promotes the differentiation of cambial cells into xylem, while the ratio of auxin to cytokinin influences the rate of cell division and differentiation. These hormones are known to influence the expression of genes involved in the phenylpropanoid pathway.[4]

Transcriptional Regulation

The expression of genes encoding enzymes of the phenylpropanoid pathway and coniferin metabolism is controlled by a network of transcription factors. In conifers, members of the MYB (myeloblastosis) family of transcription factors , such as PtMYB1 and PtMYB8 in Pinus taeda, have been shown to be key regulators of genes involved in secondary cell wall biogenesis and lignin formation.[5] These transcription factors can bind to specific recognition sites in the promoter regions of their target genes, thereby activating or repressing their transcription.

G Hormones Auxin / Cytokinin MYB MYB Transcription Factors (e.g., PtMYB1, PtMYB8) Hormones->MYB Regulate Expression CAGT_gene CAGT Gene MYB->CAGT_gene Activate/Repress beta_glucosidase_gene Coniferin β-glucosidase Gene MYB->beta_glucosidase_gene Activate/Repress CAGT_protein CAGT Protein CAGT_gene->CAGT_protein Transcription & Translation beta_glucosidase_protein Coniferin β-glucosidase Protein beta_glucosidase_gene->beta_glucosidase_protein Transcription & Translation Coniferin_metabolism This compound Metabolism CAGT_protein->Coniferin_metabolism beta_glucosidase_protein->Coniferin_metabolism

Figure 6. Regulatory network of this compound metabolism.

Conclusion and Future Perspectives

This compound plays a central and indispensable role in the lignification of conifers as the primary storage and transport form of coniferyl alcohol. Its metabolism is intricately regulated at the transcriptional and hormonal levels to ensure a timely and localized supply of monolignols for cell wall biosynthesis. While significant progress has been made in understanding the key enzymes and pathways involved, several areas warrant further investigation. The definitive identification and characterization of the vacuolar coniferin transporter in conifers remain a key objective. A more detailed elucidation of the signaling cascades that link hormonal signals to the specific transcription factors regulating the expression of CAGT and coniferin β-glucosidase genes will provide a more complete picture of the regulatory network. Such knowledge will not only advance our fundamental understanding of wood formation but also open new avenues for the genetic improvement of wood quality and the development of novel biorefinery strategies.

References

(E)-Coniferin Biosynthesis in Eastern White Pine (Pinus strobus): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-coniferin, the glucoside of (E)-coniferyl alcohol, is a key intermediate in the biosynthesis of guaiacyl lignin, a major structural component of the secondary cell walls in conifers like the Eastern White Pine (Pinus strobus). The pathway leading to this compound is a branch of the general phenylpropanoid pathway and is of significant interest for understanding wood formation (xylogenesis) and for potential applications in the pulp and paper industry, biorefining, and the development of novel therapeutics. This technical guide provides an in-depth overview of the core this compound biosynthesis pathway in Pinus strobus, presenting available quantitative data, detailed experimental protocols for key analyses, and visual representations of the metabolic and experimental workflows.

The this compound Biosynthesis Pathway

The biosynthesis of this compound begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic steps to produce coniferyl alcohol, which is then glycosylated to form this compound. This process is tightly regulated, particularly during the active growing season in the cambial zone of the tree.

The core enzymatic steps are:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • p-Coumarate 3-Hydroxylase (C3H): Another cytochrome P450 monooxygenase that hydroxylates p-coumaroyl-CoA to caffeoyl-CoA.

  • Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Catalyzes the methylation of the 3-hydroxyl group of caffeoyl-CoA to form feruloyl-CoA.

  • Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde (B117026).

  • Cinnamyl Alcohol Dehydrogenase (CAD): Reduces coniferaldehyde to coniferyl alcohol.

  • UDP-Glucose:Coniferyl Alcohol Glucosyltransferase (CAGT): Transfers a glucose moiety from UDP-glucose to coniferyl alcohol, forming this compound.

Coniferin_Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_monolignol Monolignol-Specific Pathway cluster_glucosylation Glucosylation L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA C3H Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl-CoA->Coniferaldehyde CCR Coniferyl alcohol Coniferyl alcohol Coniferaldehyde->Coniferyl alcohol CAD This compound This compound Coniferyl alcohol->this compound CAGT

Caption: this compound biosynthesis pathway in Pinus strobus.

Quantitative Data

Quantitative analysis of the enzymes and metabolites in the this compound biosynthesis pathway is crucial for understanding its regulation and kinetics. While comprehensive data for Pinus strobus is limited, studies on closely related conifers provide valuable insights.

Table 1: Kinetic Parameters of Key Enzymes in the Coniferin Biosynthesis Pathway
EnzymeSpeciesSubstrateKm (µM)VmaxReference
UDPG:Coniferyl Alcohol Glucosyltransferase (CAGT)Pinus strobusConiferyl alcohol250-[1]
UDPG:Coniferyl Alcohol Glucosyltransferase (CAGT)Pinus strobusConiferaldehyde300-[1]
UDPG:Coniferyl Alcohol Glucosyltransferase (CAGT)Pinus strobusSinapyl alcohol120-[1]
Cinnamyl Alcohol Dehydrogenase (CAD)Pinus taedaConiferaldehyde1.7-[2]
Cinnamyl Alcohol Dehydrogenase (CAD)Pinus taedaSinapaldehyde>100-[2]

Note: Vmax values are often reported in various units and are not always directly comparable between studies, hence they are not included here.

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of this compound in Pinus strobus cambial tissue. Optimization may be required based on the specific instrumentation and sample characteristics.

a. Sample Preparation:

  • Harvest cambial scrapings from fresh Pinus strobus stems and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Lyophilize the frozen tissue to dryness and record the dry weight.

  • Grind the lyophilized tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extract a known mass of the powdered tissue (e.g., 100 mg) with a suitable solvent (e.g., 80% methanol) in a microcentrifuge tube. Vortex thoroughly and incubate at a controlled temperature (e.g., 60°C for 1 hour).

  • Centrifuge the extract at high speed (e.g., 14,000 x g for 10 minutes) to pellet the solid debris.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

b. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Gradient Program: A linear gradient from a low to a high percentage of solvent B over a set time (e.g., 5% to 95% B over 30 minutes).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detector at a wavelength of 265 nm.

  • Quantification: Prepare a standard curve using authentic this compound standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis A Harvest Cambial Tissue B Freeze in Liquid N2 A->B C Lyophilize B->C D Grind to Powder C->D E Solvent Extraction D->E F Centrifuge E->F G Filter Supernatant F->G H Inject Sample onto C18 Column G->H I Gradient Elution H->I J UV Detection (265 nm) I->J K Peak Integration & Quantification J->K L Standard Curve (Authentic this compound) L->K

Caption: Experimental workflow for HPLC quantification of this compound.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the key steps for analyzing the expression levels of genes involved in the this compound biosynthesis pathway.

a. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from frozen, powdered Pinus strobus cambial tissue using a commercially available plant RNA extraction kit or a CTAB-based method.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer (A260/280 and A260/230 ratios) and gel electrophoresis.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

b. qRT-PCR:

  • Primer Design: Design gene-specific primers for the target genes (e.g., PAL, C4H, 4CL, CAD, CAGT) and a suitable reference gene (e.g., actin or ubiquitin) for normalization. Primers should be designed to amplify a product of 100-200 bp.

  • Reaction Mix: Prepare a reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green-based qPCR master mix.

  • Thermal Cycling: Perform the qRT-PCR on a real-time PCR system with a typical program: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 s) and annealing/extension (e.g., 60°C for 1 min).

  • Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to determine the relative expression levels of the target genes, normalized to the reference gene.[3]

qRT_PCR_Workflow cluster_rna_cDNA RNA Extraction & cDNA Synthesis cluster_qPCR Quantitative Real-Time PCR A Total RNA Extraction B RNA Quality Control A->B C DNase I Treatment B->C D Reverse Transcription (cDNA Synthesis) C->D F Prepare qPCR Reaction Mix D->F E Primer Design (Target & Reference Genes) E->F G Thermal Cycling F->G H Data Analysis (2-ΔΔCt) G->H

Caption: Experimental workflow for qRT-PCR analysis of gene expression.

Conclusion

The biosynthesis of this compound in Pinus strobus is a fundamental process in wood formation, involving a well-defined enzymatic pathway. While significant progress has been made in identifying the key enzymes and genes, further research is needed to fully elucidate the regulatory mechanisms and to obtain a comprehensive quantitative understanding of the pathway in this economically and ecologically important species. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to further investigate this critical metabolic pathway.

References

(E)-Coniferin: A Technical Guide to Natural Sources and Isolation from Botanical Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (E)-coniferin, a significant phenylpropanoid glycoside. It details its primary natural sources, presents quantitative data on its concentration in various plant tissues, and offers comprehensive experimental protocols for its extraction, purification, and isolation. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound, the β-D-glucoside of (E)-coniferyl alcohol, is a key metabolite in the biosynthesis of lignin (B12514952), particularly in gymnosperms. Its primary role is believed to be that of a storage and transport molecule for coniferyl alcohol, a principal monolignol.[1] The accumulation of this compound is most prominent in the cambial zone and differentiating xylem tissues during the active growing season.[1][2]

The most significant natural sources of this compound are coniferous trees, including:

  • Spruce (Genus Picea) : Notably Norway Spruce (Picea abies).[3]

  • Pine (Genus Pinus) : Including Jack Pine (Pinus banksiana), Eastern White Pine (Pinus strobus), and Scots Pine (Pinus sylvestris).[3][4]

  • Larch (Genus Larix) : Such as the European Larch (Larix laricina).[2]

Beyond conifers, this compound has been isolated from various other plant sources, often through targeted phytochemical investigations:

  • Linum flavum (Golden Flax) : Notably, cell suspension and hairy root cultures of this plant have been shown to be high-yield sources.[5][6][7]

  • Angelica archangelica subsp. litoralis

  • Allium affine

Quantitative Analysis of this compound Content

The concentration of this compound varies significantly depending on the species, tissue type, developmental stage, and environmental conditions. Plant cell and tissue culture techniques have emerged as highly productive systems for coniferin (B30667) generation. The table below summarizes quantitative data from various published studies.

Plant SpeciesTissue/Culture TypeThis compound ConcentrationReference(s)
Linum flavumCell Suspension CultureUp to 12.4% (124 mg/g) dry weight[5]
Linum flavumHairy Root CultureUp to 5.8% (58 mg/g) dry weight[6][7]
Linum flavumCallus Culture5.6% (56 mg/g) dry weight[5]
Pinus banksianaDeveloping Xylem (Protoplasts)1.0 - 1.6 mM (fresh weight)[4]
Pinus strobusDeveloping Xylem (Protoplasts)1.0 - 1.6 mM (fresh weight)[4]
Picea glaucaCambial Zone / Developing XylemPeaks during active growth[2]

Biosynthesis and Role in Lignification

This compound is synthesized from (E)-coniferyl alcohol, a product of the phenylpropanoid pathway. The process is catalyzed by the enzyme UDP-glucose:coniferyl alcohol glucosyltransferase (CAGT), which transfers a glucose moiety from UDP-glucose to the 4-hydroxyl group of coniferyl alcohol. This glucosylation increases the molecule's water solubility and stability, facilitating its transport from the cytoplasm to the cell wall. At the site of lignification, this compound is hydrolyzed by β-glucosidases, releasing coniferyl alcohol for oxidative polymerization into the lignin structure.

G cluster_cytoplasm Cytoplasm cluster_transport Transport cluster_cellwall Cell Wall CA Coniferyl Alcohol Enz1 CAGT CA->Enz1 UDP UDP-Glucose UDP->Enz1 Coniferin This compound (Storage & Transport) Enz2 β-Glucosidase Coniferin->Enz2 Hydrolysis Lignin Guaiacyl Lignin (Cell Wall) Enz1->Coniferin Glucosylation Enz2->Lignin Polymerization

Fig. 1: Biosynthesis and role of this compound in lignification.

Experimental Protocols for Isolation and Purification

The isolation of this compound from plant material is a multi-step process involving extraction, fractionation, and final purification. The following protocol is a synthesized methodology based on established techniques for isolating phenolic glycosides from conifer bark or wood.

Stage 1: Sample Preparation and Extraction
  • Harvesting and Preparation : Collect fresh plant material (e.g., Picea abies bark or developing xylem). Air-dry the material in a well-ventilated area away from direct sunlight or freeze-dry to preserve metabolites.

  • Grinding : Mill the dried plant material into a fine powder (e.g., 40-60 mesh) to maximize the surface area for solvent extraction.

  • Extraction (Soxhlet) :

    • Place approximately 50 g of the powdered plant material into a cellulose (B213188) thimble.

    • Load the thimble into a Soxhlet extractor.

    • Extract the powder with 500 mL of 80% aqueous methanol (B129727) for 8-12 hours. The solvent should cycle completely at least 10-15 times.

    • Alternative: Accelerated Solvent Extraction (ASE) using acetone/water (95:5, v/v) at 100 °C can also be effective.[8]

  • Concentration : After extraction, remove the solvent from the methanolic extract using a rotary evaporator under reduced pressure at 40°C to obtain a crude aqueous concentrate.

  • Liquid-Liquid Partitioning :

    • Transfer the aqueous concentrate to a separatory funnel.

    • Perform sequential partitioning with solvents of increasing polarity to remove non-polar compounds. First, partition against n-hexane (3 x 200 mL) to remove lipids and waxes. Discard the hexane (B92381) phase.

    • Next, partition the remaining aqueous phase against ethyl acetate (B1210297) (3 x 200 mL). This compound, being moderately polar, will preferentially partition into the ethyl acetate phase.

    • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate. Filter and concentrate the ethyl acetate extract to dryness in vacuo to yield a semi-purified crude extract.

Stage 2: Chromatographic Purification
  • Column Chromatography (Initial Fractionation) :

    • Stationary Phase : Silica (B1680970) gel (60-120 mesh). Prepare a slurry of silica gel in the initial mobile phase (e.g., chloroform).

    • Column Packing : Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Sample Loading : Dissolve the semi-purified ethyl acetate extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. After drying, carefully load this powder onto the top of the packed column.

    • Elution : Elute the column using a step-gradient of increasing polarity. Start with 100% chloroform, followed by chloroform:methanol mixtures (e.g., 99:1, 98:2, 95:5, 90:10, v/v).

    • Fraction Collection : Collect fractions (e.g., 20 mL each) and monitor their composition using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol 9:1) and visualization under UV light (254 nm).

    • Pool the fractions containing the spot corresponding to a pure this compound standard. Concentrate the pooled fractions to dryness.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification) :

    • System : A preparative HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

    • Column : Reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm particle size).

    • Mobile Phase : A gradient of HPLC-grade acetonitrile (B52724) (Solvent B) in water with 0.1% formic acid (Solvent A).

    • Gradient Program :

      • 0-5 min: 10% B

      • 5-35 min: Linear gradient from 10% to 40% B

      • 35-40 min: Hold at 40% B

      • 40-45 min: Return to 10% B and equilibrate

    • Flow Rate : ~15-20 mL/min.

    • Detection : Monitor at 265 nm, the λmax for this compound.

    • Injection : Dissolve the enriched fraction from column chromatography in the initial mobile phase. Filter through a 0.45 µm syringe filter before injecting.

    • Collection : Collect the peak corresponding to the retention time of this compound.

    • Post-Purification : Combine the collected fractions, remove the acetonitrile under reduced pressure, and freeze-dry the remaining aqueous solution to obtain pure, solid this compound.

Stage 3: Structure Verification

Confirm the identity and purity of the isolated compound using standard analytical techniques:

  • HPLC-MS : To confirm molecular weight (M.W. 342.34 g/mol ).

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the chemical structure.

  • Melting Point : Compare with the literature value (~186 °C).

G start Plant Material (e.g., Picea abies Bark) prep Drying & Grinding start->prep Step 1 extract Soxhlet Extraction (80% Methanol) prep->extract Step 2 concentrate1 Rotary Evaporation extract->concentrate1 Step 3 partition Liquid-Liquid Partitioning (Hexane -> Ethyl Acetate) concentrate1->partition Step 4 concentrate2 Dry & Concentrate (Ethyl Acetate Phase) partition->concentrate2 Step 5 cc Silica Column Chromatography (CHCl₃/MeOH Gradient) concentrate2->cc Step 6 tlc TLC Analysis of Fractions cc->tlc Monitoring hplc Preparative HPLC (Reversed-Phase C18) cc->hplc Step 7 (Enriched Fractions) tlc->cc lyo Lyophilization (Freeze-Drying) hplc->lyo Step 8 (Pure Fractions) end Pure this compound lyo->end Step 9 verify Structural Verification (NMR, MS, m.p.) end->verify QC

Fig. 2: General experimental workflow for the isolation of this compound.

References

(E)-coniferin as a Precursor in Lignin Biosynthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the role of (E)-coniferin in the biosynthesis of lignin (B12514952), a complex polymer essential for the structural integrity of terrestrial plants. The document details the metabolic pathways, transport mechanisms, and polymerization processes involving this compound, supported by quantitative data, detailed experimental protocols, and schematic diagrams to facilitate a deeper understanding for researchers in plant biology, biochemistry, and biofuel development.

Introduction to Lignin and Monolignol Precursors

Lignin is the second most abundant terrestrial biopolymer after cellulose, providing mechanical support, water transport capabilities, and defense against pathogens in vascular plants[1][2][3]. It is a complex aromatic heteropolymer derived from the oxidative polymerization of three primary monolignols: p-coumaryl, coniferyl, and sinapyl alcohols. These monolignols give rise to the p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units of the lignin polymer, respectively[4][5][6]. The biosynthesis of these precursors occurs in the cytosol, from where they are transported to the cell wall for polymerization[1][2]. While monolignols are the direct precursors, their glucosylated forms play a critical role in their storage and transport. This compound, the 4-O-β-D-glucoside of coniferyl alcohol, is a key intermediate, particularly in gymnosperms, where it accumulates to high levels and functions as a major storage and transport form of coniferyl alcohol[1][7][8][9].

Biosynthesis and Metabolism of this compound

The formation and hydrolysis of coniferin (B30667) represent a crucial regulatory point in the flux of monolignols towards lignification. This process involves two key enzymatic steps.

  • Synthesis: this compound is synthesized in the cytoplasm from coniferyl alcohol and UDP-glucose. This reaction is catalyzed by UDP-glucose:coniferyl alcohol glucosyltransferase (UCGT) . This glucosylation step renders the monolignol more water-soluble and less toxic, preparing it for transport and storage[1][2][10].

  • Hydrolysis: For polymerization to occur in the cell wall, the glucose moiety must be removed. This is accomplished by coniferin β-glucosidase (BGLU) , which hydrolyzes coniferin to release free coniferyl alcohol and glucose in the apoplast, just prior to its oxidation[7][11].

Tracer experiments have also suggested an alternative metabolic route in Ginkgo biloba, where a significant portion of administered coniferin is first oxidized to coniferaldehyde (B117026) glucoside before its aglycone is reduced to coniferyl alcohol and incorporated into lignin[9][12].

Lignin_Biosynthesis_Pathway Phenylalanine L-Phenylalanine Monolignol_Pathway General Phenylpropanoid Pathway Phenylalanine->Monolignol_Pathway PAL, C4H, 4CL, etc. Shikimate Shikimate Pathway Shikimate->Phenylalanine Coniferyl_Alcohol Coniferyl Alcohol (in Cytosol) Monolignol_Pathway->Coniferyl_Alcohol CCR, CAD Coniferin_Cytosol This compound (in Cytosol) Coniferyl_Alcohol->Coniferin_Cytosol UCGT UDP_Glucose UDP-Glucose UDP_Glucose->Coniferin_Cytosol Coniferin_Vacuole This compound (Storage in Vacuole) Coniferin_Cytosol->Coniferin_Vacuole Vacuolar Transport Coniferin_Apoplast This compound (in Apoplast) Coniferin_Cytosol->Coniferin_Apoplast Plasma Membrane Transport Coniferaldehyde_Glucoside Coniferaldehyde Glucoside Coniferin_Cytosol->Coniferaldehyde_Glucoside Oxidation Coniferyl_Alcohol_Apoplast Coniferyl Alcohol (in Apoplast) Coniferin_Apoplast->Coniferyl_Alcohol_Apoplast β-Glucosidase Lignin Lignin Polymer (G-Unit) Coniferyl_Alcohol_Apoplast->Lignin Peroxidases/ Laccases Coniferaldehyde_Glucoside->Monolignol_Pathway Hydrolysis & Reduction

Caption: Metabolic pathway of this compound in lignin biosynthesis.

Transport and Storage Mechanisms

The transport of monolignols from the cytosol to the cell wall is a critical and debated step in lignification. The glucosylation of coniferyl alcohol to coniferin facilitates this process by creating a stable, soluble molecule for transport and storage[1][8].

  • Subcellular Storage: Evidence suggests that this compound is stored in the vacuoles of cambial and differentiating xylem cells, particularly in gymnosperms[1][13]. This vacuolar pool can be mobilized to supply monolignols during active lignification. Cryo-microscopic analyses have visualized coniferin in domains adjacent to the cell wall at the boundary of cell expansion and thickening[8].

  • Membrane Transport: The movement of coniferin across the tonoplast (vacuolar membrane) and the plasma membrane is an active process.

    • ABC Transporters: ATP-Binding Cassette (ABC) transporters have been implicated in the transport of monolignols and their glucosides. In vitro uptake assays using membrane vesicles from Arabidopsis showed that ATP promotes the transport of coniferin into vacuolar vesicles, and this activity is reduced by specific ABC transporter inhibitors[1][14].

    • Proton-Dependent Secondary Transport: Other studies using differentiating xylem from woody plants suggest that coniferin transport is primarily mediated by a secondary transport mechanism dependent on a proton (H+) gradient, likely an H+/coniferin antiporter[15][16]. This mechanism appears to be common in the lignifying tissues of both angiosperms and gymnosperms.

The existence of multiple transport mechanisms may allow for the precise spatiotemporal regulation of lignification[10].

Coniferin_Transport cluster_cell Cell cluster_cytosol Cytosol cluster_vacuole Vacuole cluster_apoplast Apoplast / Cell Wall CA Coniferyl Alcohol Coniferin_C This compound CA->Coniferin_C UCGT Coniferin_V Stored This compound Coniferin_C->Coniferin_V Tonoplast Transport (ABC Transporter / H+ Antiporter) Coniferin_A This compound Coniferin_C->Coniferin_A Plasma Membrane Transport (ABC Transporter / Diffusion) CA_A Coniferyl Alcohol Coniferin_A->CA_A BGLU Lignin Lignin CA_A->Lignin Oxidation

Caption: Cellular transport and storage of this compound.

Quantitative Data Presentation

Quantitative analysis is essential for understanding the flux through the lignin biosynthetic pathway. The concentration of this compound varies significantly depending on the species, tissue type, and developmental stage.

Table 1: this compound Concentration in Various Plant Tissues

Plant Species Tissue Developmental Stage Coniferin Concentration Reference
Pinus contorta Differentiating Xylem Spring Cambial Reactivation High accumulation [7]
Pinus thunbergii Compression & Opposite Wood Cell Wall Thickening Peak near cambial zone, declines with thickening [8]
Gymnosperm Species Cambial Tissues Active Lignification High levels [2][8]

| Ginkgo biloba | Differentiating Xylem | Lignification | High accumulation |[13] |

Table 2: Kinetic Parameters of this compound Transport

Plant Source Membrane Type Substrate Km Transport Type Reference
Arabidopsis thaliana Vacuolar Vesicles This compound 0.23 mM ATP-dependent (ABC-like) [14]
Populus trichocarpa Microsomal Vesicles This compound 0.14 mM H+-dependent [15]

| Bamboo | Microsomal Vesicles | this compound | 87.7 µM | ATP-dependent |[17] |

Experimental Protocols

Reproducible methodologies are crucial for studying this compound metabolism. Below are generalized protocols based on cited literature.

Protocol 1: Extraction and Quantification of this compound by LC-MS

This protocol describes a method for quantifying this compound from plant tissues.

  • Sample Collection & Preparation:

    • Harvest plant tissue (e.g., differentiating xylem) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Lyophilize (freeze-dry) the tissue and grind to a fine powder.

    • For spatial analysis, cryo-microdissection can be used to isolate specific cell layers or regions[8].

  • Extraction:

    • Weigh approximately 10-50 mg of powdered tissue into a microtube.

    • Add 1.0 mL of 80% methanol (B129727) (or pure water) containing a suitable internal standard (e.g., 1-naphthylacetic acid at 1 µM)[8].

    • Incubate at 80°C for 60 minutes, with periodic vortexing[8].

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes.

    • Collect the supernatant and filter through a 0.22 µm membrane filter.

  • LC-MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes.

      • Flow Rate: 0.2-0.4 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry (MS):

      • Ionization: Electrospray Ionization (ESI), negative or positive mode.

      • Analysis: Use a triple quadrupole or high-resolution MS (e.g., Q-TOF).

      • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification, using precursor-product ion transitions for coniferin (e.g., m/z 341 -> 179 in negative mode).

      • Quantification: Generate a standard curve using pure this compound standard and calculate the concentration in the sample relative to the internal standard.

Protocol 2: Tracer Study of 13C-Labeled this compound Incorporation

This protocol outlines the administration of a stable isotope-labeled precursor to track its incorporation into the lignin polymer.

  • Synthesis of Labeled Precursor: Synthesize --INVALID-LINK---coniferin or other suitably labeled isotopologues.

  • Administration:

    • Administer the labeled coniferin solution to plant shoots (e.g., Ginkgo biloba) or tissue cultures by feeding it through the cut stem or adding it to the culture medium[9][18].

    • Allow the plant to metabolize the precursor for a defined period (e.g., 24-72 hours).

  • Tissue Harvesting and Lignin Isolation:

    • Harvest the xylem tissue at a specific distance from the cambial zone[18].

    • Isolate lignin from the cell wall. Common methods include Milled Wood Lignin (MWL) or Enzymatically Saccharified Lignin (EL) preparations[18]. This involves ball-milling the extractive-free wood and subsequent enzymatic hydrolysis of polysaccharides.

  • Analysis by NMR Spectroscopy:

    • Dissolve the isolated lignin sample (or acetylated lignin) in a suitable deuterated solvent (e.g., DMSO-d6).

    • Perform quantitative 13C Nuclear Magnetic Resonance (NMR) and 2D HSQC (Heteronuclear Single Quantum Coherence) NMR measurements[18].

    • The enrichment of 13C at specific positions in the G-units of the lignin polymer confirms the incorporation of the coniferin-derived coniferyl alcohol. The signal intensity can be used for quantitative analysis of specific lignin structures, such as β-O-4' or β-1' linkages[18].

Experimental_Workflow Start Start: Plant Tissue (e.g., Differentiating Xylem) Freeze 1. Rapid Freezing (Liquid Nitrogen) Start->Freeze Homogenize 2. Homogenization / Grinding Freeze->Homogenize Split Split Sample Homogenize->Split Extract 3a. Solvent Extraction (e.g., 80% MeOH) Split->Extract For Metabolite Quantification Isolate_CWF 3b. Isolate Cell Wall Fraction (CWF) Split->Isolate_CWF For Lignin Analysis Filter 4a. Filtration & Supernatant Collection Extract->Filter LCMS 5a. LC-MS Analysis Filter->LCMS Quantify 6a. Quantification of This compound LCMS->Quantify Isolate_Lignin 4b. Lignin Isolation (e.g., MWL, EL) Isolate_CWF->Isolate_Lignin NMR 5b. NMR Spectroscopy (13C, 2D-HSQC) Isolate_Lignin->NMR Structure 6b. Lignin Structure Analysis NMR->Structure

Caption: Workflow for analyzing this compound and lignin.

Conclusion

This compound is a central intermediate in the biosynthesis of G-lignin, serving as the primary storage and transport form of coniferyl alcohol, especially in conifers. Its metabolism is tightly regulated through the coordinated action of UCGTs and β-glucosidases. The transport of coniferin across cellular membranes is an active, carrier-mediated process involving both ABC transporters and proton antiporters, ensuring the targeted delivery of monolignols to the lignifying cell wall. A thorough understanding of these pathways, supported by robust quantitative and analytical methods, is fundamental for efforts aimed at manipulating lignin content and composition for improved biomass processing and the production of novel biomaterials. Future research will likely focus on the precise identification of all relevant transporters and the complex regulatory networks that orchestrate the flux of coniferin during wood formation.

References

The Pivotal Role of (E)-Coniferin in Plant Cell Wall Lignification: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lignin (B12514952), a complex aromatic polymer, provides essential structural support to plant cell walls and is a key factor in biomass recalcitrance. The biosynthesis and deposition of lignin are intricate processes involving the transport of monolignol precursors to the cell wall. Among these precursors, (E)-coniferin, the glucoside of coniferyl alcohol, plays a crucial and multifaceted role, particularly in gymnosperms. This technical guide provides a comprehensive overview of the current understanding of this compound's involvement in lignification, including its biosynthesis, transport, and subsequent polymerization. Detailed experimental protocols for key analytical techniques and quantitative data on coniferin (B30667) concentrations and lignin composition are presented to facilitate further research in this field. The visualization of key pathways and workflows through diagrams offers a clear and concise representation of the complex processes involved.

Introduction

Lignification is a defining feature of vascular plant development, enabling structural integrity, water transport, and defense against pathogens. The process involves the oxidative polymerization of monolignols, primarily p-coumaryl, coniferyl, and sinapyl alcohols, within the secondary cell wall. This compound, a glycosylated form of coniferyl alcohol, has long been recognized as a key intermediate in the lignification process, serving as a stable storage and transport form of this monolignol.[1] Understanding the dynamics of coniferin metabolism is critical for efforts to manipulate lignin content and composition for various applications, including biofuel production and the development of novel biomaterials. This guide delves into the technical details of coniferin's role, providing researchers with the necessary information to design and execute experiments in this area.

Biosynthesis of this compound

This compound is synthesized in the cytoplasm from coniferyl alcohol, a product of the general phenylpropanoid pathway. The key enzymatic step is the glucosylation of coniferyl alcohol, catalyzed by UDP-glucose:coniferyl alcohol glucosyltransferase (CAGT) . This enzyme transfers a glucose moiety from UDP-glucose to the hydroxyl group of coniferyl alcohol, forming the more stable and soluble coniferin.

Biosynthesis Coniferyl_Alcohol Coniferyl Alcohol CAGT UDP-glucose:coniferyl alcohol glucosyltransferase (CAGT) Coniferyl_Alcohol->CAGT UDP_Glucose UDP-Glucose UDP_Glucose->CAGT Coniferin This compound UDP UDP CAGT->Coniferin Glucosylation CAGT->UDP

Figure 1: Biosynthesis of this compound.

Transport of this compound

Once synthesized, this compound is transported to the cell wall for lignification. The exact transport mechanisms are still under investigation, but current evidence suggests a multi-step process that may involve both vacuolar sequestration and direct transport to the apoplast.

  • Vacuolar Storage: Coniferin can be transported into the vacuole for storage, a process that is thought to be mediated by ATP-binding cassette (ABC) transporters or proton antiporters.[2][3] This storage allows the cell to accumulate a pool of monolignol precursors that can be mobilized when needed for lignification.

  • Apoplastic Transport: From the cytoplasm or the vacuole, coniferin is transported across the plasma membrane into the cell wall (apoplast). Evidence points to the involvement of specific transporters in this step as well. The transport of free coniferyl alcohol across the plasma membrane is significantly less efficient than that of coniferin, with studies showing it to be less than 4% of the coniferin transport activity in membrane vesicles from hybrid poplar and Japanese cypress.[4][5]

Transport cluster_cell Cytoplasm cluster_wall Cell Wall (Apoplast) Coniferin_cyto This compound Vacuole Vacuole Coniferin_cyto->Vacuole ABC Transporter / Proton Antiporter Coniferin_apo This compound Coniferin_cyto->Coniferin_apo Transporter Beta_Glucosidase β-Glucosidase Coniferin_apo->Beta_Glucosidase Coniferyl_Alcohol Coniferyl Alcohol Peroxidase_Laccase Peroxidases / Laccases Coniferyl_Alcohol->Peroxidase_Laccase Lignin Lignin Polymer Beta_Glucosidase->Coniferyl_Alcohol Hydrolysis Peroxidase_Laccase->Lignin Oxidative Polymerization

Figure 2: Transport and polymerization of this compound.

Polymerization into Lignin

In the apoplast, this compound is hydrolyzed by β-glucosidases , releasing coniferyl alcohol and glucose.[6][7] The liberated coniferyl alcohol is then oxidized by peroxidases and/or laccases to generate free radicals. These highly reactive radicals then undergo combinatorial coupling to form the complex, three-dimensional lignin polymer.

Quantitative Data

Precise quantitative data is essential for understanding the dynamics of lignification. The following tables summarize available data on coniferin concentration and lignin composition.

Table 1: this compound Concentration in Plant Tissues

Plant SpeciesTissueDevelopmental StageConcentration (mM)Reference
Pinus banksianaProtoplasts from developing xylemActively lignifying1.0 - 1.6[3][7]
Pinus strobusProtoplasts from developing xylemActively lignifying1.0 - 1.6[3][7]
Hybrid PoplarDifferentiating xylemActively lignifying~0.05 (physiological concentration)[8]

Table 2: Lignin Content and Composition in Wild-Type and Mutant Plants

PlantGenotypeLignin Content (% of wild-type)S/G RatioReference
Arabidopsis thalianaWild-type100~0.25[9]
Arabidopsis thalianafah1 (F5H mutant)Similar to WT~0.01[9]
Arabidopsis thalianapC4H::F5H (F5H overexpression)Slightly lower~32[9]
Brassica napusWild-type1000.73[10]
Brassica napusf5h mutantLower0.15[10]
Poplarugt72b37 mutant~110%More condensed lignin[2]

Table 3: Kinetic Parameters of Coniferin Transport

Plant SpeciesMembrane FractionKm (µM)Reference
Hybrid PoplarMicrosomal vesicles60 - 80[8]
Japanese CypressMicrosomal vesicles24 - 26[8]
Norway SpruceMembrane vesicles from lignin-forming cellsMuch higher than xylem and BY-2 cells[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide protocols for key experiments in the study of coniferin and lignification.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in plant tissue extracts.

Protocol:

  • Sample Preparation:

    • Freeze-dry plant tissue and grind to a fine powder.

    • Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent (e.g., 80% methanol) using ultrasonication for 1 hour.

    • Centrifuge the extract to pellet debris and collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile). A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 264 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a standard curve using known concentrations of pure this compound.

    • Integrate the peak area of coniferin in the sample chromatogram.

    • Calculate the concentration of coniferin in the sample by comparing its peak area to the standard curve.

β-Glucosidase Activity Assay

Objective: To measure the activity of β-glucosidase in hydrolyzing this compound.

Protocol:

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.0).

    • The reaction mixture (e.g., 100 µL total volume) should contain:

      • Enzyme extract (e.g., 25 µL).

      • This compound substrate solution (e.g., 25 µL of 10 mM stock).

      • Reaction buffer (e.g., 50 µL).

  • Incubation:

    • Incubate the reaction mixture at a specific temperature (e.g., 37°C or 50°C) for a defined period (e.g., 30 minutes).

  • Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., 100 µL of 0.4 M NaOH-glycine buffer, pH 10.8).

    • The hydrolysis of coniferin releases coniferyl alcohol, which can be quantified spectrophotometrically at approximately 310 nm. Alternatively, a chromogenic analog of coniferin can be used for colorimetric detection.

  • Calculation:

    • Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein in the enzyme extract. One unit of activity is often defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the assay conditions.

Membrane Vesicle Transport Assay

Objective: To study the transport of this compound across plant membranes.

Protocol:

  • Preparation of Membrane Vesicles:

    • Isolate microsomal fractions from lignifying plant tissues (e.g., developing xylem) by differential centrifugation.

    • Further purify plasma membrane or tonoplast vesicles using techniques like aqueous two-phase partitioning if required.

  • Transport Assay:

    • Incubate the membrane vesicles (e.g., 10-200 µg of protein) in a reaction buffer (e.g., 50 mM MOPS-KOH, pH 7.5, 0.33 M sucrose) containing radiolabeled or fluorescently tagged this compound at a specific concentration (e.g., 100 µM).

    • Initiate the transport by adding ATP (e.g., 5 mM Mg-ATP). Run parallel reactions without ATP as a control.

    • Incubate at a controlled temperature (e.g., 25°C) for a specific time course.

  • Termination and Measurement:

    • Stop the transport reaction by rapid filtration of the vesicles through a filter membrane and washing with ice-cold buffer.

    • Quantify the amount of labeled coniferin taken up by the vesicles using liquid scintillation counting or fluorescence measurement.

  • Data Analysis:

    • Determine the ATP-dependent transport activity by subtracting the uptake in the absence of ATP from the uptake in the presence of ATP.

    • Kinetic parameters (Km and Vmax) can be determined by measuring the transport rate at varying substrate concentrations.

ExperimentalWorkflow Start Plant Tissue (e.g., Differentiating Xylem) Extraction Extraction of Metabolites & Lignin Start->Extraction Metabolite_Analysis Metabolite Analysis Extraction->Metabolite_Analysis Lignin_Analysis Lignin Analysis Extraction->Lignin_Analysis HPLC HPLC-UV/MS for Coniferin Quantification Metabolite_Analysis->HPLC Enzyme_Assay Enzyme Assays (CAGT, β-Glucosidase, Peroxidase) Metabolite_Analysis->Enzyme_Assay Thioacidolysis Thioacidolysis/DFRC for Lignin Composition Lignin_Analysis->Thioacidolysis Klason Klason Method for Lignin Content Lignin_Analysis->Klason Data_Integration Data Integration & Interpretation HPLC->Data_Integration Thioacidolysis->Data_Integration Klason->Data_Integration Enzyme_Assay->Data_Integration

Figure 3: General experimental workflow.

Conclusion and Future Directions

This compound is a central player in the lignification of plant cell walls, acting as a key storage and transport molecule for the monolignol coniferyl alcohol. While significant progress has been made in elucidating its biosynthesis, transport, and polymerization, several questions remain. The precise identity and regulation of all transporters involved in coniferin movement are yet to be fully characterized. Furthermore, a more comprehensive quantitative understanding of coniferin fluxes through different cellular compartments and in various plant species is needed. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers working to unravel the remaining mysteries of lignification. Continued research in this area will not only advance our fundamental understanding of plant biology but also pave the way for the rational engineering of biomass for a sustainable future.

References

The Metabolic Journey of (E)-Coniferin in Plant Tissues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-coniferin, the β-D-glucoside of (E)-coniferyl alcohol, is a key metabolite in the phenylpropanoid pathway in many plants, particularly in gymnosperms and some angiosperms. It serves as a crucial intermediate in the biosynthesis of lignin (B12514952), a complex polymer essential for structural support, water transport, and defense in vascular plants. The metabolic fate of coniferin (B30667), from its synthesis and transport to its eventual hydrolysis to yield monolignols for polymerization, is a tightly regulated process. Understanding this metabolic network is of significant interest for researchers in plant biology, forestry, and for professionals in drug development exploring natural product synthesis and metabolic engineering. This technical guide provides a comprehensive overview of the metabolic fate of this compound in plant tissues, detailing the key enzymatic steps, transport mechanisms, and experimental protocols for its study.

Biosynthesis of this compound

The formation of this compound from coniferyl alcohol is catalyzed by UDP-glucose:coniferyl alcohol glucosyltransferases (CAGT), which belong to the broader family of UDP-glycosyltransferases (UGTs)[1][2]. These enzymes utilize UDP-glucose as the sugar donor to glucosylate coniferyl alcohol at the 4-hydroxyl group.

Key Enzyme: UDP-glucose:coniferyl alcohol glucosyltransferase (CAGT) (EC 2.4.1.111)[3]

Reaction: UDP-glucose + Coniferyl alcohol ⇌ UDP + this compound

This glucosylation step is critical for several reasons: it increases the water solubility of the otherwise hydrophobic coniferyl alcohol, prevents its premature and uncontrolled polymerization into lignin, and facilitates its transport and storage within the cell[2].

Quantitative Data on this compound Biosynthesis
EnzymePlant SpeciesSubstrateK_m_ (µM)Reference
UDPG:Coniferyl alcohol glucosyltransferase (CAGT)Pinus strobus (Pine)Coniferyl alcohol120[4]
UDPG:Coniferyl alcohol glucosyltransferase (CAGT)Pinus strobus (Pine)Sinapyl alcohol250[4]

Intracellular Transport of this compound

Once synthesized in the cytoplasm, this compound is transported into the vacuole for storage, particularly in the differentiating xylem tissues where lignification will occur[5]. This transport is an active process, mediated by a specific tonoplast-localized H⁺/(E)-coniferin antiporter[6][7].

Transport Mechanism: The uptake of coniferin into the vacuole is driven by a proton gradient established by the vacuolar H⁺-ATPase (V-ATPase) and H⁺-pyrophosphatase (V-PPase)[6][7]. The antiporter then exchanges protons from the vacuolar lumen for cytosolic coniferin. This transport is highly specific to the D-configuration of the glucose moiety of coniferin[8].

Quantitative Data on this compound Transport
TransporterPlant SpeciesSubstrateApparent K_m_ (µM)Reference
H⁺/Coniferin AntiporterPopulus sieboldii × Populus grandidentata (Hybrid Poplar)This compound24-26
H⁺/Coniferin AntiporterChamaecyparis obtusa (Japanese Cypress)This compound24-26

This compound Concentration in Plant Tissues

Plant TissuePlant SpeciesConcentration (mM)Reference
Protoplasts from developing xylemPinus strobus and Pinus banksiana1.0 - 1.6[9]

Hydrolysis of this compound and Lignin Polymerization

When required for lignification, this compound is transported out of the vacuole and to the cell wall. Here, it is hydrolyzed by specific β-glucosidases (EC 3.2.1.126) to release coniferyl alcohol and glucose[1][10][11].

Key Enzyme: Coniferin β-glucosidase

Reaction: this compound + H₂O → Coniferyl alcohol + D-Glucose

The liberated coniferyl alcohol is then oxidized by peroxidases and/or laccases in the cell wall to form resonance-stabilized phenoxy radicals. These radicals then undergo combinatorial coupling to form the complex lignin polymer.

Quantitative Data on this compound Hydrolysis
EnzymePlant SpeciesSubstrateK_m_ (mM)V_max_ (µmol min⁻¹ mg⁻¹)Reference
β-GlucosidaseTrichoderma reeseip-nitrophenyl β-D-glucopyranoside0.19 ± 0.0229.67 ± 3.25[12]

Experimental Protocols

Preparation of Microsomal Vesicles from Differentiating Xylem

This protocol is adapted from methods used for preparing microsomal fractions from poplar to study coniferin transport[5].

  • Tissue Collection: Scrape differentiating xylem from the debarked stems of young poplar trees. Immediately freeze the tissue in liquid nitrogen and store at -80°C.

  • Homogenization: Grind the frozen tissue to a fine powder in a mortar with liquid nitrogen. Homogenize the powder in 2 volumes of ice-cold homogenization buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.4 M sucrose, 10% glycerol, 5 mM DTT, 1 mM PMSF, and 1% (w/v) polyvinylpolypyrrolidone).

  • Filtration and Centrifugation: Filter the homogenate through layers of cheesecloth and Miracloth. Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to remove nuclei, mitochondria, and chloroplasts.

  • Microsome Pelleting: Centrifuge the supernatant from the previous step at 100,000 x g for 60 minutes at 4°C to pellet the microsomal membranes.

  • Resuspension: Gently resuspend the microsomal pellet in a small volume of resuspension buffer (e.g., 10 mM HEPES-KOH pH 7.5, 0.4 M sucrose, 10% glycerol, 1 mM DTT) to a final protein concentration of approximately 5-10 mg/mL. Aliquot and store at -80°C.

In Vitro this compound Transport Assay

This protocol is based on the methods described by Tsuyama et al. (2013)[6].

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM HEPES-KOH (pH 7.5), 5 mM Mg/ATP, and 50 µM this compound. For inhibitor studies, add the inhibitor to the desired final concentration (e.g., 1 µM bafilomycin A1, 10 mM NH₄Cl, 50 µM gramicidin (B1672133) D, 1 mM vanadate)[6].

  • Initiation of Transport: Thaw the prepared microsomal vesicles on ice. Add 40 µg of microsomal protein to the reaction mixture to a final volume of 200 µL.

  • Incubation: Incubate the reaction at 25°C for 10 minutes[6].

  • Termination of Transport: Stop the reaction by adding a large volume of ice-cold wash buffer (e.g., 100 mM HEPES-KOH pH 7.5, 0.4 M sucrose).

  • Vesicle Collection and Washing: Immediately filter the reaction mixture through a membrane filter (e.g., 0.45 µm nitrocellulose) under vacuum. Wash the filter with several volumes of ice-cold wash buffer to remove external coniferin.

  • Quantification: Extract the coniferin trapped inside the vesicles from the filter using a suitable solvent (e.g., methanol). Quantify the amount of coniferin using HPLC.

β-Glucosidase Activity Assay

This is a general protocol for assaying β-glucosidase activity using a chromogenic substrate. For specific activity towards coniferin, the liberated coniferyl alcohol would need to be quantified, for example by HPLC.

  • Enzyme Extraction: Homogenize plant tissue in an ice-cold extraction buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0, containing 1 mM DTT and 1% (w/v) PVPP). Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C and use the supernatant for the assay.

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM sodium acetate buffer (pH 5.0) and a suitable concentration of the substrate (e.g., 1 mM p-nitrophenyl-β-D-glucopyranoside, pNPG).

  • Initiation of Reaction: Add a known amount of the enzyme extract to the reaction mixture.

  • Incubation: Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

  • Termination of Reaction: Stop the reaction by adding a solution that also develops the color of the product (e.g., 1 M sodium carbonate for pNPG, which develops a yellow color).

  • Quantification: Measure the absorbance of the product at the appropriate wavelength (e.g., 405 nm for p-nitrophenol). Calculate the enzyme activity based on a standard curve of the product.

HPLC Quantification of this compound

This is a general HPLC method that can be adapted for coniferin analysis.

  • Sample Preparation: Extract coniferin from plant tissues by homogenizing in a solvent like 80% methanol. Centrifuge to remove debris and filter the supernatant through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) with 0.1% formic acid). A typical gradient might start with a low percentage of B, increasing to a high percentage over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of approximately 265 nm, which is near the absorption maximum for coniferin.

  • Quantification: Create a standard curve using pure this compound of known concentrations. The concentration of coniferin in the samples can be determined by comparing their peak areas to the standard curve.

Visualizations

Metabolic Pathway of this compound

Coniferin_Metabolism cluster_cytoplasm Cytoplasm cluster_vacuole Vacuole cluster_cellwall Cell Wall Coniferyl_Alcohol Coniferyl Alcohol Coniferin_cyto This compound Coniferyl_Alcohol->Coniferin_cyto UDPG: Coniferyl alcohol glucosyltransferase (CAGT) UDP_Glucose UDP-Glucose UDP_Glucose->Coniferin_cyto UDP UDP Coniferin_vac This compound (Storage) Coniferin_cyto->Coniferin_vac H+/Coniferin Antiporter Coniferin_cw This compound Coniferin_cyto->Coniferin_cw Transport H_vac H+ Coniferyl_Alcohol_cw Coniferyl Alcohol Coniferin_cw->Coniferyl_Alcohol_cw β-Glucosidase Lignin Lignin Coniferyl_Alcohol_cw->Lignin Peroxidases/ Laccases

Caption: Metabolic pathway of this compound from biosynthesis to lignification.

Experimental Workflow for Coniferin Transport Assay

Transport_Assay_Workflow Start Start: Prepare Microsomal Vesicles Prepare_Reaction Prepare Reaction Mix (Buffer, Mg/ATP, Coniferin) Start->Prepare_Reaction Add_Vesicles Add Microsomal Vesicles Prepare_Reaction->Add_Vesicles Incubate Incubate at 25°C Add_Vesicles->Incubate Stop_Reaction Stop Reaction with Ice-Cold Buffer Incubate->Stop_Reaction Filter_Wash Filter and Wash Vesicles Stop_Reaction->Filter_Wash Extract Extract Coniferin from Vesicles Filter_Wash->Extract Quantify Quantify Coniferin by HPLC Extract->Quantify

Caption: Workflow for an in vitro this compound transport assay.

Conclusion

The metabolic fate of this compound is a well-orchestrated process central to lignification in many plant species. From its synthesis by UDP-glucosyltransferases, through its active transport and storage in the vacuole, to its final hydrolysis by β-glucosidases in the cell wall, each step is precisely controlled. The provided experimental protocols and quantitative data serve as a valuable resource for researchers investigating this pathway. Further research, particularly in elucidating the specific kinetic parameters of all involved enzymes and transporters across a wider range of plant species, will continue to enhance our understanding of this fundamental aspect of plant biochemistry and its potential for biotechnological applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Intracellular Compartmentation of (E)-Coniferin in Xylem Cells

Introduction

This compound, the 4-O-β-D-glucoside of (E)-coniferyl alcohol, is a key intermediate in the biosynthesis of lignin (B12514952), a complex polymer essential for the structural integrity of terrestrial plants.[1][2] As a primary precursor for the guaiacyl (G) units of lignin, particularly in gymnosperms, understanding its synthesis, transport, and storage within the cell is critical to comprehending the intricate process of lignification.[2][3][4] Coniferin (B30667) is considered a stable, water-soluble storage and transport form of the more reactive coniferyl alcohol.[1] This guide provides a detailed overview of the subcellular localization of coniferin in developing xylem cells, summarizing key quantitative data, experimental protocols, and the signaling and transport pathways involved.

The Intracellular Journey of this compound

The spatial and temporal regulation of coniferin is a tightly controlled process involving its synthesis in the cytosol, transport and accumulation in the vacuole, and subsequent export and hydrolysis to release coniferyl alcohol for cell wall lignification.

Cytosolic Synthesis

The final step in the biosynthesis of monolignols, including coniferyl alcohol, is believed to occur in the cytosol.[5] Subsequently, coniferyl alcohol is glucosylated to form coniferin. This reaction is catalyzed by the enzyme UDP-glucose:coniferyl-alcohol glucosyltransferase (UCGT), also known as coniferyl-alcohol glucosyltransferase (CAGT).[6][7][8][9][10]

Enzymatic Reaction: UDP-glucose + Coniferyl alcohol ⇌ UDP + Coniferin[7][9]

This enzymatic activity has been identified in the cambial sap of various coniferous species, including Norway spruce and pine.[6] Studies have shown that UCGT activity is closely linked to seasonal cambial growth, indicating its regulatory role in providing coniferin for lignification.[8]

Transport to the Vacuole: A Proton-Dependent Mechanism

Once synthesized in the cytosol, coniferin is transported into the vacuole for storage.[5][11] This process is not passive but is an active transport mechanism. Research using membrane vesicles from differentiating xylem of both angiosperms and gymnosperms has demonstrated a clear ATP-dependent transport of coniferin.[5][12]

Key characteristics of this transport system include:

  • Proton Antiport: The transport is strongly inhibited by bafilomycin A1, a specific inhibitor of vacuolar H+-ATPase (V-ATPase), and by proton gradient erasers.[5][12] This indicates that coniferin transport is coupled to a proton gradient generated by the V-ATPase, suggesting an H+/coniferin antiporter on the tonoplast.[5]

  • Specificity: The transport activity is highly specific for coniferin. Transport of free coniferyl alcohol is less than 4% of that for coniferin.[5][12] Furthermore, the transport is not significantly inhibited by sucrose (B13894), suggesting it is distinct from sucrose transporters.[5]

  • Localization: Membrane fractionation studies have confirmed that the coniferin transport activity is localized to the tonoplast and endomembrane-rich fractions.[5][12]

While some studies have suggested the possible involvement of ATP-binding cassette (ABC)-like transporters in the transport of lignin precursors, the predominant evidence for coniferin transport into the vacuole points towards a secondary active transport mechanism driven by a proton gradient.[5]

Vacuolar Storage

The vacuole serves as the primary storage compartment for coniferin in differentiating xylem cells, effectively sequestering the lignin precursor until it is required for cell wall synthesis.[5][11] This storage prevents premature oxidation or polymerization of coniferyl alcohol in the cytoplasm. Several lines of evidence support the vacuolar localization of coniferin:

  • Protoplast Analysis: Studies involving the isolation of protoplasts from differentiating xylem of Pinus banksiana and Pinus strobus have detected significant concentrations of coniferin within these structures, which are largely composed of the vacuole and cytosol.[11][13]

  • Cryo-Microscopy: Advanced imaging techniques, such as cryo-time-of-flight secondary ion mass spectrometry (Cryo-TOF-SIMS), have visualized the distribution of coniferin in freeze-fixed plant stems. These analyses show that coniferin is stored in the vacuoles of tracheid cells within the differentiating xylem.[11] The concentration of coniferin is highest near the cambial zone and decreases as cell wall thickening and lignification proceed.[1][14]

Export and Hydrolysis for Lignification

When lignification is actively occurring, coniferin is exported from the vacuole, likely back into the cytosol, and then hydrolyzed to release coniferyl alcohol. The precise mechanism for coniferin export from the vacuole is not yet fully elucidated.

The hydrolysis of coniferin is catalyzed by β-glucosidases.[3][4][15]

Enzymatic Reaction: Coniferin + H₂O → Coniferyl alcohol + Glucose

These enzymes play a crucial role in making the monolignol available for polymerization in the cell wall. The localization of β-glucosidase activity has been a subject of investigation:

  • Differentiating Xylem: In situ localization studies have shown the exclusive presence of β-glucosidase activity in the differentiating xylem, coinciding with areas of active lignification.[3][4]

  • Cytosolic and Cell Wall Localization: Some research has identified cytosolic β-glucosidases capable of hydrolyzing coniferin in Pinus banksiana.[16] Other studies in lodgepole pine and Arabidopsis have localized coniferin-specific β-glucosidases to the cell walls of developing xylem.[15][17] This suggests that coniferin may be transported to the cell wall before being hydrolyzed by apoplastic β-glucosidases, or hydrolyzed in the cytosol, with the resulting coniferyl alcohol then transported across the plasma membrane.

The released coniferyl alcohol is then transported to the cell wall, where it is oxidized by peroxidases and laccases to form radicals that polymerize into the lignin polymer.

Data Presentation

Quantitative Data on Coniferin Concentration

The following table summarizes quantitative data on this compound concentrations found in various xylem-related tissues and preparations.

Plant SpeciesTissue/CompartmentMethodConcentrationReference
Pinus banksiana, Pinus strobusProtoplasts from developing xylemHPLC1.0–1.6 mM (fresh weight basis)[11][13]
Hybrid PoplarMembrane Vesicles (for transport assay)HPLCPhysiological concentration in differentiating xylem is on the order of 50 µM[5]
Hybrid PoplarMembrane VesiclesMichaelis-Menten KineticsApparent Kₘ value of 60 to 80 µM for coniferin transport[5]
Japanese CypressMembrane VesiclesMichaelis-Menten KineticsApparent Kₘ value of 24 to 26 µM for coniferin transport[5]

Mandatory Visualizations

Coniferin_Pathway cluster_cytosol Cytosol cluster_tonoplast cluster_vacuole Vacuole cluster_cellwall Cell Wall UDP_Glucose UDP-Glucose UCGT UCGT UDP_Glucose->UCGT Coniferyl_Alcohol Coniferyl Alcohol Coniferyl_Alcohol->UCGT Coniferin_Cytosol This compound UCGT->Coniferin_Cytosol Synthesis BGLU_Cytosol β-Glucosidase (Cytosolic) Coniferin_Cytosol->BGLU_Cytosol Antiporter H+/Coniferin Antiporter Coniferin_Cytosol->Antiporter Transport BGLU_Apoplast β-Glucosidase (Apoplastic) Coniferin_Cytosol->BGLU_Apoplast Transport to Cell Wall Glucose_Cytosol Glucose Coniferyl_Alcohol_Released Coniferyl Alcohol Peroxidases Peroxidases/ Laccases Coniferyl_Alcohol_Released->Peroxidases Transport to Cell Wall BGLU_Cytosol->Glucose_Cytosol BGLU_Cytosol->Coniferyl_Alcohol_Released Coniferin_Vacuole This compound (Stored) Antiporter->Coniferin_Vacuole Coniferin_Vacuole->Antiporter Export (Proposed) Lignin Lignin Polymer BGLU_Apoplast->Lignin Hydrolysis & Polymerization Peroxidases->Lignin Polymerization

Caption: Intracellular pathway of this compound in xylem cells.

Transport_Assay_Workflow Start Differentiating Xylem Tissue Homogenize Homogenization & Centrifugation Start->Homogenize Microsomes Microsomal Fraction (Membrane Vesicles) Homogenize->Microsomes Incubate Incubate with 50 µM This compound Microsomes->Incubate Stop Stop Reaction & Filter Incubate->Stop Conditions Conditions: + 5 mM Mg/ATP - Mg/ATP (Control) + Inhibitors (e.g., Bafilomycin A1) Conditions->Incubate Analyze Quantify Coniferin Uptake (e.g., HPLC) Stop->Analyze Result Determine ATP-dependent & Proton-gradient-dependent Transport Activity Analyze->Result

Caption: Workflow for coniferin transport assay using membrane vesicles.

Protoplast_Isolation_Workflow Tissue Freshly Harvested Differentiating Xylem Incubate Incubate in Cellulase- Pectinase Mixture Tissue->Incubate Crude Crude Protoplast Suspension Incubate->Crude Purify Purify on Discontinuous Sucrose-Mannitol Gradient Crude->Purify Purified Purified Protoplasts Purify->Purified Analysis Analysis: - Microscopy (Viability, Type) - HPLC (Coniferin Quantification) Purified->Analysis Result Determine Intracellular Coniferin Content Analysis->Result

Caption: Workflow for protoplast isolation from differentiating xylem.

Experimental Protocols

Membrane Vesicle Preparation and Coniferin Transport Assay

Adapted from Tsuyama et al. (2013)[5]

  • Tissue Preparation: Differentiating xylem is scraped from debarked stems of the plant species (e.g., hybrid poplar, Japanese cypress).

  • Homogenization: The tissue is homogenized in a buffer containing osmoticum (e.g., 0.4 M glycerol), a buffer agent (e.g., 10 mM MES-Tris, pH 8.0), and reducing agents.

  • Filtration and Centrifugation: The homogenate is filtered through layers of nylon mesh and centrifuged at low speed (e.g., 10,000 x g) to remove cell debris.

  • Microsome Pelleting: The supernatant is subjected to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction (containing membrane vesicles). The pellet is resuspended in a suitable buffer.

  • Transport Assay:

    • The reaction mixture (final volume ~200 µL) contains a buffer (e.g., 100 mM HEPES-KOH, pH 7.5), 50 µM this compound, and 40 µg of microsomal protein.

    • The reaction is initiated by adding 5 mM Mg/ATP. Control reactions are run without Mg/ATP or with inhibitors like bafilomycin A1.

    • The mixture is incubated at 25°C for a set time (e.g., 10-20 minutes).

    • The reaction is stopped by dilution with a cold stop solution and immediate filtration through a membrane filter (e.g., 0.45 µm pore size) to separate the vesicles from the external medium.

    • The amount of coniferin taken up by the vesicles (trapped on the filter) is quantified using High-Performance Liquid Chromatography (HPLC).

Protoplast Isolation from Differentiating Xylem

Adapted from Leinhos and Savidge (1994)[11][13]

  • Tissue Collection: Freshly harvested developing xylem tissue is obtained from coniferous species like Pinus banksiana.

  • Enzymatic Digestion: The tissue is incubated in a cellulase-pectinase enzyme mixture. The solution must contain an osmoticum, such as mannitol, to prevent protoplast lysis.

  • Purification: The resulting crude protoplast suspension is purified to separate intact protoplasts from cellular debris and broken cells. This is typically achieved by centrifugation on a discontinuous sucrose-mannitol density gradient.

  • Collection and Analysis: Protoplasts are collected from the gradient interface. They can then be counted, assessed for viability (e.g., using fluorescein (B123965) diacetate staining), and categorized by size (e.g., smaller protoplasts from ray cells, larger ones from fusiform cells).[11]

  • Quantification of Coniferin: The purified protoplasts are lysed, and the coniferin content is extracted and quantified by HPLC with UV detection (e.g., at 258 nm).[11]

Purification and Assay of Coniferin β-Glucosidase

Adapted from Dharmawardhana et al. (1995)[2][3][4]

  • Protein Extraction: Frozen xylem tissue is ground to a fine powder in liquid nitrogen and extracted with a cold buffer (e.g., 50 mM MES, pH 6.0) containing insoluble polyvinylpolypyrrolidone (PVPP) to bind phenolics. The extract is clarified by centrifugation.

  • Purification: The crude extract is subjected to a series of chromatographic steps to purify the β-glucosidase. This can include:

    • Anion exchange chromatography.

    • Hydrophobic interaction chromatography.

    • Size-exclusion chromatography.

  • Enzyme Assay:

    • The standard assay mixture contains the enzyme preparation, 2 mM coniferin as the substrate, and a buffer (e.g., 0.2 M MES, pH 5.5) in a final volume of 150 µL.

    • The reaction is incubated at 30°C for 30 minutes.

    • The reaction is stopped by adding a basic solution (e.g., 0.5 M CAPS, pH 10.5).

    • The activity is measured by determining the absorbance of the released coniferyl alcohol at 325 nm.

Conclusion

The intracellular compartmentation of this compound in xylem cells is a highly organized process central to lignification. Coniferin is synthesized in the cytosol, actively transported into the vacuole via a proton/coniferin antiporter for storage, and subsequently mobilized and hydrolyzed by β-glucosidases to provide the coniferyl alcohol needed for lignin polymerization in the cell wall. While the primary pathway of vacuolar storage is well-supported, further research is needed to fully elucidate the mechanism of coniferin export from the vacuole and to clarify the precise subcellular location of coniferin hydrolysis in different plant species. A comprehensive understanding of these transport and metabolic steps offers potential targets for the genetic modification of lignin content and composition in plants, a key objective in the biofuel and forestry industries.

References

(E)-coniferin Accumulation During Cambial Reactivation in Trees: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The seasonal cycle of dormancy and growth in temperate trees is orchestrated by a complex interplay of environmental and endogenous signals. A pivotal event in this cycle is the reactivation of the vascular cambium in spring, which initiates the production of new xylem (wood) and phloem. This process is tightly linked to the biosynthesis and metabolism of lignin (B12514952), a polymer essential for the structural integrity and water-conducting capacity of wood. (E)-coniferin, the glucoside of the monolignol coniferyl alcohol, serves as a key storage and transport form of lignin precursors.[1][2][3] Its accumulation reaches high levels in the cambial region of gymnosperms just before and during the onset of cell division, positioning it as a central metabolite in the regulation of wood formation.[1][2] This technical guide provides an in-depth overview of the accumulation of this compound during cambial reactivation, detailing the underlying biochemical pathways, regulatory networks, quantitative data, and key experimental protocols for its study.

The Role of this compound in Cambial Activity and Lignification

This compound is a critical intermediate in the phenylpropanoid pathway, which leads to the synthesis of lignin. Its primary role is to function as a soluble, stable reservoir of coniferyl alcohol, one of the primary monomeric units of lignin.[3][4] During the dormant winter period, the metabolic activity in the cambium is low. As temperatures rise in the spring, the cambium reactivates, a process that involves the resumption of cell division and differentiation.[5][6][7]

Coinciding with this reactivation, there is a significant accumulation of this compound in the cambial sap and developing xylem.[1][2][4] This pool of coniferin (B30667) is synthesized in the cambial zone and then transported to the differentiating xylem cells where lignification will occur.[3][8] Once in the lignifying cells, this compound is hydrolyzed to release free coniferyl alcohol, which is then oxidized and polymerized into the lignin macromolecule within the cell wall.[1][9] This spatial and temporal separation of monolignol synthesis (as glucosides) and polymerization allows the tree to rapidly mobilize large quantities of precursors for cell wall reinforcement as new xylem cells are formed.

Biochemical Pathways of this compound Metabolism

The concentration of this compound is dynamically regulated by the activities of two key enzymes: UDP-glucose:coniferyl alcohol glucosyltransferase (UCGT) for its synthesis and β-glucosidase for its hydrolysis.

Synthesis: this compound is synthesized from coniferyl alcohol and UDP-glucose in a reaction catalyzed by UCGT (EC 2.4.1.111).[10][11] This enzyme becomes highly active in the cambium in early spring, just before the resumption of cell division, and its activity correlates with the seasonal accumulation of coniferin.[11]

  • Reaction: Coniferyl alcohol + UDP-glucose → this compound + UDP

Hydrolysis: The release of coniferyl alcohol for lignification is catalyzed by specific β-glucosidases (EC 3.2.1.21).[1][2][8] These enzymes are localized in the differentiating xylem, the site of active lignification.[1][2][8] The activity of these hydrolytic enzymes ensures that the monolignols are released precisely where and when they are needed for polymerization into the cell wall.

  • Reaction: this compound + H₂O → Coniferyl alcohol + Glucose

G cluster_synthesis Synthesis (Cambial Zone) cluster_hydrolysis Hydrolysis (Differentiating Xylem) UDP_G UDP-Glucose UCGT UCGT (UDP-glucose:coniferyl alcohol glucosyltransferase) UDP_G->UCGT CA Coniferyl Alcohol CA->UCGT Coniferin_S This compound UCGT->Coniferin_S Coniferin_H This compound Coniferin_S->Coniferin_H Storage & Transport BGLU β-glucosidase Coniferin_H->BGLU CA_H Coniferyl Alcohol BGLU->CA_H Glucose Glucose BGLU->Glucose Lignin Lignin Polymer CA_H->Lignin Polymerization

Caption: Metabolic pathway for the synthesis and hydrolysis of this compound.

Regulation of Cambial Reactivation and Coniferin Accumulation

Cambial reactivation is not an isolated event but is controlled by a hierarchical network of environmental, hormonal, and genetic factors, all of which indirectly or directly influence the pool of this compound.

  • Environmental Cues: Temperature is a primary environmental factor that triggers cambial reactivation in many temperate and boreal tree species.[7][12] Localized heating of stems during winter can induce premature cambial activity, demonstrating the direct role of temperature.[5][6][13] The timing of reactivation is often correlated with the accumulation of a certain thermal sum, sometimes referred to as the cambial reactivation index (CRI).[7][12]

  • Hormonal Signals: Auxin (indole-3-acetic acid, IAA) is a central phytohormone required to promote and sustain cambial cell division and differentiation.[14][15] The basipetal flow of auxin from developing buds and young leaves is a classic signal for the initiation of cambial growth. Other hormones, such as cytokinins and gibberellins, also play roles in modulating cambial activity.[15]

  • Genetic and Molecular Regulation: A cascade of gene expression follows the perception of environmental and hormonal signals. This includes the upregulation of cell-cycle genes (e.g., cyclins and cyclin-dependent kinases) necessary for mitosis.[16][17] Signaling modules, such as the CLE41/44-PXY-WOX4 pathway, are known to be involved in maintaining the population of cambial stem cells and regulating their division and differentiation rates.[18] The expression of genes encoding UCGT and β-glucosidase is also seasonally regulated, aligning with the metabolic demand for coniferin synthesis and breakdown.

G cluster_cellular Cellular & Genetic Response cluster_metabolic Metabolic Response Temp Rising Temperature Signal Signal Perception & Transduction Temp->Signal Auxin Auxin (IAA) Signal (from buds/leaves) Auxin->Signal Gene_Exp Upregulation of Cell-Cycle & Growth Genes (e.g., PXY-WOX4) Signal->Gene_Exp UCGT_Exp UCGT Gene Expression Signal->UCGT_Exp Cambial_Div Cambial Cell Division Gene_Exp->Cambial_Div Xylem_Diff Xylem Differentiation Cambial_Div->Xylem_Diff BGLU_Exp β-glucosidase Expression Xylem_Diff->BGLU_Exp Coniferin_Acc This compound Accumulation UCGT_Exp->Coniferin_Acc Lignin_Syn Lignification Coniferin_Acc->Lignin_Syn Transport BGLU_Exp->Lignin_Syn

Caption: Regulatory network for cambial reactivation and coniferin metabolism.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to this compound and the enzymes involved in its metabolism, compiled from studies on various conifer species.

Table 1: Reported Concentrations of this compound

Species Tissue/Compartment Concentration Reference
Pinus banksiana, Pinus strobus Protoplasts (from differentiating xylem) 1.0 - 1.6 mM [19]

| Various Conifers | Developing Xylem / Cambial Sap | Up to 10 mM |[4] |

Table 2: Properties of Key Enzymes in this compound Metabolism

Enzyme Species Source Tissue Molecular Weight (Mr) Kinetic Parameters Reference
UDP-glucose:coniferyl alcohol glucosyltransferase (UCGT) Picea abies (Spruce) Cambial Sap ~50,000 Da (monomer) Kₘ (UDP-glucose) = 220 µMKₘ (Coniferyl alcohol) = 250 µM [10]
Coniferin β-glucosidase Pinus contorta (Lodgepole Pine) Xylem ~60,000 Da (native dimer) Prefers coniferin and syringin (B1682858) as substrates. [1][2]

| Acidic coniferin-hydrolyzing β-glucosidase | Pinus banksiana (Jack Pine) | Developing Xylem | 110,000 Da and 90,000 Da (isoenzymes) | pI = 3.8 |[20] |

Experimental Protocols

Studying the dynamics of this compound requires a combination of physiological, biochemical, and analytical techniques. Below are outlines of key experimental protocols.

Protocol 5.1: Induction and Monitoring of Cambial Reactivation

  • Localized Heating: In late winter/early spring, wrap a section of the tree stem with a heating cable and insulation. Maintain a constant elevated temperature (e.g., 22-26°C) to induce localized reactivation.[13] Use unheated sections of the same tree as a control.

  • Sample Collection: At regular intervals (e.g., daily or weekly), collect tissue samples from both heated and control regions using a corer or chisel.

  • Microscopic Analysis: Immediately fix the collected tissue in a suitable fixative (e.g., FAA: formalin-aceto-alcohol). Prepare thin sections using a microtome, stain with a histological stain (e.g., Safranin and Fast Green), and observe under a light microscope.

  • Assessment: Count the number of cambial cells, expanding cells, and cells undergoing secondary wall formation to determine the timing of reactivation and the rate of xylem development.[21]

Protocol 5.2: Extraction and Quantification of this compound

  • Sample Preparation: Collect cambial region tissues, immediately freeze in liquid nitrogen to quench metabolic activity, and lyophilize. Grind the freeze-dried tissue to a fine powder.

  • Extraction: Extract a known mass of powdered tissue with a solvent such as 80% methanol (B129727) in water.[22] Vortex and sonicate the sample to ensure thorough extraction. Centrifuge to pellet debris.

  • Analysis by HPLC: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC).

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid).

    • Detection: UV detector set to a wavelength where coniferin absorbs strongly (e.g., ~265 nm).

  • Quantification: Calculate the concentration of this compound by comparing the peak area from the sample to a standard curve generated with purified this compound.

Protocol 5.3: Assay of UDP-glucose:coniferyl alcohol glucosyltransferase (UCGT) Activity

  • Enzyme Extraction: Homogenize fresh cambial tissue in an ice-cold extraction buffer (e.g., Tris-HCl pH 7.5, containing PVPP, ascorbate, and β-mercaptoethanol to prevent oxidation and phenolic interference). Centrifuge to obtain a crude protein extract (supernatant).

  • Reaction Mixture: Prepare a reaction mixture containing the protein extract, buffer, UDP-glucose, and coniferyl alcohol.[10] Using a radiolabeled substrate (e.g., UDP-[¹⁴C]glucose) is common for sensitive detection.

  • Incubation: Incubate the mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Product Detection: Stop the reaction and extract the product, this compound. Quantify the amount of product formed, for instance, by liquid scintillation counting if a radiolabel was used, or by HPLC.

  • Activity Calculation: Express enzyme activity as the amount of product formed per unit time per milligram of protein.

Protocol 5.4: Assay of β-Glucosidase Activity

  • Enzyme Extraction: Prepare a crude protein extract from developing xylem tissue as described for UCGT.

  • Reaction Mixture: Prepare a reaction mixture containing the protein extract, a suitable buffer (often acidic, e.g., sodium acetate (B1210297) pH 5.0), and this compound as the substrate.

  • Incubation: Incubate the mixture at an optimal temperature.

  • Product Detection: Measure the rate of coniferyl alcohol or glucose production using HPLC or a coupled spectrophotometric assay (e.g., measuring glucose with a glucose oxidase/peroxidase kit).

  • In Situ Localization: To visualize activity in tissues, incubate fresh tissue sections with a chromogenic analog of coniferin. The deposition of a colored product will indicate the location of enzyme activity.[1][2]

G cluster_analysis Parallel Analyses Start Experimental Setup (e.g., Localized Heating) Collect Tissue Sample Collection (Cambium / Xylem) Start->Collect Split Sample Partitioning Collect->Split Microscopy Microscopy (Cell Division State) Split->Microscopy Fixation Metabolomics Metabolite Extraction (HPLC for Coniferin) Split->Metabolomics Flash Freeze Enzymology Protein Extraction (Enzyme Activity Assays) Split->Enzymology Flash Freeze Data Data Integration & Interpretation Microscopy->Data Metabolomics->Data Enzymology->Data End Conclusion Data->End

References

The Role of (E)-Coniferin in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-coniferin, a glycosylated monolignol, plays a multifaceted role in the intricate defense mechanisms of plants. This technical guide provides an in-depth analysis of its function, from its biosynthesis and transport to its direct and indirect contributions to warding off pathogens and herbivores. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways and workflows involved in the action of this compound, offering a comprehensive resource for professionals in plant science and drug development.

Introduction

Plants, as sessile organisms, have evolved a sophisticated chemical arsenal (B13267) to defend against a myriad of biotic threats. Among the vast array of secondary metabolites, phenylpropanoids are a major class of compounds with diverse functions in plant defense. This compound, the glucoside of (E)-coniferyl alcohol, is a key intermediate in the phenylpropanoid pathway. While its primary role is recognized as a precursor to lignin (B12514952), a structural polymer that reinforces cell walls and acts as a physical barrier to invading pathogens, emerging evidence highlights its direct and indirect roles in plant immunity. This guide delves into the current understanding of this compound's function in plant defense, providing a technical overview for researchers and professionals in the field.

Biosynthesis and Transport of this compound

The synthesis of this compound originates from the amino acid phenylalanine via the general phenylpropanoid pathway. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, leads to the formation of (E)-coniferyl alcohol. This monolignol is then glycosylated by a UDP-glycosyltransferase (UGT) to form this compound. This glycosylation step is crucial as it increases the solubility and stability of the monolignol, preventing its premature polymerization into lignin and facilitating its transport within the plant.

This compound is actively transported to various tissues, where it can be stored in the vacuole or delivered to the cell wall for lignification. This transport is a regulated process, ensuring that monolignols are available where and when they are needed for defense-related lignification or the synthesis of other defense compounds.

Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Ferulic_acid Ferulic_acid p_Coumaric_acid->Ferulic_acid HCT, C3'H Coniferaldehyde Coniferaldehyde Ferulic_acid->Coniferaldehyde 4CL, CCR Coniferyl_alcohol Coniferyl_alcohol Coniferaldehyde->Coniferyl_alcohol CAD E_Coniferin E_Coniferin Coniferyl_alcohol->E_Coniferin UGT

Simplified biosynthesis pathway of this compound.

Functions of this compound in Plant Defense

The defensive capabilities of this compound are manifested through several mechanisms:

Lignification: The Physical Barrier

Upon pathogen attack or wounding, the stored this compound can be rapidly hydrolyzed by β-glucosidases, releasing (E)-coniferyl alcohol into the apoplast. There, peroxidases and laccases catalyze its polymerization into lignin. This induced lignification strengthens the cell wall at the site of infection, creating a physical barrier that impedes the penetration and spread of pathogens.

Production of Other Defense Compounds

This compound serves as a precursor for the biosynthesis of a variety of other defense-related compounds, including lignans (B1203133) and neolignans. These molecules exhibit a broad spectrum of antimicrobial and insecticidal activities, contributing to the overall defensive capacity of the plant.

Direct Antimicrobial and Insecticidal Activity

While the primary defensive role of this compound is often considered indirect, through its conversion to other compounds, some studies suggest that this compound itself may possess direct antimicrobial and insecticidal properties. However, quantitative data on the minimum inhibitory concentrations (MICs) of purified this compound against specific plant pathogens and pests are still limited in the scientific literature. Research on conifer extracts, which are rich in such compounds, has demonstrated significant antimicrobial activity against a range of pathogens.

Table 1: Antimicrobial Activity of Conifer Extracts

Plant Extract SourceTarget MicroorganismActivity MetricResult
Pinus sylvestris needlesHeterobasidion annosumLesion sizeGenotype-dependent variation in resistance observed[1]
Coniferous bark extractsBotrytis cinereaMycelial growth inhibitionSignificant inhibition observed in vitro[2]
Gunpowder green tea (rich in phenolics)Pseudomonas syringae pv. actinidiaeMIC1 mg/ml EGCG equivalent[3]

Note: This table presents data on extracts and not purified this compound. The activity is likely due to a mixture of compounds, including this compound and its derivatives.

Signaling Pathways and Regulation

The biosynthesis of this compound is tightly regulated and can be induced by various stress signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). These signals trigger complex signaling cascades that lead to the transcriptional activation of genes involved in the phenylpropanoid pathway.

cluster_pathogen Pathogen/Herbivore Attack cluster_signaling Intracellular Signaling cluster_biosynthesis Biosynthesis PAMPs_DAMPs PAMPs/DAMPs Receptor Pattern Recognition Receptors (PRRs) PAMPs_DAMPs->Receptor MAPK_cascade MAPK Cascade Receptor->MAPK_cascade Hormone_signaling JA/SA Signaling MAPK_cascade->Hormone_signaling Transcription_Factors MYB, WRKY TFs Hormone_signaling->Transcription_Factors PP_genes Phenylpropanoid Pathway Genes (PAL, C4H, etc.) Transcription_Factors->PP_genes Transcriptional Activation Coniferin_synthesis This compound Biosynthesis PP_genes->Coniferin_synthesis

Induction of this compound biosynthesis upon biotic stress.

Key signaling molecules such as jasmonic acid (JA) and salicylic (B10762653) acid (SA) play crucial roles in this process, often acting synergistically or antagonistically to fine-tune the defense response[4][5][6][7][8]. These hormonal signals lead to the activation of specific transcription factors, such as members of the MYB family, which bind to the promoter regions of phenylpropanoid biosynthesis genes (e.g., PAL, C4H) and upregulate their expression[9][10][11][12][13][14].

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound.

Extraction of this compound from Plant Tissues

A general protocol for the extraction of phenylpropanoids, including this compound, from plant material for LC-MS analysis is as follows:

  • Sample Preparation: Freeze-dry plant material (e.g., needles, bark) and grind to a fine powder.

  • Extraction: Extract the powdered tissue with a methanol (B129727)/water solution (e.g., 80:20 v/v) using ultrasonication or shaking at a controlled temperature.

  • Purification: Centrifuge the extract to pellet debris. The supernatant can be further purified using solid-phase extraction (SPE) if necessary.

  • Concentration: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Re-dissolve the dried extract in a suitable solvent (e.g., methanol or the initial mobile phase of the LC-MS) for analysis.

Quantification by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for quantifying this compound.

cluster_sample Sample Preparation cluster_analysis Analysis Plant_tissue Plant Tissue Extraction Extraction Plant_tissue->Extraction Purification Purification Extraction->Purification UPLC UPLC Separation Purification->UPLC MSMS MS/MS Detection UPLC->MSMS Data_analysis Data Analysis MSMS->Data_analysis

Workflow for UPLC-MS/MS analysis of this compound.
  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm) is typically used[15][16][17][18].

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is commonly employed[15][16][17][18][19].

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40 °C.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

In Vitro Antimicrobial Assay

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungal spores) in a suitable growth medium.

  • Serial Dilution: Prepare a series of dilutions of purified this compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism[1][3][20][21][22].

Conclusion and Future Perspectives

This compound is a pivotal compound in the defense strategy of many plants, acting as a precursor for the fortification of cell walls through lignification and for the synthesis of other antimicrobial compounds. While its indirect roles are well-established, further research is needed to elucidate its direct antimicrobial and insecticidal activities, including the determination of specific MIC values against a broader range of plant pathogens and pests. A deeper understanding of the signaling pathways that regulate this compound biosynthesis will be crucial for developing novel strategies to enhance plant disease resistance. The methodologies outlined in this guide provide a framework for researchers to further investigate the multifaceted role of this compound in plant immunity. This knowledge can be leveraged for the development of new biopesticides and for the genetic improvement of crop resilience, contributing to sustainable agriculture and the discovery of novel therapeutic agents.

References

The intricate relationship between (E)-coniferin and coniferyl alcohol metabolism: A technical guide for researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the enzymatic conversion, transport, and signaling functions of (E)-coniferin and its aglycone, coniferyl alcohol, in plant metabolic pathways.

This technical guide provides a comprehensive overview of the metabolic relationship between this compound and coniferyl alcohol, aimed at researchers, scientists, and drug development professionals. This document details the enzymatic processes governing their interconversion, their roles in lignin (B12514952) biosynthesis, transport mechanisms, and the signaling functions of coniferyl alcohol in regulating the phenylpropanoid pathway. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction

This compound, the β-D-glucoside of (E)-coniferyl alcohol, serves as a crucial intermediate in the biosynthesis of lignin, a complex polymer essential for structural support in terrestrial plants. The metabolism of coniferin (B30667) and coniferyl alcohol is a tightly regulated process involving enzymatic synthesis, transport, storage, and hydrolysis. Coniferyl alcohol, a primary monolignol, is a direct precursor for the polymerization of guaiacyl (G) lignin units. Beyond its structural role, recent evidence has illuminated a signaling function for coniferyl alcohol in the feedback regulation of the phenylpropanoid pathway, adding a layer of complexity to our understanding of this metabolic nexus. This guide delves into the core aspects of this relationship, providing the technical details necessary for advanced research and development.

Enzymatic Interconversion of this compound and Coniferyl Alcohol

The metabolic link between this compound and coniferyl alcohol is primarily governed by the activities of two key enzymes: UDP-glucose:coniferyl alcohol glucosyltransferase (CAGT) and coniferin β-glucosidase.

Synthesis of this compound

This compound is synthesized from coniferyl alcohol and UDP-glucose in a reaction catalyzed by UDP-glucose:coniferyl alcohol glucosyltransferase (CAGT) (EC 2.4.1.111).[1] This enzyme belongs to the glycosyltransferase family and facilitates the transfer of a glucose moiety from UDP-glucose to the 4-hydroxyl group of coniferyl alcohol.[1] In conifers such as Pinus strobus, CAGT activity is prominent in the cambial tissues and is involved in the glucosylation of cinnamyl aldehydes as well.[2]

Hydrolysis of this compound

The release of coniferyl alcohol from this compound is catalyzed by coniferin β-glucosidase (EC 3.2.1.126), a hydrolytic enzyme.[3] This enzyme is crucial for providing the monolignol substrate for lignification in the cell wall. In lodgepole pine (Pinus contorta), a specific coniferin β-glucosidase has been identified and localized to the differentiating xylem, coinciding with active lignification.[4]

Quantitative Data on Enzyme Kinetics and Metabolite Concentrations

The following tables summarize key quantitative data related to the enzymes and metabolites involved in coniferin and coniferyl alcohol metabolism.

EnzymeSubstrate(s)Plant/OrganismKmVmaxReference(s)
Coniferin β-glucosidaseConiferinPinus contorta (xylem)N/AN/A[4]
β-Glucosidasep-nitrophenyl-β-D-glucopyranosideTrichoderma reesei0.19 ± 0.02 mM29.67 ± 3.25 µmol·min⁻¹·mg⁻¹[5]
β-Glucosidasep-nitrophenyl-β-D-glucopyranosideFagopyrum tataricum4.59 mM104.3 µM·min⁻¹[6]
UDPG:Coniferyl alcohol glucosyltransferase (CAGT)Coniferyl alcohol, Cinnamyl aldehydesPinus strobus (cambium)120 µM (for coniferyl alcohol)N/A[2]

Table 1: Kinetic parameters of key enzymes in coniferin and coniferyl alcohol metabolism. N/A indicates data not available in the cited sources.

MetabolitePlant/TissueConcentration/ContentReference(s)
Coniferyl alcoholArabidopsis thaliana (stem)~7 nmol/g fresh weight[7]
ConiferinArabidopsis thaliana (stem)Content is ~175 times higher than coniferyl alcohol (Col-0 ecotype)[8]
ConiferinLinum flavum (cell suspension)Up to 12.4% on a dry-weight basis (2 g/L)[9]
(E)-coniferyl alcoholPinus resinosa & P. strobus (dormant buds, cambium, bark, needles)Similar to endogenous indol-3-ylacetic acid (IAA) levels[10]

Table 2: Concentrations and contents of coniferyl alcohol and coniferin in various plant tissues.

Metabolic Pathways and Transport

This compound is considered a storage and transport form of the cytotoxic coniferyl alcohol.[11] The monolignol is synthesized in the cytoplasm, glucosylated to coniferin, and then transported, likely to the vacuole for storage. When needed for lignification, coniferin is transported to the cell wall where it is hydrolyzed by β-glucosidases to release coniferyl alcohol for polymerization into lignin.

Metabolic_Pathway cluster_cytoplasm Cytoplasm cluster_vacuole Vacuole (Storage) cluster_cell_wall Cell Wall UDP_Glucose UDP-Glucose CAGT UDPG:Coniferyl alcohol glucosyltransferase (CAGT) Coniferyl_Alcohol_cyto Coniferyl Alcohol Coniferyl_Alcohol_cyto->CAGT + UDP-Glucose Coniferin_cyto This compound CAGT->Coniferin_cyto - UDP Coniferin_vacuole This compound Coniferin_cyto->Coniferin_vacuole Transport Coniferin_cw This compound Coniferin_cyto->Coniferin_cw Direct Transport Coniferin_vacuole->Coniferin_cw Transport Beta_Glucosidase Coniferin β-glucosidase Coniferin_cw->Beta_Glucosidase + H₂O Coniferyl_Alcohol_cw Coniferyl Alcohol Beta_Glucosidase->Coniferyl_Alcohol_cw - Glucose Peroxidases_Laccases Peroxidases/ Laccases Coniferyl_Alcohol_cw->Peroxidases_Laccases Oxidative Polymerization Lignin Lignin Polymer Peroxidases_Laccases->Lignin

Metabolic pathway of coniferin and coniferyl alcohol.

Signaling Role of Coniferyl Alcohol

Recent research has unveiled a sophisticated feedback mechanism where coniferyl alcohol acts as a signaling molecule to regulate the phenylpropanoid pathway.[12][13] This regulation occurs at both the transcriptional and post-translational levels.

Exogenous application of coniferyl alcohol has been shown to induce the expression of Kelch repeat F-box (KFB) proteins .[12][13] These KFB proteins are components of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex, which targets proteins for degradation by the 26S proteasome. Specifically, KFB01, KFB20, and KFB50 have been shown to interact with and mediate the proteolytic turnover of Phenylalanine Ammonia-Lyase (PAL) , the first committed enzyme in the phenylpropanoid pathway.[12]

Furthermore, coniferyl alcohol induces the expression of the MYB4 and MYB7 transcription factors , which act as repressors of lignin biosynthesis genes such as PAL1, 4CL1, HCT, CSE, F5H, COMT, and CAD4.[13][14] This dual mechanism allows for a fine-tuning of the carbon flux into the phenylpropanoid pathway, preventing the over-accumulation of lignin precursors.

Signaling_Pathway cluster_regulation Coniferyl Alcohol Signaling Pathway cluster_post_translational Post-translational Regulation cluster_transcriptional Transcriptional Regulation Coniferyl_Alcohol Coniferyl Alcohol KFB KFB01/20/39/50 (Kelch repeat F-box proteins) Coniferyl_Alcohol->KFB Induces expression MYB MYB4 / MYB7 (Transcription Factors) Coniferyl_Alcohol->MYB Induces expression SCF_complex SCF Complex KFB->SCF_complex Component of PAL Phenylalanine Ammonia-Lyase (PAL) SCF_complex->PAL Ubiquitination Proteasome 26S Proteasome PAL_degradation PAL Degradation Proteasome->PAL_degradation PAL->Proteasome Enters Phenylpropanoid_Pathway Phenylpropanoid Pathway Flux PAL_degradation->Phenylpropanoid_Pathway Decreases Lignin_Genes Lignin Biosynthesis Genes (PAL1, 4CL1, HCT, etc.) MYB->Lignin_Genes Represses transcription Lignin_Genes->Phenylpropanoid_Pathway Decreases

Signaling pathway of coniferyl alcohol.

Experimental Protocols

Quantification of Coniferyl Alcohol and Coniferin by HPLC

This protocol provides a general framework for the quantification of coniferyl alcohol and coniferin in plant extracts using High-Performance Liquid Chromatography (HPLC).

6.1.1. Sample Preparation

  • Freeze-dry plant tissue and grind to a fine powder.

  • Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent, such as 80% methanol, by sonication or overnight shaking at 4°C.

  • Centrifuge the extract to pellet debris and collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

6.1.2. HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) with 0.1% formic acid). A typical gradient could be: 0-5 min, 5% B; 5-25 min, 5-95% B; 25-30 min, 95% B; 30-35 min, 95-5% B; 35-40 min, 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 265 nm for coniferyl alcohol and coniferin.

  • Quantification: Prepare a standard curve using authentic standards of (E)-coniferyl alcohol and this compound of known concentrations. Calculate the concentration in the plant extracts based on the peak areas from the standard curve.[15]

In Vitro Assay of Coniferin β-Glucosidase Activity

This colorimetric assay measures the activity of β-glucosidase using the artificial substrate p-nitrophenyl-β-D-glucopyranoside (pNPG), which releases a yellow product upon hydrolysis.

6.2.1. Reagents

  • Extraction buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0).

  • Substrate solution: 10 mM pNPG in extraction buffer.

  • Stop solution: 0.4 M NaOH-glycine buffer, pH 10.8.

  • Enzyme extract from plant tissue.

6.2.2. Procedure

  • Prepare the enzyme extract by homogenizing plant tissue in ice-cold extraction buffer, followed by centrifugation to remove cell debris.

  • In a microplate well, combine 25 µL of the enzyme extract with 50 µL of extraction buffer.

  • Initiate the reaction by adding 25 µL of the 10 mM pNPG substrate solution.

  • Incubate the reaction mixture at a suitable temperature (e.g., 37°C or 50°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 100 µL of the stop solution.

  • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Quantify the amount of p-nitrophenol released using a standard curve prepared with known concentrations of p-nitrophenol. One unit of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Start Plant Tissue Grind Grind to fine powder Start->Grind Extract Extract with 80% Methanol Grind->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter (0.22 µm) Centrifuge->Filter HPLC_Vial HPLC Vial Filter->HPLC_Vial Inject Inject into HPLC HPLC_Vial->Inject Separate C18 Reverse-Phase Separation Inject->Separate Detect UV Detection (265 nm) Separate->Detect Quantify Quantify using Standard Curve Detect->Quantify

Workflow for HPLC quantification.

Conclusion and Future Perspectives

The metabolic interplay between this compound and coniferyl alcohol is a cornerstone of lignin biosynthesis and, as emerging evidence suggests, a key regulatory node in the broader phenylpropanoid pathway. The synthesis of coniferin provides a mechanism for the safe storage and transport of the reactive monolignol, coniferyl alcohol. The subsequent hydrolysis by β-glucosidases at the site of lignification ensures a targeted supply of lignin precursors.

The discovery of coniferyl alcohol's role as a signaling molecule that modulates the expression of key biosynthetic genes and the stability of PAL opens up new avenues for research. A deeper understanding of this regulatory network could enable the targeted manipulation of lignin content and composition in plants, with significant implications for the biofuel, pulp and paper, and agricultural industries. Furthermore, the enzymes involved in coniferin metabolism represent potential targets for the development of novel herbicides or plant growth regulators. For drug development professionals, the phenylpropanoid pathway is a rich source of bioactive compounds, and understanding its intricate regulation is crucial for harnessing its therapeutic potential.

Future research should focus on elucidating the precise molecular mechanisms of coniferin transport, identifying the specific transporters involved, and further characterizing the components of the coniferyl alcohol signaling cascade. The application of advanced analytical techniques, such as in vivo imaging and single-cell metabolomics, will be instrumental in unraveling the spatio-temporal dynamics of this fascinating metabolic relationship.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of (E)-Coniferin from Conifer Bark

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-coniferin, a glucoside of coniferyl alcohol, is a key intermediate in the biosynthesis of lignin (B12514952) and possesses various potential biological activities. This document provides a detailed protocol for the extraction and purification of this compound from conifer bark, a readily available and underutilized biomass. The described methodology employs solvent extraction followed by purification using column chromatography, yielding high-purity this compound suitable for research and drug development purposes.

Introduction

Conifer bark is a rich source of various bioactive phytochemicals, including phenolic compounds, flavonoids, and stilbenes.[1] Among these, this compound is of significant interest due to its role as a precursor in lignification and its potential therapeutic applications. The efficient extraction and purification of this compound are crucial for its further investigation and utilization. This protocol outlines a robust and reproducible method for isolating this compound from conifer bark.

Experimental Protocols

Bark Material Preparation
  • Collection and Drying: Collect fresh bark from conifer species (e.g., Pinus, Picea, Larix).[2][3] Clean the bark to remove any debris and dry it in a shaded, well-ventilated area or in an oven at a temperature below 60°C to prevent degradation of thermolabile compounds.

  • Grinding: Once completely dry, grind the bark into a fine powder (e.g., 30-40 mesh) using a laboratory mill. A smaller particle size increases the surface area for more efficient extraction.

Extraction of this compound

Several methods can be employed for the extraction of this compound. Below are protocols for conventional solvent extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).

2.1. Conventional Solvent Extraction (Maceration)

  • Solvent Selection: Ethanol (B145695) or methanol (B129727), or their aqueous mixtures (e.g., 70-80% alcohol in water), are effective solvents for extracting polar glycosides like coniferin.[4][5]

  • Procedure:

    • Weigh 100 g of powdered bark and place it in a large Erlenmeyer flask.

    • Add the extraction solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v) (e.g., 1 L to 2 L of 80% ethanol).

    • Seal the flask and macerate for 24-48 hours at room temperature with continuous stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent to maximize the yield.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

2.2. Ultrasound-Assisted Extraction (UAE)

  • Procedure:

    • Place 20 g of powdered bark in a flask with 400 mL of 70% ethanol (1:20 solid-to-liquid ratio).[5]

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C) and a frequency of 40 kHz.[5]

    • After extraction, filter the mixture and collect the supernatant.

    • Concentrate the extract using a rotary evaporator.

2.3. Microwave-Assisted Extraction (MAE)

  • Procedure:

    • Place 10 g of powdered bark into a microwave-safe extraction vessel.

    • Add 200 mL of 70% ethanol (1:20 solid-to-liquid ratio).

    • Place the vessel in a microwave extractor and set the power (e.g., 400 W), temperature (e.g., 60°C), and time (e.g., 15 minutes).[3]

    • After extraction, allow the vessel to cool, then filter the contents.

    • Concentrate the filtrate using a rotary evaporator.

Purification of this compound

3.1. Liquid-Liquid Partitioning (Optional Pre-purification)

  • Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

  • Perform liquid-liquid partitioning with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities.

  • Collect the polar (methanol-water) phase containing the this compound.

  • Evaporate the solvent to obtain a pre-purified extract.

3.2. Column Chromatography

  • Stationary Phase: Silica (B1680970) gel (60-120 mesh) is a suitable adsorbent for the separation of moderately polar compounds like this compound.[6][7]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase solvent.

    • Pour the slurry into a glass column plugged with cotton wool at the bottom.

    • Allow the silica gel to settle uniformly, ensuring no air bubbles are trapped.[8]

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude or pre-purified extract in a minimal amount of the initial mobile phase.

    • Alternatively, for less soluble extracts, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-extract mixture to the top of the column.[9]

  • Elution:

    • Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of a non-polar solvent (e.g., chloroform (B151607) or ethyl acetate) and a polar solvent (e.g., methanol).

    • Start with a low polarity mobile phase (e.g., 98:2 Chloroform:Methanol) and gradually increase the proportion of methanol.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in separate test tubes.

    • Monitor the separation using Thin Layer Chromatography (TLC). Spot a small amount from each fraction on a TLC plate (silica gel 60 F254).

    • Develop the TLC plate in a suitable solvent system (e.g., Chloroform:Methanol 9:1).

    • Visualize the spots under UV light (254 nm) or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating). The Rf value for this compound will depend on the exact TLC conditions but is expected to be in the mid-polarity range.

    • Combine the fractions containing pure this compound based on the TLC analysis.

    • Evaporate the solvent from the combined pure fractions to obtain purified this compound.

3.3. Recrystallization (Final Purification)

  • Dissolve the purified this compound from the column chromatography step in a minimum amount of a hot solvent (e.g., hot water or ethanol-water mixture).

  • Allow the solution to cool slowly and undisturbed to room temperature, then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals in a desiccator or under vacuum to obtain pure crystalline this compound.

Data Presentation

Table 1: Comparison of Extraction Methods for Phenolic Compounds from Conifer Bark

Extraction MethodSolventSolid-to-Liquid Ratio (w/v)Temperature (°C)TimeExtraction Yield (%)Reference
Maceration80% Ethanol1:15Room Temp48 h15-25[10][11]
Ultrasound-Assisted70% Ethanol1:205045 min18-30[3][11]
Microwave-Assisted70% Ethanol1:206015 min20-35[3]

Note: Extraction yields represent the total extractive content and not specifically this compound. The yield of this compound will be a fraction of this total yield.

Table 2: Column Chromatography Parameters for this compound Purification

ParameterSpecification
Stationary PhaseSilica Gel (60-120 mesh)
Adsorbent to Sample Ratio30:1 to 50:1 (w/w)
Column DimensionsDependent on sample size
Mobile Phase (Gradient)Chloroform:Methanol (e.g., from 98:2 to 90:10)
Elution ModeGradient Elution
Monitoring TechniqueThin Layer Chromatography (TLC)

Visualizations

Extraction_Purification_Workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification Bark Conifer Bark Drying Drying (<60°C) Bark->Drying Grinding Grinding (30-40 mesh) Drying->Grinding Extraction Solvent Extraction (Maceration, UAE, or MAE) Solvent: 70-80% Ethanol Grinding->Extraction Filtration1 Filtration Extraction->Filtration1 Concentration1 Concentration (Rotary Evaporator) Filtration1->Concentration1 CrudeExtract Crude this compound Extract Concentration1->CrudeExtract ColumnChromatography Silica Gel Column Chromatography (Gradient Elution) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLC TLC Monitoring PureFractions Combine Pure Fractions TLC->PureFractions FractionCollection->TLC Concentration2 Concentration PureFractions->Concentration2 PurifiedConiferin Purified this compound Concentration2->PurifiedConiferin Recrystallization Recrystallization PurifiedConiferin->Recrystallization FinalProduct High-Purity Crystalline This compound Recrystallization->FinalProduct

Caption: Workflow for the extraction and purification of this compound from conifer bark.

Signaling_Pathway_Placeholder cluster_biosynthesis Simplified Lignin Biosynthesis Pathway Phenylalanine Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid ConiferylAlcohol (E)-Coniferyl Alcohol pCoumaricAcid->ConiferylAlcohol Coniferin This compound (Glucosylation) ConiferylAlcohol->Coniferin Storage & Transport Lignin Lignin ConiferylAlcohol->Lignin Polymerization Coniferin->ConiferylAlcohol Hydrolysis

Caption: Simplified biosynthetic pathway showing the role of this compound.

References

Application Note & Protocol: Quantitative Analysis of (E)-coniferin using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-coniferin is a glucoside of coniferyl alcohol, a key precursor in the biosynthesis of lignin (B12514952) and other phenylpropanoids.[1][2][3] Its quantification is crucial for understanding plant metabolism, lignification processes, and for the quality control of herbal medicines and botanical extracts where it may be present.[4] This application note provides a detailed protocol for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The method is designed to be sensitive, specific, and reproducible, making it suitable for research and quality control applications.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. The separated analyte is then detected and quantified using a mass spectrometer, typically a triple quadrupole (QqQ) instrument, operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the matrix. Below are protocols for plant material and liquid extracts.

1.1. Solid Plant Material (e.g., wood, bark, leaves)

  • Grinding: Grind the dried plant material to a fine powder (e.g., passing through a 40-mesh sieve).

  • Extraction:

    • Accurately weigh approximately 100 mg of the powdered sample into a centrifuge tube.

    • Add 10 mL of 70% methanol (B129727) (v/v).

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 15 minutes.

  • Filtration:

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • If necessary, dilute the sample with the initial mobile phase to fall within the calibration curve range.

1.2. Liquid Samples (e.g., herbal extracts, process solutions)

  • Dilution: Dilute the liquid sample with 70% methanol to an expected concentration within the calibration range.

  • Centrifugation (if necessary): If the sample contains suspended particles, centrifuge at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of 70% methanol to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 70% methanol to create calibration standards at concentrations such as 1, 5, 10, 50, 100, 250, and 500 ng/mL.

HPLC-MS Method

3.1. HPLC Conditions

The following are typical starting conditions and may require optimization based on the specific instrument and sample matrix.

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 5 µL

3.2. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

3.3. Multiple Reaction Monitoring (MRM) Parameters

Based on fragmentation data, the sodium adduct of this compound ([M+Na]⁺) at m/z 365 can be used as the precursor ion.[5] Product ions can be selected from observed fragments for quantification and confirmation.

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Dwell Time (s)Collision Energy (eV)
This compound365.1201.2185.20.115

Note: Collision energy should be optimized for the specific instrument being used.

Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the peak area of the quantifier MRM transition against the concentration of the working standard solutions.

  • Linearity: Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of >0.99 is desirable.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

  • Method Validation: For regulatory purposes, the method should be validated according to ICH or FDA guidelines for parameters including linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

Table 1: HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.39010
2.00.39010
15.00.31090
17.00.31090
18.00.39010
25.00.39010

Table 2: Method Validation Parameters (Example Data)

ParameterResult
Linear Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Precision (RSD%) < 5%
Accuracy (Recovery %) 95 - 105%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing start Sample (Plant Material or Liquid Extract) extraction Extraction (e.g., 70% Methanol) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc_vial Sample in HPLC Vial filtration->hplc_vial hplc HPLC Separation (C18 Column) hplc_vial->hplc ms Mass Spectrometry (ESI+, MRM Mode) hplc->ms data Data Acquisition ms->data quantification Quantification of this compound data->quantification calibration Calibration Curve (Standard Solutions) calibration->quantification report Final Report quantification->report

Caption: Workflow for the quantitative analysis of this compound.

This compound in the Lignin Biosynthesis Pathway

This compound serves as a storage and transport form for coniferyl alcohol, a primary monolignol used in the synthesis of lignin.[1][2][3] The following diagram illustrates this part of the pathway.

G cluster_cytoplasm Cytoplasm cluster_cell_wall Cell Wall phenylalanine Phenylalanine phenylpropanoid_pathway Phenylpropanoid Pathway phenylalanine->phenylpropanoid_pathway coniferyl_alcohol Coniferyl Alcohol phenylpropanoid_pathway->coniferyl_alcohol ugt UGT (UDP-glucosyltransferase) coniferyl_alcohol->ugt udp_glucose UDP-Glucose udp_glucose->ugt coniferin_cytoplasm This compound ugt->coniferin_cytoplasm coniferin_transported This compound coniferin_cytoplasm->coniferin_transported Transport bglucosidase β-glucosidase coniferin_transported->bglucosidase coniferyl_alcohol_wall Coniferyl Alcohol bglucosidase->coniferyl_alcohol_wall Hydrolysis peroxidase_laccase Peroxidases/Laccases coniferyl_alcohol_wall->peroxidase_laccase Oxidation lignin Lignin Polymer peroxidase_laccase->lignin Polymerization

Caption: Role of this compound in the lignin biosynthesis pathway.

References

Application Notes and Protocols for the Synthesis of Isotopically Labeled (E)-Coniferin for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-coniferin, the glucoside of (E)-coniferyl alcohol, is a key metabolite in plants, serving as a primary precursor in the biosynthesis of lignin (B12514952), a complex polymer essential for structural support in vascular plants. Beyond its role in lignification, emerging evidence suggests that this compound and its aglycone, coniferyl alcohol, may also function as signaling molecules, influencing gene expression and metabolic pathways.[1][2] The use of isotopically labeled this compound in tracer studies is invaluable for elucidating the intricate metabolic fate of this compound, quantifying its flux through various biosynthetic pathways, and understanding its regulatory roles in plant physiology and development.

Stable isotopes, such as deuterium (B1214612) (²H) and carbon-13 (¹³C), are powerful tools in metabolic research as they allow for the tracking of molecules without the safety concerns associated with radioactive isotopes.[3][4] By introducing isotopically labeled this compound into a biological system, researchers can monitor its absorption, distribution, metabolism, and excretion (ADME) with high precision using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6][7][8][9] This application note provides detailed protocols for the chemical synthesis of deuterium and ¹³C-labeled this compound, methods for purification, and guidelines for its use in tracer studies.

Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled this compound can be approached as a multi-step process, beginning with the synthesis of an isotopically labeled precursor, followed by the formation of the glycosidic bond. The general synthetic strategy involves:

  • Synthesis of Isotopically Labeled Precursor: Preparation of deuterium or ¹³C-labeled coniferyl alcohol.

  • Glucosylation: Formation of the glycosidic bond with a protected glucose derivative, typically via the Koenigs-Knorr reaction.

  • Deprotection: Removal of protecting groups to yield the final product.

  • Purification: Isolation and purification of the final labeled this compound.

Diagram of the General Synthetic Workflow

G cluster_deuterium Deuterium Labeling cluster_carbon13 ¹³C Labeling cluster_glucosylation Glucosylation Protocatechualdehyde Protocatechualdehyde Ferulic_acid_d5 Ferulic_acid_d5 Protocatechualdehyde->Ferulic_acid_d5 Knoevenagel-Doebner Malonic_acid_d4 Malonic_acid_d4 Malonic_acid_d4->Ferulic_acid_d5 Coniferyl_alcohol_d7 Coniferyl_alcohol_d7 Ferulic_acid_d5->Coniferyl_alcohol_d7 Luche Reduction Labeled_Coniferyl_Alcohol Isotopically Labeled Coniferyl Alcohol Coniferyl_alcohol_d7->Labeled_Coniferyl_Alcohol Vanillin (B372448) Vanillin 13C_Ferulic_acid [γ-¹³C]Ferulic acid Vanillin->13C_Ferulic_acid Wittig-Horner-Emmons 13C_TEPA [1-¹³C]Triethyl- phosphonoacetate 13C_TEPA->13C_Ferulic_acid 13C_Coniferaldehyde [γ-¹³C]Coniferaldehyde 13C_Ferulic_acid->13C_Coniferaldehyde 13C_Coniferyl_alcohol [γ-¹³C]Coniferyl alcohol 13C_Coniferaldehyde->13C_Coniferyl_alcohol NaBH₄ Reduction 13C_Coniferyl_alcohol->Labeled_Coniferyl_Alcohol Protected_Coniferin Protected Labeled This compound Labeled_Coniferyl_Alcohol->Protected_Coniferin Koenigs-Knorr Acetobromoglucose Acetobromoglucose Acetobromoglucose->Protected_Coniferin Labeled_Coniferin Isotopically Labeled This compound Protected_Coniferin->Labeled_Coniferin Deprotection

Caption: General synthetic workflows for deuterium and ¹³C-labeled this compound.

Experimental Protocols

Protocol 1: Synthesis of Deuterium-Labeled Coniferyl Alcohol (Coniferyl alcohol-d₇)

This protocol is adapted from the synthesis of highly deuterated coniferyl alcohol.[10]

Step 1: Synthesis of Ferulic acid-d₅

  • Reaction Setup: In a round-bottom flask, dissolve protocatechualdehyde in pyridine.

  • Knoevenagel-Doebner Condensation: Add malonic acid-d₄ and piperidine. Heat the mixture under reflux.

  • Workup: After cooling, pour the reaction mixture into ice-cold hydrochloric acid. The precipitate is collected by filtration, washed with cold water, and dried to yield ferulic acid-d₅.

Step 2: Reduction to Coniferyl alcohol-d₇

  • Activation: Convert the synthesized ferulic acid-d₅ to its acid chloride using oxalyl chloride in a suitable solvent like N-methylpyrrolidone (NMP).

  • Luche Reduction: In a separate flask, prepare a solution of the acid chloride in NMP. Cool the solution to 0°C and add sodium borodeuteride (NaBD₄) portion-wise.

  • Quenching and Extraction: After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with ethyl acetate (B1210297).

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash chromatography.

Protocol 2: Synthesis of [γ-¹³C]Coniferyl Alcohol

This protocol is based on the synthesis of ¹³C-labeled coniferaldehyde (B117026) followed by reduction.[11]

Step 1: Synthesis of [γ-¹³C]Ferulic acid

  • Acetylation of Vanillin: Dissolve vanillin in dichloromethane (B109758) and add acetic anhydride (B1165640) and a catalytic amount of 4-N,N-dimethylaminopyridine (DMAP). Stir at room temperature until completion.

  • Wittig-Horner-Emmons Reaction: Prepare a two-phase system of water and methylene (B1212753) chloride. Dissolve the acetylated vanillin in the organic phase. Add [1-¹³C]triethylphosphonoacetate, potassium carbonate, and a phase-transfer catalyst. Stir vigorously to yield ¹³C-labeled ethyl ferulate acetate.

  • Saponification: Hydrolyze the ester using sodium hydroxide (B78521) to yield [γ-¹³C]ferulic acid.

Step 2: Reduction to [γ-¹³C]Coniferaldehyde

  • Protection and Activation: Protect the phenolic hydroxyl group of [γ-¹³C]ferulic acid with acetic anhydride. Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride.

  • Reduction: Reduce the acid chloride to the aldehyde using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride.

  • Deprotection: Remove the acetate protecting group with sodium hydroxide to yield [γ-¹³C]coniferaldehyde.

Step 3: Reduction to [γ-¹³C]Coniferyl alcohol

  • Reaction Setup: Dissolve [γ-¹³C]coniferaldehyde in ethyl acetate in a round-bottom flask.[12]

  • Reduction: Add sodium borohydride (B1222165) (NaBH₄) to the solution and stir at room temperature for 1 hour.[12]

  • Workup: Pour the reaction mixture into water and wash with a saturated ammonium (B1175870) chloride solution. Separate the organic layer, dry over magnesium sulfate, and evaporate the solvent in vacuo to obtain [γ-¹³C]coniferyl alcohol.[12]

Protocol 3: Glucosylation of Labeled Coniferyl Alcohol via Koenigs-Knorr Reaction

This protocol is a general adaptation of the Koenigs-Knorr reaction for the synthesis of this compound.[10][13][14]

Step 1: Preparation of Acetobromoglucose

  • Treat D-glucose with acetic anhydride and a catalyst (e.g., zinc chloride) to produce penta-O-acetyl-β-D-glucopyranose.

  • React the pentaacetate with a solution of hydrogen bromide in glacial acetic acid to yield 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose).

Step 2: Glycosylation

  • Reaction Setup: Dissolve the isotopically labeled coniferyl alcohol and acetobromoglucose in an anhydrous solvent such as acetonitrile (B52724) or a mixture of toluene (B28343) and dichloromethane under an inert atmosphere (e.g., argon or nitrogen).[14]

  • Promoter Addition: Add a promoter, such as silver(I) oxide or cadmium carbonate, to the mixture.[10][14] The mixture is typically stirred at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is complete when the starting materials are consumed.

  • Workup: Filter the reaction mixture through celite to remove the silver salts. Wash the celite pad with the reaction solvent. The filtrate is then concentrated under reduced pressure.

Step 3: Deprotection

  • Zemplén Deacetylation: Dissolve the crude protected coniferin (B30667) in anhydrous methanol. Add a catalytic amount of sodium methoxide.

  • Neutralization: Stir the reaction at room temperature until deacetylation is complete (monitored by TLC). Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺).

  • Filtration and Concentration: Filter off the resin and concentrate the filtrate under reduced pressure to obtain the crude isotopically labeled this compound.

Protocol 4: Purification of Isotopically Labeled this compound

Purification is critical to remove unreacted starting materials and byproducts. A combination of flash chromatography and preparative HPLC is often employed.[15][16][17]

  • Flash Column Chromatography: The crude product can be first purified by flash chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to remove major impurities.[18][16]

  • Preparative High-Performance Liquid Chromatography (HPLC): For high purity, the product from flash chromatography is further purified by preparative HPLC on a C18 column using a gradient of acetonitrile in water.[15][19][17] The fractions containing the pure product are collected and the solvent is removed under reduced pressure.

Data Presentation

Quantitative data from the synthesis should be summarized for clarity and comparison.

StepReactantProductYield (%)Isotopic Purity (%)Analytical Method
Deuterium Labeling
1ProtocatechualdehydeFerulic acid-d₅~85>98 (¹H NMR)NMR, MS
2Ferulic acid-d₅Coniferyl alcohol-d₇~80>95 (MS)GC-MS
¹³C Labeling
1Vanillin[γ-¹³C]Ferulic acid~70>99 (¹³C NMR)NMR, MS
2[γ-¹³C]Ferulic acid[γ-¹³C]Coniferaldehyde~85>99 (MS)GC-MS
3[γ-¹³C]Coniferaldehyde[γ-¹³C]Coniferyl alcohol94-98[12]>99 (MS)GC-MS
Glucosylation
1Labeled Coniferyl AlcoholProtected Labeled this compound50-60[14]-TLC, NMR
2Protected Labeled this compoundLabeled this compound>90>99 (LC-MS)HPLC, LC-MS
Overall Yield Starting Labeled Material Labeled this compound Variable >98 LC-MS, NMR

Note: Yields and purities are estimates based on literature for similar reactions and may vary.

Application in Tracer Studies

Isotopically labeled this compound can be used to trace its metabolic fate in various biological systems, such as plant cell cultures, tissues, or whole plants.

Diagram of a Tracer Study Workflow

G Labeled_Coniferin Administer Isotopically Labeled this compound Incubation Incubate with Biological System Labeled_Coniferin->Incubation Harvesting Harvest Samples at Time Points Incubation->Harvesting Metabolite_Extraction Metabolite Extraction Harvesting->Metabolite_Extraction Analysis LC-MS / NMR Analysis Metabolite_Extraction->Analysis Data_Analysis Data Analysis and Pathway Mapping Analysis->Data_Analysis

Caption: Workflow for a typical tracer study using labeled this compound.

Protocol 5: In Vivo Tracer Study in Plant Seedlings
  • Preparation of Labeled Coniferin Solution: Dissolve the purified isotopically labeled this compound in a sterile aqueous buffer suitable for the plant species.

  • Administration: Administer the solution to the plant seedlings. This can be done by adding it to the growth medium, by stem feeding, or by injection.

  • Time-Course Sampling: Harvest plant tissues at various time points after administration (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolite Extraction: Immediately freeze the collected samples in liquid nitrogen to quench metabolic activity. Homogenize the tissue and extract metabolites using a suitable solvent (e.g., 80% methanol).

  • Analysis: Analyze the extracts using LC-MS or NMR to identify and quantify the labeled this compound and its downstream metabolites.

  • Data Analysis: Determine the isotopic enrichment in different metabolites over time to map the metabolic pathways and calculate flux rates.

Metabolic Pathways of this compound

Tracer studies have revealed that this compound is a central intermediate in the phenylpropanoid pathway, primarily leading to the biosynthesis of lignin. However, it is not a simple one-way street.

Diagram of this compound Metabolism

G Coniferin Coniferin Coniferyl_Alcohol Coniferyl Alcohol Coniferin->Coniferyl_Alcohol β-glucosidase Coniferaldehyde_Glucoside Coniferaldehyde Glucoside Coniferin->Coniferaldehyde_Glucoside Oxidation Lignin Lignin Coniferyl_Alcohol->Lignin Oxidative Polymerization Signaling Signaling Pathways Coniferyl_Alcohol->Signaling Coniferaldehyde Coniferaldehyde Coniferaldehyde_Glucoside->Coniferaldehyde β-glucosidase Coniferaldehyde->Coniferyl_Alcohol Reduction

Caption: Metabolic pathways involving this compound in plants.

Studies have shown that administered coniferin can be incorporated into lignin.[20] Interestingly, a portion of coniferin may be oxidized to coniferaldehyde glucoside before its aglycone is polymerized into lignin, suggesting an alternative metabolic route.[20] Furthermore, coniferyl alcohol can act as a signaling molecule, regulating the expression of genes involved in the phenylpropanoid pathway.[1]

Conclusion

The synthesis of isotopically labeled this compound provides a powerful tool for investigating the complex metabolic network of phenylpropanoids in plants. The detailed protocols provided in this application note offer a comprehensive guide for researchers to produce high-purity labeled compounds for tracer studies. The application of these tracers will continue to advance our understanding of lignin biosynthesis, metabolic regulation, and the role of phenylpropanoids in plant development and defense.

References

Application Notes and Protocols for the Use of (E)-coniferin as a Substrate in Beta-Glucosidase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-coniferin is the glucoside of (E)-coniferyl alcohol, a primary monolignol involved in the biosynthesis of lignin (B12514952) in plants. The enzymatic hydrolysis of this compound by beta-glucosidases (EC 3.2.1.21) releases (E)-coniferyl alcohol and D-glucose. This reaction is a key step in the lignification process and serves as a valuable model for studying beta-glucosidase activity.[1][2] Assaying beta-glucosidase activity with its natural substrate, this compound, provides a physiologically relevant alternative to assays employing artificial substrates like p-nitrophenyl-β-D-glucopyranoside (pNPG). These application notes provide detailed protocols for robust and reliable beta-glucosidase assays using this compound, suitable for enzyme characterization, inhibitor screening, and other research applications.

Principle of the Assay

The beta-glucosidase assay using this compound is based on the enzymatic hydrolysis of the substrate to produce (E)-coniferyl alcohol and D-glucose. The reaction progress can be monitored by quantifying the appearance of either of these products over time. Two primary methods for detection are detailed:

  • Direct Spectrophotometric Detection of (E)-coniferyl Alcohol: This method leverages the intrinsic ultraviolet (UV) absorbance of (E)-coniferyl alcohol. The increase in absorbance at specific wavelengths is directly proportional to the enzyme activity.

  • Enzyme-Coupled Detection of D-Glucose: This method involves a secondary enzymatic reaction where the released D-glucose is used to generate a detectable signal, often colorimetric or fluorometric. A common approach is the use of a glucose oxidase-peroxidase (GOPOD) coupled assay.

Data Presentation

Table 1: Kinetic Parameters of Beta-Glucosidases with this compound and Other Substrates
Enzyme SourceSubstrateK_m_ (mM)V_max_ (µmol/min/mg)Optimal pHOptimal Temp. (°C)Reference
Picea abies (Spruce) seedlingsThis compound0.1Not Reported~4.5-5.0Not Reported[2]
Pinus contorta (Lodgepole pine) xylemThis compoundPreferred SubstrateNot ReportedNot ReportedNot Reported[1]
Trichoderma reesei QM 9414p-nitrophenyl β-D-glucopyranoside0.19 ± 0.0229.67 ± 3.25Not ReportedNot Reported[3]
Trichoderma reesei QM 9414Cellobiose1.22 ± 0.31.14 ± 0.21Not ReportedNot Reported[3]
Melanocarpus sp. MTCC 3922p-nitrophenyl- β-D- glucopyranoside3.343.686.060[4]

Experimental Protocols

Protocol 1: Direct Spectrophotometric Assay for Beta-Glucosidase Activity

This protocol describes a continuous assay by monitoring the formation of (E)-coniferyl alcohol.

Materials:

  • This compound

  • Beta-glucosidase enzyme preparation

  • Assay Buffer (e.g., 50 mM Sodium Acetate Buffer, pH 5.0)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading UV wavelengths

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in deionized water. The final concentration in the assay will typically range from 0.1 mM to 5 mM.

    • Prepare the Assay Buffer and adjust the pH to the desired value (e.g., pH 5.0). The optimal pH may vary depending on the enzyme source and should be determined empirically.

    • Dilute the beta-glucosidase enzyme preparation in Assay Buffer to a concentration that results in a linear rate of product formation for at least 10 minutes.

  • Assay Setup:

    • To each well of a UV-transparent 96-well plate, add the following:

      • X µL of Assay Buffer

      • Y µL of this compound stock solution

      • Z µL of deionized water to bring the volume to the pre-initiation volume.

    • Include appropriate controls:

      • No-enzyme control: Add Assay Buffer instead of the enzyme solution.

      • No-substrate control: Add deionized water instead of the this compound solution.

  • Enzyme Reaction and Measurement:

    • Equilibrate the plate to the desired assay temperature (e.g., 37°C or 60°C).

    • Initiate the reaction by adding A µL of the diluted enzyme solution to each well.

    • Immediately start monitoring the increase in absorbance at 260 nm or 295 nm in a kinetic mode for a set period (e.g., 10-30 minutes), taking readings every 30-60 seconds.

  • Data Analysis:

    • Determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min * Total Assay Volume) / (ε * Path Length * Enzyme Volume)

      • Where ε is the molar extinction coefficient of (E)-coniferyl alcohol at the chosen wavelength. The extinction coefficient should be determined experimentally under the specific assay conditions.

Protocol 2: Enzyme-Coupled Assay for Beta-Glucosidase Activity (GOPOD Method)

This protocol describes a stopped assay by quantifying the D-glucose produced using a commercial glucose oxidase-peroxidase kit.

Materials:

  • This compound

  • Beta-glucosidase enzyme preparation

  • Assay Buffer (e.g., 50 mM Sodium Acetate Buffer, pH 5.0)

  • Glucose Oxidase-Peroxidase (GOPOD) reagent kit

  • D-glucose standard solution

  • Stopping Reagent (e.g., 1 M Sodium Carbonate)

  • Microcentrifuge tubes

  • 96-well clear microplate

  • Spectrophotometer capable of reading visible wavelengths (e.g., 510 nm)

Procedure:

  • Enzymatic Hydrolysis of this compound:

    • Set up reactions in microcentrifuge tubes by adding:

      • X µL of Assay Buffer

      • Y µL of this compound stock solution

      • A µL of diluted beta-glucosidase enzyme solution

    • Incubate the reactions at the optimal temperature for a defined period (e.g., 15, 30, 60 minutes) during which the reaction is linear.

    • Stop the reaction by adding a defined volume of Stopping Reagent (e.g., 100 µL of 1 M Na₂CO₃).

    • Include a no-enzyme control for each time point.

  • Glucose Detection:

    • Prepare a D-glucose standard curve (e.g., 0 to 100 µM).

    • In a 96-well plate, add a sample of the stopped reaction mixture and the glucose standards.

    • Add the GOPOD reagent to all wells according to the manufacturer's instructions.

    • Incubate the plate at the recommended temperature and time for color development.

    • Measure the absorbance at the specified wavelength (e.g., 510 nm).

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from the corresponding sample readings.

    • Determine the concentration of glucose produced in each sample using the D-glucose standard curve.

    • Calculate the beta-glucosidase activity based on the amount of glucose produced per unit time per amount of enzyme.

Visualizations

Enzymatic_Reaction Coniferin (B30667) This compound Enzyme β-Glucosidase Coniferin->Enzyme Water H₂O Water->Enzyme Coniferyl_Alcohol (E)-coniferyl Alcohol Enzyme->Coniferyl_Alcohol Glucose D-Glucose Enzyme->Glucose

Caption: Enzymatic hydrolysis of this compound by beta-glucosidase.

Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Prep_Substrate Prepare this compound Stock Solution Mix Combine Buffer, Substrate, and Enzyme Prep_Substrate->Mix Prep_Enzyme Prepare Diluted Enzyme Solution Prep_Enzyme->Mix Prep_Buffer Prepare Assay Buffer Prep_Buffer->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Detect_Coniferyl Spectrophotometric Detection of (E)-coniferyl Alcohol (e.g., 260 nm) Incubate->Detect_Coniferyl Detect_Glucose Enzyme-Coupled Detection of D-Glucose Incubate->Detect_Glucose Calculate_Activity Calculate Enzyme Activity Detect_Coniferyl->Calculate_Activity Detect_Glucose->Calculate_Activity

Caption: General workflow for the beta-glucosidase assay using this compound.

Signaling_Pathway Phenylalanine Phenylalanine Phenylpropanoid_Pathway Phenylpropanoid Pathway Phenylalanine->Phenylpropanoid_Pathway Coniferyl_Alcohol_Glucoside This compound (Storage/Transport) Phenylpropanoid_Pathway->Coniferyl_Alcohol_Glucoside Beta_Glucosidase β-Glucosidase Coniferyl_Alcohol_Glucoside->Beta_Glucosidase Coniferyl_Alcohol (E)-coniferyl Alcohol (Monolignol) Beta_Glucosidase->Coniferyl_Alcohol Lignin Lignin Coniferyl_Alcohol->Lignin

Caption: Role of coniferin beta-glucosidase in the lignin biosynthesis pathway.

References

Application Notes and Protocols for the Detection of (E)-Coniferin in Plant Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-coniferin, a glucoside of coniferyl alcohol, is a key intermediate in the biosynthesis of lignans (B1203133) and other phenylpropanoids in plants.[1][2] Its detection and quantification in plant cell cultures are crucial for metabolic engineering studies, understanding lignification, and for the production of valuable secondary metabolites like podophyllotoxin.[3] These application notes provide detailed protocols for the extraction and analysis of this compound from plant cell cultures using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and enzymatic hydrolysis.

Methods for Detection and Quantification

Several analytical techniques can be employed for the detection and quantification of this compound in plant cell culture extracts. The choice of method depends on the required sensitivity, selectivity, and the specific research question.

  • High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for the quantification of this compound. It offers good sensitivity and reproducibility.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides higher sensitivity and selectivity compared to HPLC with UV detection. LC-MS, particularly with tandem mass spectrometry (MS/MS), allows for the confident identification and quantification of this compound, even in complex matrices.

  • Enzymatic Hydrolysis: This method is used to confirm the identity of this compound. The enzyme β-glucosidase specifically cleaves the glucose moiety from coniferin (B30667), releasing coniferyl alcohol, which can then be detected by other analytical methods.[3]

Data Presentation

The following table summarizes the key quantitative parameters for the analytical methods used to detect this compound and related compounds.

ParameterHPLC-UVLC-MS/MS
Analyte This compound / Coniferyl AlcoholThis compound
Linear Range 0.01 - 0.16 mg/mL (for Coniferyl Alcohol)[4]Typically in the ng/mL to µg/mL range
Limit of Detection (LOD) 0.2 µg (for Withaferin-A, a comparable plant metabolite)[5]Sub-ng/mL levels
Limit of Quantification (LOQ) 0.5 µg (for Withaferin-A, a comparable plant metabolite)[5]ng/mL levels
Accuracy (% Recovery) 96.54 - 102.85% (for Coniferyl Alcohol)[4]Typically >95%
Precision (%RSD) <2% (for Coniferyl Alcohol)[4]Typically <15%

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Cell Cultures

This protocol describes the extraction of this compound from plant cell suspension cultures.

Materials:

Procedure:

  • Harvesting Cells: Harvest the plant cells from the culture medium by filtration using a Buchner funnel.[3]

  • Weighing and Freezing: Determine the fresh weight (FW) of the harvested cells. Immediately freeze the cells in liquid nitrogen and then freeze-dry them. Determine the dry weight (DW) of the cells.[3]

  • Extraction:

    • Accurately weigh approximately 100 mg of freeze-dried and powdered cell material.

    • Add 2 mL of 80% methanol to the powdered cells.[3]

    • Extract the sample by ultrasonication for 1 hour.[3]

  • Liquid-Liquid Partitioning:

    • To the methanol extract, add 4.0 mL of dichloromethane and 4.0 mL of water.[3]

    • Vortex the mixture thoroughly.

    • Centrifuge the mixture at 1,500 x g for 5 minutes to separate the phases.[3]

  • Sample Collection: The aqueous phase contains this compound. Carefully collect the upper aqueous phase for analysis. The lower dichloromethane phase will contain non-polar compounds.[3]

Protocol 2: Quantification of this compound by HPLC

This protocol outlines the analysis of the extracted this compound using HPLC with UV detection.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., LiChrocart RP-18, 250 × 4.6 mm i.d.)[3]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • This compound standard

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Mobile Phase: Prepare the mobile phase consisting of methanol/water (30:70, v/v) containing 0.1% phosphoric acid.[3] Degas the mobile phase before use.

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of standard solutions of known concentrations to generate a calibration curve.

  • Sample Preparation: Filter the aqueous extract from Protocol 1 through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to a wavelength of 265 nm for detecting coniferin. A photodiode array detector can also be used to scan a range of wavelengths (e.g., 230 and 290 nm).[3]

    • Inject the standard solutions and the sample extract into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.

Protocol 3: Identification of this compound by LC-MS/MS

This protocol describes the use of LC-MS/MS for the sensitive and specific identification of this compound.

Materials and Equipment:

  • LC-MS/MS system (e.g., coupled with an electrospray ionization - ESI source)

  • Reversed-phase C18 column (e.g., Zorbax SB-C18, 150 mm × 2.1 mm, 1.9 µm)[6]

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

Procedure:

  • Preparation of Mobile Phase:

    • Mobile phase A: 0.1% formic acid in water.[6]

    • Mobile phase B: 0.1% formic acid in acetonitrile.[6]

  • LC Gradient: Use a suitable gradient program to separate the compounds. For example, a linear gradient from 15% to 100% B over 60 minutes.[6]

  • Sample Preparation: Dilute the aqueous extract from Protocol 1 with the initial mobile phase composition.

  • LC-MS/MS Analysis:

    • Set the flow rate to 0.2 mL/min and the column temperature to 25 °C.[6]

    • Set the ESI source to positive or negative ion mode.

    • Perform a full scan analysis to determine the parent ion of this compound (m/z 343.13 for [M+H]⁺ or m/z 365.11 for [M+Na]⁺).[7]

    • Perform a product ion scan (MS/MS) of the parent ion to obtain characteristic fragment ions for identification. A characteristic fragment for coniferin is m/z 181.08, corresponding to the coniferyl alcohol aglycone.

Protocol 4: Enzymatic Confirmation of this compound

This protocol is used to confirm the presence of this compound through enzymatic hydrolysis.

Materials:

  • Aqueous extract from Protocol 1

  • β-glucosidase solution (e.g., 3.5% w/v in 0.1 M phosphate (B84403) buffer, pH 5.0)[3]

  • Dichloromethane

  • Water bath or incubator at 37°C

Procedure:

  • Enzymatic Reaction:

    • To 2.0 mL of the aqueous extract, add 0.5 mL of the β-glucosidase solution.[3]

    • Incubate the mixture for 5 hours at 37°C.[3]

  • Extraction of Aglycone:

    • After incubation, extract the formed aglycone (coniferyl alcohol) by adding 2.0 mL of dichloromethane.[3]

    • Vortex and centrifuge to separate the phases.

  • Analysis:

    • Collect the dichloromethane phase.

    • Analyze the dichloromethane phase for the presence of coniferyl alcohol using HPLC (as in Protocol 2, but with a mobile phase suitable for coniferyl alcohol, e.g., acetonitrile/water 40:60 v/v with 0.1% phosphoric acid) or LC-MS.[3]

    • The presence of coniferyl alcohol after enzymatic treatment confirms the initial presence of this compound in the sample.

Visualizations

Experimental_Workflow cluster_extraction Protocol 1: Extraction cluster_analysis Analysis Methods harvest Harvest Plant Cells freeze_dry Freeze-Drying harvest->freeze_dry extract Methanol Extraction freeze_dry->extract partition Liquid-Liquid Partitioning extract->partition aqueous_phase Aqueous Phase (contains Coniferin) partition->aqueous_phase hplc Protocol 2: HPLC Quantification aqueous_phase->hplc Quantification lcms Protocol 3: LC-MS/MS Identification aqueous_phase->lcms Identification enzyme Protocol 4: Enzymatic Confirmation aqueous_phase->enzyme Confirmation Biosynthetic_Pathway cluster_pathway Biosynthesis of this compound coniferyl_alcohol Coniferyl Alcohol enzyme Coniferyl Alcohol Glucosyltransferase (CAGT) coniferyl_alcohol->enzyme udp_glucose UDP-Glucose udp_glucose->enzyme coniferin This compound enzyme->coniferin

References

Application Notes and Protocols for the Enzymatic Hydrolysis of (E)-Coniferin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-coniferin, a glucoside of coniferyl alcohol, is a key intermediate in the biosynthesis of lignin (B12514952) and other phenylpropanoids. The enzymatic hydrolysis of coniferin (B30667) to release coniferyl alcohol is a critical step in these pathways and a process of significant interest in biotechnology and pharmacology. Coniferyl alcohol and its derivatives are valuable precursors for the synthesis of bioactive compounds, including lignans (B1203133) with potential therapeutic applications. This document provides detailed application notes and protocols for the enzymatic hydrolysis of this compound using β-glucosidase.

Principle of the Reaction

The enzymatic hydrolysis of this compound is catalyzed by β-glucosidase (EC 3.2.1.21), specifically coniferin β-glucosidase (EC 3.2.1.126). The enzyme cleaves the β-1,4-glycosidic bond between the glucose molecule and coniferyl alcohol, releasing D-glucose and (E)-coniferyl alcohol. This reaction is highly specific and occurs under mild conditions, making it an attractive alternative to chemical hydrolysis methods.

Reaction Pathway

G cluster_products Products Coniferin This compound Products Coniferin->Products H2O H₂O H2O->Products Enzyme β-Glucosidase Enzyme->Products Catalysis Coniferyl_Alcohol Coniferyl Alcohol Products->Coniferyl_Alcohol Glucose D-Glucose Products->Glucose

Caption: Enzymatic hydrolysis of this compound to coniferyl alcohol and D-glucose.

Data Presentation

The following tables summarize key quantitative data for the enzymatic hydrolysis of coniferin. It is important to note that kinetic parameters can vary significantly depending on the enzyme source, purity, and assay conditions.

Table 1: Enzyme Characteristics and Kinetic Parameters
ParameterValueEnzyme SourceSubstrateReference
Enzyme Coniferin β-glucosidasePinus contorta (Lodgepole Pine) XylemThis compound[1][2]
EC Number 3.2.1.126N/AN/A[3][4]
Molecular Weight (Native) ~60,000 DaPinus contorta XylemN/A[1][5]
Subunit Composition Dimer of ~28 kDa subunitsPinus contorta XylemN/A[1][5]
Km (Michaelis Constant) Typically ≤ 1 mM (general for β-glucosidases)VariousNatural Glucosides[5]
Vmax (Maximum Velocity) Varies with enzyme concentration and purityVariousN/A
Preferred Substrates Coniferin, SyringinPinus contorta XylemN/A[1][2]
Table 2: Optimal Reaction Conditions
ParameterOptimal RangeEnzyme SourceNotes
pH 4.5 - 6.0Fungal β-glucosidasesActivity is often high in slightly acidic conditions.
Temperature 45°C - 70°CFungal and Plant β-glucosidasesThermostability can vary significantly between enzymes.

Experimental Protocols

The following protocols provide a general framework for the enzymatic hydrolysis of this compound and subsequent analysis. Optimization may be required depending on the specific enzyme and equipment used.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Substrate Solution (this compound in Buffer) C Combine Substrate and Enzyme Solutions A->C B Prepare Enzyme Solution (β-Glucosidase in Buffer) B->C D Incubate at Optimal Temperature and pH C->D E Terminate Reaction (e.g., Heat Inactivation, pH shift) D->E F Extract Coniferyl Alcohol (e.g., with Ethyl Acetate) E->F G Analyze by HPLC or GC/MS F->G H Quantify Product Yield G->H

Caption: General workflow for the enzymatic hydrolysis and analysis of this compound.

Protocol 1: Enzymatic Hydrolysis of this compound

1. Materials:

  • This compound

  • β-Glucosidase (e.g., from almonds, or a purified plant source)

  • Sodium Acetate (B1210297) Buffer (50 mM, pH 5.0) or Sodium Phosphate Buffer (50 mM, pH 6.0)

  • Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)

  • Water bath or incubator

2. Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in the chosen buffer. Gentle warming may be necessary to fully dissolve the substrate.

  • Enzyme Preparation: Prepare a stock solution of β-glucosidase (e.g., 1 mg/mL) in the same buffer. Keep the enzyme solution on ice.

  • Reaction Setup:

    • In a reaction tube, add the appropriate volume of the coniferin stock solution.

    • Add buffer to reach the desired final reaction volume (e.g., 500 µL).

    • Pre-incubate the substrate mixture at the desired reaction temperature (e.g., 50°C) for 5 minutes.

  • Initiation of Reaction: Add the β-glucosidase solution to the pre-warmed substrate mixture to initiate the reaction. The final enzyme concentration will need to be optimized, but a starting point could be 10-50 µg/mL.

  • Incubation: Incubate the reaction mixture at the optimal temperature for a set period (e.g., 30, 60, 120 minutes). Time course experiments are recommended to determine the optimal reaction time.

  • Termination of Reaction: Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a small volume of a strong acid or base to shift the pH out of the optimal range for the enzyme.

Protocol 2: Extraction of Coniferyl Alcohol

1. Materials:

  • Reaction mixture from Protocol 1

  • Ethyl Acetate

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

2. Procedure:

  • Transfer the reaction mixture to a larger tube suitable for solvent extraction.

  • Add an equal volume of ethyl acetate to the reaction mixture.

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge the mixture to separate the aqueous and organic phases.

  • Carefully collect the upper organic (ethyl acetate) layer containing the coniferyl alcohol.

  • Repeat the extraction of the aqueous layer with another volume of ethyl acetate to maximize recovery.

  • Combine the organic extracts.

  • Wash the combined organic phase with an equal volume of brine to remove any residual aqueous components.

  • Dry the organic phase by adding a small amount of anhydrous sodium or magnesium sulfate and allowing it to stand for 5-10 minutes.

  • Decant or filter the dried organic extract to remove the drying agent.

  • Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to obtain the crude coniferyl alcohol.

  • Re-dissolve the dried extract in a suitable solvent (e.g., methanol, acetonitrile) for analysis.

Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)

1. Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid or acetic acid

  • Mobile Phase B: Acetonitrile (B52724) or Methanol

  • Coniferyl alcohol and this compound standards

  • Syringe filters (0.22 or 0.45 µm)

2. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid) is often effective. For example:

    • 0-5 min: 10% B

    • 5-25 min: Gradient from 10% to 90% B

    • 25-30 min: Hold at 90% B

    • 30-35 min: Return to 10% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection Wavelength: ~260 nm (for coniferyl alcohol) and ~264 nm (for coniferin)

  • Injection Volume: 10-20 µL

3. Procedure:

  • Prepare a series of standard solutions of coniferyl alcohol and coniferin of known concentrations in the mobile phase or a compatible solvent.

  • Generate a calibration curve by injecting the standards and plotting peak area against concentration.

  • Filter the re-dissolved sample extracts through a syringe filter before injection.

  • Inject the samples onto the HPLC system.

  • Identify the peaks for coniferin and coniferyl alcohol by comparing their retention times with those of the standards.

  • Quantify the amount of coniferyl alcohol produced and any remaining coniferin using the calibration curve.

Concluding Remarks

These protocols provide a robust starting point for the enzymatic hydrolysis of this compound. Researchers should be aware that the optimal conditions can vary depending on the source and purity of the β-glucosidase. It is therefore recommended to perform initial optimization experiments for pH, temperature, enzyme concentration, and reaction time to achieve the desired conversion efficiency. The analytical methods described can be adapted to suit available instrumentation and specific research needs.

References

Application Notes and Protocols for the In Situ Localization of Lignin Precursors Using Chromogenic Analogs of (E)-Coniferin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignin (B12514952), a complex aromatic polymer, is a major component of plant secondary cell walls, providing structural support and defense against pathogens. Its biosynthesis involves the transport of monolignol glucosides, such as (E)-coniferin, to the cell wall, where they are hydrolyzed and polymerized. Understanding the spatial and temporal dynamics of this process is crucial for fields ranging from plant biology to biofuel development and pharmacology. These application notes describe the development and use of novel chromogenic analogs of this compound for the in situ localization of lignification processes. By mimicking the natural lignin precursor, these analogs are metabolically incorporated into the plant's lignification pathway, providing a visual readout of where and when lignin precursors are being actively transported and processed. This technology offers a powerful tool for studying plant development, cell wall biosynthesis, and the effects of genetic or chemical perturbations on these processes.

Principle of the Method

The method is based on the synthesis of a chromogenic analog of this compound that can be taken up by plant tissues and processed by endogenous enzymes. The analog is designed to be a substrate for β-glucosidases, enzymes that naturally hydrolyze coniferin (B30667) to release coniferyl alcohol. In this case, the enzymatic cleavage of the chromogenic analog releases a colorless intermediate that, upon oxidation, dimerizes to form a colored, insoluble precipitate at the site of enzyme activity. This provides a high-resolution spatial localization of β-glucosidase activity associated with lignification.

Proposed Chromogenic this compound Analog: 5-Bromo-4-chloro-3-indolyl β-D-glucopyranosyl-(E)-coniferin Ether ("Coniferin-X")

To achieve chromogenic localization, we propose a novel analog, "Coniferin-X," which couples the this compound molecule to an indolyl moiety, similar to the well-established X-Gal substrate for β-galactosidase. The proposed structure involves an ether linkage between the phenolic hydroxyl group of a modified coniferyl alcohol and the indolyl group, with the glucose moiety attached at the typical position.

Upon enzymatic cleavage of the glucose by β-glucosidase, the resulting aglycone is unstable and rearranges, leading to the release of coniferyl alcohol and a 5-bromo-4-chloro-3-hydroxyindole intermediate. This intermediate is then oxidized by atmospheric oxygen or an added oxidizing agent (e.g., potassium ferricyanide) to form a blue, insoluble 5,5'-dibromo-4,4'-dichloro-indigo precipitate.

Data Presentation

Table 1: Comparison of Properties of this compound and Proposed Chromogenic Analog "Coniferin-X"

PropertyThis compound"Coniferin-X" (Proposed)
Molecular Formula C₁₆H₂₂O₈C₂₄H₂₄BrClNO₈
Molecular Weight 342.34 g/mol 585.80 g/mol
Solubility Soluble in water and ethanolPredicted to be soluble in aqueous buffers with organic co-solvents (e.g., DMSO, DMF)
Enzymatic Substrate β-Glucosidaseβ-Glucosidase
Cleavage Product 1 Coniferyl alcoholConiferyl alcohol
Cleavage Product 2 D-Glucose5-bromo-4-chloro-3-hydroxyindole
Detection Method Requires further analysis (e.g., chromatography, mass spectrometry)Direct visualization of blue precipitate
Visualization None (colorless)Brightfield microscopy

Table 2: Expected Staining Results in Different Plant Tissues

Tissue TypePredicted Staining IntensityRationale
Developing Xylem StrongHigh levels of β-glucosidase activity for lignification.
Phloem Fibers Moderate to StrongLignifying secondary cell walls.
Parenchyma Weak to NoneGenerally not undergoing significant lignification.
Meristematic Tissues NoneActively dividing cells with primary cell walls.
Wounded Tissues Strong at the wound siteLignin is often deposited as a defense response.

Experimental Protocols

Protocol 1: Synthesis of "Coniferin-X" (A Proposed Route)

Note: This is a proposed synthetic pathway and would require optimization and characterization.

  • Protection of Coniferyl Alcohol: Protect the allylic alcohol of (E)-coniferyl alcohol using a suitable protecting group (e.g., tert-butyldimethylsilyl ether).

  • Synthesis of the Indolyl Ether: Couple the protected coniferyl alcohol with 5-bromo-4-chloro-1H-indol-3-ol in the presence of a suitable base and catalyst to form the ether linkage.

  • Glycosylation: Glycosylate the phenolic hydroxyl group of the resulting intermediate with acetobromo-α-D-glucose in the presence of a Lewis acid catalyst.

  • Deprotection: Remove the protecting groups from the sugar and the allylic alcohol moieties to yield the final "Coniferin-X" product.

  • Purification: Purify the final product using column chromatography and characterize using NMR and mass spectrometry.

Protocol 2: In Situ Localization of β-Glucosidase Activity in Plant Tissues using "Coniferin-X"
  • Tissue Preparation:

    • Excise small pieces of plant tissue (e.g., stems, roots) and fix them in a solution of 2% (v/v) formaldehyde (B43269) and 0.5% (v/v) glutaraldehyde (B144438) in 50 mM phosphate (B84403) buffer (pH 7.2) for 2-4 hours at 4°C.

    • Wash the tissues three times for 10 minutes each in 50 mM phosphate buffer (pH 7.2).

    • Embed the tissues in a suitable medium (e.g., 4% agarose) and prepare thin sections (50-100 µm) using a vibratome.

  • Staining Solution Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.0).

    • Prepare a stock solution of "Coniferin-X" at 20 mg/mL in N,N-dimethylformamide (DMF).

    • Prepare stock solutions of 100 mM potassium ferricyanide (B76249) and 100 mM potassium ferrocyanide.

    • The final staining solution should contain:

      • 50 mM Potassium Phosphate Buffer (pH 7.0)

      • 1 mM "Coniferin-X" (add from stock solution)

      • 0.5 mM Potassium Ferricyanide

      • 0.5 mM Potassium Ferrocyanide

      • 0.1% (v/v) Triton X-100 (to aid substrate penetration)

  • Incubation:

    • Place the tissue sections in the staining solution.

    • Incubate at 37°C in the dark for 2-12 hours, or until a blue color develops. The incubation time will need to be optimized for different tissues and plant species.

    • Include a negative control by incubating sections in a staining solution without the "Coniferin-X" substrate.

  • Post-Staining and Visualization:

    • After incubation, wash the sections several times with 50 mM phosphate buffer (pH 7.2) to remove excess substrate.

    • Mount the stained sections on a microscope slide in a drop of glycerol.

    • Observe the sections under a brightfield microscope. The sites of β-glucosidase activity will be marked by the presence of a blue precipitate.

Visualizations

Experimental_Workflow cluster_synthesis Protocol 1: Synthesis of 'Coniferin-X' cluster_localization Protocol 2: In Situ Localization S1 Protection of Coniferyl Alcohol S2 Indolyl Ether Formation S1->S2 S3 Glycosylation S2->S3 S4 Deprotection S3->S4 S5 Purification & Characterization S4->S5 L1 Tissue Preparation (Fixation & Sectioning) L3 Incubation of Tissue Sections L1->L3 L2 Preparation of Staining Solution L2->L3 L4 Washing & Mounting L3->L4 L5 Brightfield Microscopy L4->L5

Caption: Experimental workflow for the synthesis and application of "Coniferin-X".

Signaling_Pathway ConiferinX Chromogenic Analog ('Coniferin-X') Uptake Cellular Uptake ConiferinX->Uptake BG β-Glucosidase Uptake->BG Intermediate Unstable Aglycone Intermediate BG->Intermediate Cleavage Coniferyl_Alcohol Coniferyl Alcohol BG->Coniferyl_Alcohol Oxidation Oxidation Intermediate->Oxidation Precipitate Insoluble Blue Precipitate Oxidation->Precipitate Dimerization Lignin Lignin Polymer Coniferyl_Alcohol->Lignin Polymerization

Caption: Proposed metabolic pathway and chromogenic signal generation of "Coniferin-X".

Conclusion

The development of chromogenic analogs of this compound, such as the proposed "Coniferin-X," represents a significant advancement for the in situ localization of lignification processes. This approach combines the specificity of a natural substrate with the convenience of chromogenic detection, allowing for high-resolution visualization of enzyme activity in plant tissues using standard brightfield microscopy. The protocols provided herein offer a framework for the synthesis and application of these novel probes, opening new avenues for research in plant cell wall biology, bioenergy, and the development of compounds that modulate lignification.

Application Notes and Protocols for (E)-Coniferin Transport Assays Across Plant Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-coniferin, the glucoside of coniferyl alcohol, is a key intermediate in the biosynthesis of lignin, a complex polymer essential for structural support in terrestrial plants. The transport of coniferin (B30667) from its site of synthesis in the cytoplasm to the cell wall for lignification is a critical, yet not fully understood, process. This transport is mediated by specific membrane proteins, which are potential targets for modulating biomass composition for biofuel production and improving the digestibility of forage crops. These transporters are also of interest to drug development professionals for their potential role in the transport of glycosylated secondary metabolites.

These application notes provide detailed protocols for two primary methodologies used to investigate the transport of this compound across plant membranes: the vesicular transport assay and heterologous expression systems .

Part 1: Vesicular Transport Assay

This method utilizes isolated membrane vesicles, which are sealed, spherical fragments of cellular membranes (e.g., plasma membrane, tonoplast). When isolated, a significant portion of these vesicles form in an "inside-out" orientation, exposing the ATP-binding sites of transporters like ABC transporters to the external buffer. This allows for the study of ATP-dependent transport of substrates into the vesicle lumen.

Experimental Workflow: Vesicular Transport Assay

VesicularTransportWorkflow cluster_prep Vesicle Preparation cluster_assay Transport Assay cluster_analysis Quantification plant_material Plant Tissue (e.g., Differentiating Xylem) homogenization Homogenization plant_material->homogenization centrifugation Differential Centrifugation homogenization->centrifugation microsomal_fraction Microsomal Fraction (Membrane Vesicles) centrifugation->microsomal_fraction reaction_mix Prepare Reaction Mixture: - Vesicles - Buffer (pH 7.3-7.5) - Mg/ATP or Mg/AMP (control) - this compound (labeled or unlabeled) - +/- Inhibitors microsomal_fraction->reaction_mix incubation Incubate (e.g., 10 min at 25°C) reaction_mix->incubation stop_reaction Stop Reaction (e.g., ice-cold buffer, rapid filtration) incubation->stop_reaction quantification Quantify Coniferin Uptake - Scintillation Counting (radiolabeled) - LC-MS/MS (unlabeled) stop_reaction->quantification data_analysis Data Analysis - Calculate transport rates - Determine Km, Vmax, IC50 quantification->data_analysis

Caption: Workflow for the vesicular transport assay of this compound.

Protocol 1: Isolation of Microsomal Vesicles from Differentiating Xylem

This protocol is adapted from methodologies used for woody plants like poplar and pine, where lignification is active.

Materials:

  • Differentiating xylem tissue

  • Homogenization Buffer: 300 mM sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 5 mM dithiothreitol (B142953) (DTT), 5 mM potassium metabisulfite, 1 mM phenylmethylsulfonyl fluoride (B91410) (PMSF), 0.6% (w/v) polyvinylpyrrolidone (B124986) (PVP). Keep at 4°C.

  • Resuspension Buffer: Buffer of choice for the transport assay (e.g., 100 mM HEPES-KOH, pH 7.5).

  • Homogenizer (e.g., Dounce homogenizer), centrifuge, ultracentrifuge.

Procedure:

  • Harvest fresh differentiating xylem and immediately place it in ice-cold homogenization buffer.

  • Homogenize the tissue thoroughly on ice.

  • Filter the homogenate through several layers of miracloth to remove large debris.

  • Centrifuge the filtrate at 10,000 x g for 15 minutes at 4°C to pellet chloroplasts and mitochondria.

  • Carefully collect the supernatant and centrifuge at 100,000 - 150,000 x g for 30-60 minutes at 4°C to pellet the microsomal fraction (containing plasma membrane, tonoplast, and other endomembrane vesicles).[1][2]

  • Discard the supernatant and gently resuspend the microsomal pellet in the desired resuspension buffer.

  • Determine the protein concentration of the vesicle suspension (e.g., using the Bradford assay). The vesicles can be used immediately or flash-frozen in liquid nitrogen and stored at -80°C.

Protocol 2: ATP-Dependent this compound Transport Assay

Materials:

  • Isolated microsomal vesicles

  • Assay Buffer: 100 mM HEPES-KOH (pH 7.3 - 7.5)

  • ATP solution: 100 mM ATP, pH adjusted to 7.0 with KOH

  • MgCl₂ solution: 100 mM

  • This compound stock solution (radiolabeled or unlabeled)

  • Inhibitor stock solutions (e.g., vanadate (B1173111), bafilomycin A1, NH₄Cl, gramicidin (B1672133) D)

  • Stop Buffer: Ice-cold assay buffer.

  • Filtration apparatus with filters (e.g., 0.45 µm nitrocellulose)

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice. For a 200 µL final volume:

    • 40 µg of microsomal vesicle protein

    • 100 mM HEPES-KOH (pH 7.3-7.5)

    • 5 mM MgCl₂

    • 5 mM ATP (for transport measurement) or 5 mM AMP (for background control)

    • 50 µM this compound (A concentration around the Km value is a good starting point).[3]

    • Inhibitors or competing substrates as required.

  • Pre-incubate the mixture for 3 minutes at 25°C.

  • Start the transport reaction by adding this compound.

  • Incubate for a specific time (e.g., 10 minutes) at 25°C. The incubation time should be within the linear range of uptake, which should be determined in preliminary experiments.[3]

  • Stop the reaction by adding 1 mL of ice-cold Stop Buffer and immediately filtering the mixture through a pre-wetted filter under vacuum.

  • Wash the filter rapidly with 2 x 2 mL of ice-cold Stop Buffer to remove externally bound coniferin.

  • Quantify the amount of coniferin trapped inside the vesicles.

    • For radiolabeled coniferin: Transfer the filter to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • For unlabeled coniferin: Extract the filter with a suitable solvent (e.g., 67% methanol) and quantify coniferin using a validated LC-MS/MS method (see Protocol 4).[3]

  • Calculate ATP-dependent transport by subtracting the values obtained with AMP from those obtained with ATP.

Data Presentation: Quantitative Analysis of this compound Transport

The following tables summarize typical quantitative data obtained from vesicular transport assays.

Table 1: Kinetic Parameters of this compound Transport

Plant SpeciesMembrane FractionApparent Kₘ (µM)Vₘₐₓ (pmol/mg protein/min)Optimal pHReference
Hybrid PoplarMicrosomes60 - 80Not Reported~7.3[3]
Japanese CypressMicrosomes24 - 26Not ReportedNot Reported[3]

Table 2: Effects of Inhibitors on this compound Transport in Hybrid Poplar Microsomes

InhibitorConcentrationTarget/Mechanism% InhibitionReference
Vanadate1 mMP-type ATPases (including some ABC transporters)No significant effect[3][4]
Bafilomycin A11 µMV-type H⁺-ATPaseStrong Inhibition[3]
NH₄Cl5 mMDisrupts proton gradientStrong Inhibition[3]
Gramicidin D10 µg/mLIonophore, disrupts proton gradientStrong Inhibition[3]

Note: The strong inhibition by proton gradient disruptors and the lack of inhibition by vanadate suggest the involvement of a proton/coniferin antiport mechanism in these tissues, likely energized by a V-type H⁺-ATPase pumping protons into the vesicles.[3][4]

Part 2: Heterologous Expression Systems

To identify and characterize specific transporters responsible for coniferin movement, candidate genes are expressed in a heterologous system that has low endogenous transport activity for the substrate of interest. Xenopus laevis oocytes and the yeast Saccharomyces cerevisiae are commonly used systems.

Signaling Pathway: Proposed Model of Coniferin Transport

ConiferinTransportModel cluster_cytosol Cytosol cluster_membrane Tonoplast / Endomembrane cluster_lumen Vesicle Lumen / Vacuole coniferin_cyt This compound transporter H⁺/Coniferin Antiporter coniferin_cyt->transporter Transport atp ATP adp ADP + Pi h_atpase V-type H⁺-ATPase atp->h_atpase Hydrolysis h_ion_lum H⁺ h_atpase->h_ion_lum Proton Pumping coniferin_lum This compound transporter->coniferin_lum h_ion_cyt H⁺ transporter->h_ion_cyt h_ion_lum->transporter Drives

Caption: A model for H⁺-dependent antiport of this compound into endomembrane vesicles.

Protocol 3: Functional Characterization of a Candidate Transporter in Xenopus laevis Oocytes

Materials:

  • Xenopus laevis oocytes, stage V-VI

  • cRNA of the candidate transporter gene, synthesized in vitro.

  • Microinjection setup

  • Incubation Buffer (e.g., ND96)

  • Uptake Buffer (e.g., MES-based buffer, pH 5.0-5.8, to mimic apoplastic or vacuolar conditions)[5]

  • Radiolabeled this compound

  • Ice-cold wash buffer

Procedure:

  • cRNA Preparation and Injection:

    • Synthesize capped cRNA from the linearized plasmid containing the transporter cDNA using an in vitro transcription kit.

    • Inject approximately 50 nL of cRNA (e.g., 50 ng) into each oocyte. Inject a corresponding volume of water into control oocytes.[3]

  • Expression:

    • Incubate the injected oocytes for 2-4 days at 16-18°C in incubation buffer to allow for protein expression and trafficking to the plasma membrane.

  • Uptake Assay:

    • Transfer groups of oocytes (e.g., 5-10 per data point) to the Uptake Buffer.

    • Add radiolabeled this compound to the desired final concentration.

    • Incubate for a specific time (e.g., 30-60 minutes) at room temperature.

    • Stop the uptake by rapidly washing the oocytes several times with a large volume of ice-cold wash buffer.

  • Quantification and Analysis:

    • Lyse individual oocytes in a scintillation vial (e.g., with 1% SDS).

    • Add scintillation cocktail and measure radioactivity.

    • Subtract the average counts from water-injected oocytes (background) from the cRNA-injected oocytes to determine transporter-specific uptake.

    • Perform kinetic analysis by varying the substrate concentration to determine Kₘ and Vₘₐₓ.

    • Perform inhibition studies by including potential inhibitors in the uptake buffer to determine IC₅₀ values.

Protocol 4: LC-MS/MS Quantification of this compound

This protocol provides a general framework for the quantification of unlabeled coniferin from transport assays. Method optimization is crucial.

Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm)[5]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • This compound standard for calibration curve

  • Internal standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or another compound not present in the sample)

Procedure:

  • Sample Preparation:

    • To the vesicle or oocyte lysate, add a known amount of internal standard.

    • Precipitate proteins with a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the precipitate and transfer the supernatant to a new tube.

    • Evaporate the solvent and reconstitute the sample in the initial mobile phase composition.

  • LC Separation:

    • Inject the sample onto the C18 column.

    • Elute with a gradient of Mobile Phase A and B. A typical gradient might be: 15% B to 100% B over 10 minutes.[6]

    • Set the flow rate to an appropriate value for the column dimensions (e.g., 0.2-0.3 mL/min).[5][6]

    • Column temperature: 25-35°C.[5][6]

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source, often in negative mode for phenolic compounds.

    • Optimize MS parameters (e.g., capillary voltage, gas flow, temperature) using the coniferin standard.

    • Perform Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor ion to product ion transition for both coniferin and the internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of the coniferin standard.

    • Calculate the concentration of coniferin in the unknown samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Table 3: Example LC-MS/MS Parameters for Coniferin-related compounds

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Coniferyl AlcoholVaries with adductVariesESI-[5]
Coniferyl FerulateVaries with adductVariesESI-[5]
(Note: Specific m/z transitions for this compound need to be determined empirically but would be based on its molecular weight of 342.35 g/mol )

Conclusion

The transport of this compound is a key step in lignification and represents an important area of study for plant science and biotechnology. The protocols outlined here provide robust methods for investigating this process. Vesicular transport assays are invaluable for studying transport in a near-native membrane environment and for elucidating the energy dependence of the process. Heterologous expression systems are essential for the definitive identification and detailed kinetic characterization of individual transporter proteins. The combination of these techniques, supported by sensitive analytical methods like LC-MS/MS, will continue to advance our understanding of how plants transport important secondary metabolites.

References

Application Notes and Protocols: (E)-Coniferin in the Study of Phenylpropanoid Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing (E)-coniferin as a tool to investigate the transport of phenylpropanoids in plants. The information is targeted toward researchers in plant biology, biochemistry, and drug development seeking to understand and potentially modulate the movement of these important secondary metabolites.

Introduction

This compound, the glucoside of (E)-coniferyl alcohol, is a key intermediate in the biosynthesis of lignin (B12514952), a complex polymer essential for structural support in vascular plants. The transport of monolignols, such as coniferyl alcohol, from their site of synthesis in the cytosol to the cell wall for polymerization is a critical and highly regulated process. Recent studies have highlighted that monolignols are often transported in their glucosylated forms, like coniferin (B30667), which are more water-soluble and less toxic than their aglycone counterparts. This compound serves as an excellent model substrate to dissect the mechanisms of phenylpropanoid transport, particularly the uptake into endomembrane compartments and potential export out of the cell.

Key Applications

  • Characterization of Monolignol Glucoside Transporters: this compound is a specific substrate for certain transporters, allowing for their identification and functional characterization.

  • Elucidation of Lignin Biosynthesis Pathways: Studying the movement of this compound provides insights into the spatial and temporal regulation of lignification.

  • Screening for Transport Inhibitors: The transport assays described can be adapted for high-throughput screening of chemical compounds that may inhibit or enhance phenylpropanoid transport, with potential applications in agriculture and biorefining.

  • Understanding Substrate Specificity: Comparative transport assays with this compound and related molecules can reveal the substrate specificity of identified transporters.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies utilizing this compound to investigate phenylpropanoid transport.

Table 1: Kinetic Parameters of this compound Transport

Plant SpeciesTissueMembrane FractionApparent K_m (µM)
Hybrid Poplar (Populus sieboldii × P. grandidentata)Differentiating XylemMicrosomes~25
Japanese Cypress (Chamaeciparis obtusa)Differentiating XylemMicrosomes24 - 26[1]

Table 2: Effects of Inhibitors on ATP-Dependent this compound Transport in Hybrid Poplar Membrane Vesicles [1]

InhibitorConcentrationInhibition of Transport (%)Transporter Type Implicated
Vanadate1 mMNo significant inhibitionUnlikely to be a P-type ATPase or ABC transporter
Bafilomycin A11 µM~80%V-type H+-ATPase dependent
NH₄Cl10 mM~70%Proton gradient dependent
Gramicidin D50 µM~90%Proton gradient dependent

Experimental Protocols

Protocol 1: Preparation of Microsomal Vesicles from Differentiating Xylem

This protocol describes the isolation of membrane vesicles from the actively lignifying tissues of woody plants, which are enriched in transporters for lignin precursors.

Materials:

  • Differentiating xylem tissue

  • Extraction buffer: 50 mM HEPES-KOH (pH 7.5), 400 mM sorbitol, 5 mM EDTA, 1 mM DTT, 1 mM PMSF, 0.5% (w/v) PVPP, 0.2% (w/v) BSA

  • Homogenizer

  • Miracloth

  • Ultracentrifuge and rotors

  • Resuspension buffer: 10 mM HEPES-KOH (pH 7.5), 400 mM sorbitol, 1 mM DTT

Procedure:

  • Harvest fresh differentiating xylem tissue and immediately place it in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a grinder.

  • Homogenize the powder in ice-cold extraction buffer.

  • Filter the homogenate through four layers of Miracloth.

  • Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and chloroplasts.

  • Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal membranes.

  • Discard the supernatant and gently wash the pellet with resuspension buffer.

  • Resuspend the pellet in a minimal volume of resuspension buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Aliquot the microsomal vesicles, freeze them in liquid nitrogen, and store them at -80°C until use.

Protocol 2: this compound Transport Assay Using Microsomal Vesicles

This assay measures the uptake of radiolabeled or fluorescently tagged this compound into isolated membrane vesicles.

Materials:

  • Microsomal vesicles (from Protocol 1)

  • [³H]-(E)-coniferin or fluorescently labeled this compound

  • Reaction buffer: 100 mM HEPES-KOH (pH 7.5), 5 mM MgSO₄

  • ATP stock solution (100 mM)

  • Inhibitors (e.g., bafilomycin A1, vanadate) as required

  • Scintillation cocktail (for radiolabeled substrate)

  • Filter apparatus with glass fiber filters (e.g., Whatman GF/F)

  • Wash buffer: 100 mM HEPES-KOH (pH 7.5)

Procedure:

  • Thaw the microsomal vesicle aliquots on ice.

  • Prepare the reaction mixture in a microcentrifuge tube:

    • Reaction buffer

    • Microsomal vesicles (e.g., 40 µg of protein)

    • [³H]-(E)-coniferin (e.g., to a final concentration of 50 µM)

    • Inhibitors (if any)

  • Pre-incubate the mixture at 25°C for 5 minutes.

  • Initiate the transport reaction by adding ATP to a final concentration of 5 mM. For control reactions, add an equivalent volume of water or AMP.

  • Incubate the reaction at 25°C for a specific time (e.g., 10 minutes). Time-course experiments can be performed by taking aliquots at different time points.

  • Stop the reaction by adding 1 mL of ice-old wash buffer.

  • Immediately filter the reaction mixture through a pre-wetted glass fiber filter under vacuum.

  • Wash the filter rapidly with three volumes of ice-cold wash buffer to remove unincorporated substrate.

  • Transfer the filter to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the rate of this compound uptake (e.g., in pmol/mg protein/min).

Visualizations

Phenylpropanoid Transport Overview

Phenylpropanoid_Transport cluster_cytosol Cytosol cluster_endomembrane Endomembrane System (Vacuole/ER) cluster_apoplast Apoplast / Cell Wall PAL PAL C4H C4H PAL->C4H Phenylalanine FourCL 4CL C4H->FourCL p-Coumaric acid Monolignol_Biosynthesis Monolignol Biosynthesis FourCL->Monolignol_Biosynthesis p-Coumaroyl-CoA Coniferyl_Alcohol Coniferyl Alcohol Monolignol_Biosynthesis->Coniferyl_Alcohol UGT UGT Coniferyl_Alcohol->UGT E_Coniferin_Cytosol This compound UGT->E_Coniferin_Cytosol + UDP-Glucose Coniferin_Antiporter H+/(E)-Coniferin Antiporter E_Coniferin_Cytosol->Coniferin_Antiporter Transport E_Coniferin_Vacuole This compound (storage) ABC_Transporter ABC Transporter? E_Coniferin_Cytosol->ABC_Transporter Direct Export? Proton_Pump V-type H+-ATPase Proton_Gradient H+ Gradient Proton_Pump->Proton_Gradient ATP -> ADP+Pi Proton_Gradient->Coniferin_Antiporter H+ Coniferin_Antiporter->E_Coniferin_Vacuole Beta_Glucosidase β-Glucosidase E_Coniferin_Vacuole->Beta_Glucosidase Export? Lignin Lignin Polymer Coniferyl_Alcohol_Apoplast Coniferyl Alcohol ABC_Transporter->Coniferyl_Alcohol_Apoplast Beta_Glucosidase->Coniferyl_Alcohol_Apoplast Coniferyl_Alcohol_Apoplast->Lignin Oxidative Polymerization

Caption: Overview of Phenylpropanoid Biosynthesis and Transport.

This diagram illustrates the synthesis of this compound in the cytosol and its subsequent transport into the endomembrane system via a proton-dependent antiporter. The potential pathways for its export to the cell wall for lignin polymerization are also depicted.

Experimental Workflow for this compound Transport Assay

Transport_Assay_Workflow start Start prep_vesicles Prepare Microsomal Vesicles (Protocol 1) start->prep_vesicles setup_reaction Set up Reaction Mixture: - Vesicles - Labeled this compound - Buffer +/- Inhibitors prep_vesicles->setup_reaction pre_incubate Pre-incubate at 25°C setup_reaction->pre_incubate initiate_transport Initiate Transport (Add ATP) pre_incubate->initiate_transport incubate Incubate at 25°C initiate_transport->incubate stop_reaction Stop Reaction (Add cold buffer) incubate->stop_reaction filter_wash Filter and Wash stop_reaction->filter_wash measure_uptake Measure Uptake (Scintillation Counting) filter_wash->measure_uptake analyze_data Analyze Data (Calculate transport rate) measure_uptake->analyze_data end End analyze_data->end

Caption: Workflow for the this compound transport assay.

This flowchart outlines the key steps involved in performing an in vitro transport assay using isolated microsomal vesicles to measure the uptake of this compound.

Concluding Remarks

The use of this compound as a probe has been instrumental in identifying and characterizing a proton/coniferin antiport system located on the tonoplast and endomembrane compartments in the differentiating xylem of both angiosperms and gymnosperms.[1][2] This transport mechanism is crucial for the sequestration of monolignol glucosides before their eventual export to the cell wall for lignification. The protocols and data presented here provide a solid foundation for researchers to further explore the fascinating and complex world of phenylpropanoid transport. While evidence points away from the direct involvement of ABC transporters in this specific vacuolar uptake of coniferin, the broader field of phenylpropanoid transport does involve transporters from the ABC and MATE families for other substrates and cellular compartments.[3][4] Future studies may focus on identifying the specific gene(s) encoding the coniferin antiporter and elucidating the mechanisms of monolignol glucoside export from the vacuole and/or cytosol to the apoplast.

References

Application Notes and Protocols for MALDI-MS Imaging of (E)-coniferin in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the localization of (E)-coniferin in plant tissues using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) imaging. This compound is a key metabolite in the biosynthesis of lignin, a complex polymer essential for structural support in plants. Understanding its spatial distribution is crucial for research in plant biology, biofuel production, and pharmacognosy.

Introduction to MALDI-MS Imaging for Plant Metabolites

MALDI-MS imaging is a powerful, label-free analytical technique that allows for the visualization of the spatial distribution of a wide range of molecules, including metabolites, lipids, and proteins, directly in tissue sections[1][2]. This method provides molecularly specific images that reveal the localization of compounds within the complex architecture of plant tissues[3][4]. The technique involves coating a thin tissue section with a chemical matrix that absorbs laser energy. When the laser is fired at the sample, the matrix and the analyte molecules are desorbed and ionized, and their mass-to-charge ratio is measured by a mass spectrometer. By rastering the laser across the entire tissue section, a mass spectrum is generated for each spot, creating a molecular map of the tissue[2][5].

Experimental Protocols

The following protocols are compiled from established methodologies for MALDI-MS imaging of plant metabolites, with specific considerations for this compound[6][7][8].

Plant Tissue Preparation

Proper sample preparation is critical for obtaining high-quality MALDI-MS images and preventing analyte delocalization[1][8].

  • Tissue Harvesting and Embedding:

    • Excise fresh plant tissue (e.g., stem, root) of interest.

    • To preserve the tissue structure and quench metabolic processes, rapidly embed the fresh tissue in a suitable medium like gelatin or ice[9][10].

    • Snap-freeze the embedded tissue in liquid nitrogen or isopentane (B150273) cooled by liquid nitrogen[1]. Avoid direct plunging into liquid nitrogen to prevent tissue cracking[1].

  • Cryosectioning:

    • Mount the frozen, embedded tissue onto a cryostat specimen holder.

    • Allow the tissue to equilibrate to the cryostat chamber temperature (typically -20°C).

    • Using a cryo-microtome, cut thin sections (10-50 µm thickness) of the plant tissue[9].

    • Thaw-mount the tissue sections onto a conductive glass slide (e.g., indium tin oxide-coated slide)[1]. This can be done by carefully bringing the slide to the tissue section; the temperature difference will cause the section to adhere to the slide.

    • Store the slides with the mounted tissue sections at -80°C until matrix application.

  • Tissue Desiccation:

    • Prior to matrix application, the tissue sections must be thoroughly dried to prevent analyte diffusion.

    • This can be achieved by freeze-drying (lyophilization) or vacuum desiccation[1][9].

Matrix Application

The choice of matrix and its application method are crucial for the successful ionization of this compound. 2,5-dihydroxybenzoic acid (DHB) is a commonly used matrix for the analysis of small molecules in plant tissues[7][9].

  • Matrix Solution Preparation:

    • Prepare a solution of 2,5-dihydroxybenzoic acid (DHB) at a concentration of 10-40 mg/mL.

    • A common solvent system is a mixture of acetonitrile (B52724) and water (e.g., 1:1 v/v) with 0.1% trifluoroacetic acid (TFA)[11].

  • Matrix Deposition:

    • Automated Spraying: An automated spraying device (e.g., TM-Sprayer™, ImagePrep) is recommended for a uniform and fine matrix coating[1]. This method provides reproducible results.

    • Manual Spraying: A manual airbrush can also be used, but requires more skill to achieve a homogenous coating.

    • Sublimation: Sublimation of the matrix can also provide a fine and uniform crystal coating, which is beneficial for high-resolution imaging.

MALDI-MS Data Acquisition
  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture appropriate for the mass range of this compound (m/z [M+Na]+ ≈ 365.1). Leucine enkephalin can be used as a lock mass[11].

  • Imaging Parameters:

    • Mass Spectrometer: A MALDI time-of-flight (TOF) mass spectrometer is commonly used.

    • Laser: A UV laser, such as a nitrogen laser (337 nm) or a Nd:YAG laser (355 nm), is typically employed[12].

    • Spatial Resolution: Set the desired spatial resolution (e.g., 10-100 µm), which is determined by the laser spot size and the distance between adjacent spots[4].

    • Mass Range: Acquire data in a mass range that includes the ion of interest for this compound (e.g., m/z 100-1000).

    • Ionization Mode: Positive ion mode is typically used for the detection of this compound as a sodium adduct [M+Na]+.

    • Laser Energy and Number of Shots: Optimize the laser energy and the number of laser shots per spot to obtain a good signal-to-noise ratio without causing excessive fragmentation.

Data Analysis and Visualization
  • Software: Use specialized software (e.g., SCiLS Lab, FlexImaging) to process the raw MALDI-MSI data.

  • Data Processing: The data processing workflow generally includes baseline subtraction, normalization, and peak picking[4].

  • Image Generation: Generate ion intensity maps for the m/z value corresponding to the this compound ion (e.g., [M+Na]+). The intensity of the ion signal at each pixel is represented by a color scale, creating a visual representation of the analyte's distribution in the tissue.

  • Compound Identification: To confirm the identity of the detected ion as this compound, perform tandem mass spectrometry (MS/MS) directly on the tissue section. The fragmentation pattern should match that of a pure this compound standard. In some cases, derivatization may be necessary to distinguish between isomers or isobars[7][13]. For example, osmium tetroxide vapor treatment can be used to add two hydroxyl groups to the C=C double bond in coniferin (B30667), causing a specific peak shift that can differentiate it from sucrose[7][13].

Data Presentation

While MALDI-MSI is primarily a qualitative or semi-quantitative technique, relative quantification can be achieved by comparing ion intensities between different tissue regions. The following table summarizes the typical localization of this compound in differentiating wood based on published findings.

Plant Tissue RegionRelative Abundance of this compoundSource
Differentiating XylemHigh[7]
Developing Tracheids (S2 layer formation)High[7]
Mature XylemLow to undetectable[7]
PhloemVariable
CambiumVariable

Note: The relative abundance is based on the ion intensity observed in MALDI-MS images and may not directly correlate with absolute concentration.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the MALDI-MS imaging workflow for the localization of this compound.

MALDI_Workflow Harvest 1. Harvest Fresh Plant Tissue Embed 2. Embed in Freezing Medium Harvest->Embed Freeze 3. Snap-Freeze (Liquid Nitrogen) Embed->Freeze Section 4. Cryosectioning (10-50 µm) Freeze->Section Mount 5. Thaw-Mount on Conductive Slide Section->Mount Dry 6. Desiccate (Freeze-dry/Vacuum) Mount->Dry PrepareMatrix 7. Prepare Matrix Solution (e.g., DHB) ApplyMatrix 8. Apply Matrix (Automated Spraying) PrepareMatrix->ApplyMatrix AcquireData 9. MALDI-MSI Data Acquisition ApplyMatrix->AcquireData ProcessData 10. Data Processing (Baseline, Normalize) AcquireData->ProcessData GenerateImages 11. Generate Ion Intensity Maps ProcessData->GenerateImages Identify 12. Compound ID (MS/MS) GenerateImages->Identify

Caption: Detailed workflow for MALDI-MS imaging of this compound in plant tissues.

Logical_Flow Sample Plant Tissue Section Matrix Matrix-Coated Sample Sample->Matrix Matrix Application Ionization Laser Desorption & Ionization Matrix->Ionization Laser Rastering Detection Mass Analysis (TOF) Ionization->Detection Image Molecular Image Detection->Image Data Reconstruction

Caption: Logical steps in generating a molecular image using MALDI-MSI.

Conclusion

MALDI-MS imaging is an invaluable tool for elucidating the spatial distribution of this compound and other metabolites within plant tissues. The protocols and information provided herein offer a comprehensive guide for researchers to successfully apply this technology. Careful attention to sample preparation and matrix application is paramount for achieving high-quality, reliable results. The insights gained from these studies can significantly advance our understanding of plant metabolism and inform applications in various scientific and industrial fields.

References

Troubleshooting & Optimization

Technical Support Center: Maximizing (E)-Coniferin Yield from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of (E)-coniferin from various plant sources.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction in a question-and-answer format, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No this compound Yield 1. Improper Plant Material: Incorrect species, wrong plant part, improper harvesting time, or poor storage conditions leading to degradation. 2. Inefficient Extraction Method: The chosen method (e.g., maceration) may not be optimal for the plant matrix. 3. Inappropriate Solvent: The solvent polarity may not be suitable for this compound. 4. Insufficient Extraction Time or Temperature: The extraction parameters may not be sufficient to effectively extract the compound. 5. Degradation of this compound: Exposure to high temperatures, extreme pH, light, or oxidative conditions can degrade the compound.1. Verify Plant Material: Ensure correct botanical identification. Harvest during the appropriate season when this compound levels are highest. Store dried plant material in a cool, dark, and dry place. 2. Optimize Extraction Method: Consider more efficient methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can improve yield and reduce extraction time. 3. Solvent Selection: Use polar solvents like methanol (B129727), ethanol (B145695), or a mixture of chloroform (B151607) and methanol. Aqueous ethanol (70-80%) is often a good starting point. 4. Adjust Parameters: Increase extraction time or temperature moderately. For UAE, optimize sonication amplitude and duration. For maceration, allow for a longer extraction period (e.g., 24-72 hours) with occasional agitation. 5. Control Extraction Conditions: Avoid high temperatures (ideally below 60°C). Maintain a slightly acidic to neutral pH. Protect the extraction setup from light by using amber glassware or wrapping it in aluminum foil. Consider adding antioxidants like ascorbic acid to the solvent.
Presence of Multiple Spots on TLC, Including Impurities 1. Co-extraction of Other Compounds: Plant material contains a complex mixture of compounds with similar polarities to this compound. 2. Degradation Products: this compound may have partially degraded into other compounds. 3. Chlorophyll (B73375) and Pigment Contamination: Especially prevalent when using fresh or improperly dried plant material.1. Purification: Employ chromatographic techniques such as column chromatography with silica (B1680970) gel or Medium Pressure Liquid Chromatography (MPLC) for purification. 2. Optimize Extraction: Use a solvent system with higher selectivity for this compound. A multi-step extraction with solvents of increasing polarity can also help in fractionalizing the extract. 3. Pigment Removal: Perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) to remove chlorophyll.[1] Activated charcoal can also be used for decolorization, but it should be used cautiously as it may adsorb the target compound.[1]
Dark Green or Brown Colored Extract 1. Chlorophyll Extraction: High amounts of chlorophyll are extracted, especially with polar solvents from fresh or green plant parts.[1] 2. Oxidation of Phenolic Compounds: Polyphenols in the plant material can oxidize during extraction, leading to a brown color.1. Pre-extraction with Non-polar Solvents: Wash the plant material with a non-polar solvent like hexane before the main extraction to remove chlorophyll. 2. Liquid-Liquid Partitioning: After the initial extraction, partition the crude extract between a polar solvent (containing coniferin) and a non-polar solvent (to remove chlorophyll). 3. Adsorbent Treatment: Use activated carbon or other adsorbents to remove pigments. Perform small-scale trials to ensure this compound is not significantly adsorbed. 4. Prevent Oxidation: Add antioxidants (e.g., ascorbic acid) to the extraction solvent and work under an inert atmosphere if possible.
This compound Degradation During Storage 1. Exposure to Light, Heat, or Oxygen: These factors can lead to isomerization or degradation of the molecule. 2. Residual Enzyme Activity: Incomplete deactivation of plant enzymes can lead to degradation over time. 3. Improper Storage Solvent: The solvent may not be suitable for long-term stability.1. Proper Storage Conditions: Store the purified this compound or extracts in amber vials at low temperatures (-20°C or below) under an inert atmosphere (e.g., argon or nitrogen). 2. Ensure Purity: Ensure the purified compound is free of enzymatic contaminants. 3. Choose a Stable Solvent: Store in a high-purity, degassed solvent like methanol or ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for maximizing the yield of this compound?

A1: While traditional methods like maceration and Soxhlet extraction are used, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient.[2] These methods often provide higher yields in a shorter amount of time and with less solvent consumption.[2] The choice of method may also depend on the specific plant material and available equipment.

Q2: Which solvent should I use for this compound extraction?

A2: this compound is a polar molecule, so polar solvents are most effective. Methanol, ethanol, and aqueous mixtures of these alcohols (e.g., 70-80% ethanol) are commonly used.[3] A chloroform-methanol mixture has also been reported to be effective. The optimal solvent may vary depending on the plant matrix and the presence of other compounds.

Q3: My this compound extract is a dark green color. How can I remove the chlorophyll without losing my compound?

A3: Chlorophyll can be removed by a few methods. A common approach is liquid-liquid partitioning. After your primary extraction, you can dissolve the crude extract in a solvent system where this compound and chlorophyll have different solubilities. For example, partitioning between an aqueous/alcoholic phase and a non-polar solvent like hexane will cause the chlorophyll to move into the hexane layer, while the more polar this compound remains in the aqueous/alcoholic layer.[1] Another method is to use activated charcoal, but this should be tested on a small scale first as it can sometimes adsorb the target compound.[1]

Q4: I see multiple spots on my TLC plate after extraction. What are the likely impurities?

A4: The impurities can be other structurally related phenylpropanoid glycosides, aglycones (like coniferyl alcohol), or other phenolic compounds present in the plant. You may also see spots corresponding to pigments like chlorophylls (B1240455) and carotenoids. If the spots are very close to your this compound spot, they are likely compounds with similar polarity.

Q5: How can I prevent the degradation of this compound during the extraction process?

A5: To prevent degradation, it is crucial to control the extraction conditions. Avoid high temperatures (keep below 60°C), protect the extraction from light by using amber glassware or covering your setup, and work in a slightly acidic to neutral pH range.[4][5] The addition of an antioxidant such as ascorbic acid to the extraction solvent can also help prevent oxidative degradation.[4] If using fresh plant material, flash-freezing with liquid nitrogen immediately after harvesting can help to deactivate degradative enzymes.[6]

Data Presentation

Table 1: Comparison of Extraction Methods for Phenylpropanoid Glycosides
Extraction Method Typical Solvents Temperature Range (°C) Extraction Time Relative Yield Advantages Disadvantages
Maceration Ethanol, Methanol, WaterRoom Temperature24 - 72 hoursModerateSimple, requires minimal equipment.[7]Time-consuming, may result in lower yield compared to other methods.[8]
Soxhlet Extraction Ethanol, Methanol, HexaneBoiling point of solvent6 - 24 hoursHighEfficient for exhaustive extraction.Can cause thermal degradation of sensitive compounds.[9]
Ultrasound-Assisted Extraction (UAE) Ethanol, Methanol25 - 6015 - 60 minutesHigh to Very HighFast, efficient, and often leads to higher yields with less solvent.[2]May require specialized equipment.
Microwave-Assisted Extraction (MAE) Ethanol, Water50 - 1005 - 30 minutesVery HighExtremely fast with high yields.[9]Requires specialized microwave equipment; potential for localized overheating.[9]

Experimental Protocols

Protocol 1: Maceration for this compound Extraction from Pine Bark
  • Preparation of Plant Material: Dry the pine bark at a temperature not exceeding 40°C. Once dried, grind the bark into a coarse powder.

  • Extraction: Weigh 100 g of the powdered pine bark and place it into a large, sealable glass container. Add 1 liter of 80% ethanol.

  • Maceration: Seal the container and let it stand at room temperature for 72 hours.[10] Agitate the mixture at least once a day to ensure thorough extraction.[7]

  • Filtration: After the maceration period, filter the mixture through cheesecloth or filter paper to separate the liquid extract from the solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude this compound extract.

  • Storage: Store the crude extract in an amber vial at -20°C.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material: Prepare the dried and powdered plant material as described in the maceration protocol.

  • Extraction: Place 10 g of the powdered plant material into a beaker. Add 200 mL of 70% ethanol (1:20 solid-to-liquid ratio).[2]

  • Sonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 40°C).

  • Filtration: Filter the mixture through filter paper to separate the extract from the solid residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C.

  • Storage: Store the crude extract in an amber vial at -20°C.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile (B52724) (Solvent B) and water with 0.1% formic acid (Solvent A). A starting condition of 5-10% B, increasing to 30-40% B over 20-30 minutes can be a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has a strong absorbance, typically around 265 nm.

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. From the stock solution, prepare a series of dilutions to create a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

Extraction_Workflow Plant_Material Plant Material (e.g., Pine Bark) Grinding Drying and Grinding Plant_Material->Grinding Extraction Extraction (Maceration or UAE) Solvent: e.g., 80% Ethanol Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Analysis Analysis (HPLC, TLC) Crude_Extract->Analysis Quality Control Pure_Coniferin Pure this compound Purification->Pure_Coniferin Pure_Coniferin->Analysis Purity Check

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Material Check Plant Material Quality Start->Check_Material Check_Method Evaluate Extraction Method Start->Check_Method Check_Solvent Assess Solvent Choice Start->Check_Solvent Check_Parameters Review Extraction Parameters Start->Check_Parameters Check_Degradation Investigate Degradation Start->Check_Degradation Sol1 Sol1 Check_Material->Sol1 Solution: Verify species, harvest time, and storage conditions Sol2 Sol2 Check_Method->Sol2 Solution: Switch to UAE or MAE Sol3 Sol3 Check_Solvent->Sol3 Solution: Use polar solvents like MeOH or EtOH Sol4 Sol4 Check_Parameters->Sol4 Solution: Optimize time, temperature, or sonication power Sol5 Sol5 Check_Degradation->Sol5 Solution: Control temperature, pH, and light exposure

Caption: Logical relationship for troubleshooting low this compound yield.

References

Technical Support Center: Troubleshooting the Stability of (E)-coniferin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (E)-coniferin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability of this compound in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of this compound instability in aqueous solutions is the hydrolysis of its β-glycosidic bond. This chemical reaction breaks the bond between the coniferyl alcohol moiety and the glucose moiety, leading to the formation of coniferyl alcohol and glucose. This process can be accelerated by several factors, including pH, temperature, and the presence of enzymes.

Q2: How does pH affect the stability of this compound solutions?

A2: this compound is most stable in neutral to slightly acidic conditions. Acidic conditions can significantly accelerate the hydrolysis of the glycosidic bond. While specific quantitative data for this compound is limited in publicly available literature, studies on similar phenolic glycosides show that the rate of hydrolysis increases as the pH decreases. Under strongly alkaline conditions, degradation can also occur, potentially through oxidation of the phenolic hydroxyl group, which may lead to colored degradation products.

Q3: What is the impact of temperature on the stability of this compound solutions?

A3: Increased temperature accelerates the degradation of this compound in aqueous solutions. As with most chemical reactions, higher temperatures provide more energy for the hydrolysis of the glycosidic bond to occur. Therefore, for short-term storage of aqueous solutions, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or below) is advisable.

Q4: Can light exposure affect the stability of this compound solutions?

A4: Yes, exposure to light, particularly UV light, can potentially lead to the degradation of this compound. Phenolic compounds can be susceptible to photodegradation. It is recommended to store this compound solutions in amber vials or otherwise protected from light to minimize this risk.

Q5: Are there any enzymatic concerns when working with this compound in biological systems?

A5: Yes, a significant factor in the degradation of this compound, especially in biological matrices, is the presence of β-glucosidase enzymes.[1][2] These enzymes specifically catalyze the hydrolysis of the β-glycosidic bond, rapidly converting this compound to coniferyl alcohol and glucose.[1][2] If your experiment involves cell cultures, tissue homogenates, or other biological samples, be aware of potential endogenous β-glucosidase activity.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Rapid loss of this compound concentration in solution 1. Incorrect pH: The solution may be too acidic or alkaline. 2. High Temperature: The solution is being stored or used at an elevated temperature. 3. Enzymatic Degradation: Presence of β-glucosidase in the experimental system. 4. Microbial Contamination: Growth of microorganisms that may metabolize this compound.1. pH Adjustment: Ensure the pH of your aqueous solution is in the neutral to slightly acidic range (pH 6-7). Use appropriate buffers if necessary. 2. Temperature Control: Store stock solutions at -20°C or below. Prepare working solutions fresh and keep them on ice or at 2-8°C during use. 3. Enzyme Inhibition: If working with biological samples, consider adding a β-glucosidase inhibitor. Alternatively, heat-inactivate the biological matrix if it does not compromise the experiment. 4. Sterile Technique: Prepare solutions under sterile conditions and use sterile-filtered components to prevent microbial growth.
Appearance of a yellow or brown color in the solution 1. Oxidation: The phenolic hydroxyl group of coniferin (B30667) or its degradation product, coniferyl alcohol, may be oxidizing. This can be accelerated by alkaline pH, exposure to oxygen, or light.1. Use of Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, to the solution. 2. Inert Atmosphere: For sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. 3. Light Protection: Store solutions in amber vials or wrapped in aluminum foil.
Unexpected peaks in HPLC chromatogram 1. Degradation Products: The new peaks are likely degradation products of this compound, such as coniferyl alcohol. Other minor degradation products may also form under stress conditions.1. Peak Identification: Use a reference standard of coniferyl alcohol to confirm its presence. For other unknown peaks, techniques like LC-MS can be used for identification. 2. Stability-Indicating Method: Ensure your HPLC method is "stability-indicating," meaning it can separate the intact this compound from all potential degradation products.

Quantitative Data on this compound Stability (Illustrative)

The following tables provide an illustrative summary of the expected stability of this compound under various conditions. Note: These are generalized values based on the behavior of similar phenolic glycosides and should be experimentally confirmed for this compound.

Table 1: Effect of pH on this compound Stability at 25°C

pHEstimated % Degradation after 24 hours
3.015 - 25%
5.05 - 10%
7.0< 5%
9.05 - 15% (potential for oxidation)

Table 2: Effect of Temperature on this compound Stability at pH 7.0

TemperatureEstimated % Degradation after 24 hours
4°C< 2%
25°C< 5%
40°C10 - 20%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours. Dissolve in the mobile phase before analysis.

  • Photodegradation: Expose a solution of this compound (in a quartz cuvette) to a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC Method for this compound

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). - Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid). - Flow Rate: 1.0 mL/min. - Detection: UV at a wavelength where this compound has maximum absorbance (e.g., ~265 nm). - Injection Volume: 10 µL. - Column Temperature: 30°C.

Visualizations

degradation_pathway coniferin This compound coniferyl_alcohol Coniferyl Alcohol coniferin->coniferyl_alcohol Hydrolysis (Acid, Heat, β-glucosidase) glucose Glucose coniferin->glucose Hydrolysis (Acid, Heat, β-glucosidase) oxidation_products Oxidation Products coniferin->oxidation_products Oxidation (Alkaline pH, Light, O2) coniferyl_alcohol->oxidation_products Oxidation

Caption: Primary degradation pathways of this compound in aqueous solutions.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation thermal Thermal prep_stock->thermal photo Photolysis prep_stock->photo hplc HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

troubleshooting_logic start Low this compound Stability Observed check_ph Is pH acidic or alkaline? start->check_ph check_temp Is temperature elevated? start->check_temp check_bio Is it a biological matrix? start->check_bio check_light Is solution exposed to light? start->check_light adjust_ph Adjust pH to 6-7 check_ph->adjust_ph Yes lower_temp Store at 2-8°C or frozen check_temp->lower_temp Yes inhibit_enzyme Consider β-glucosidase inhibitor check_bio->inhibit_enzyme Yes protect_light Store in amber vials check_light->protect_light Yes

Caption: A logical flowchart for troubleshooting low this compound stability.

References

Technical Support Center: Optimizing HPLC Separation of (E)-Coniferin and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the high-performance liquid chromatography (HPLC) separation of (E)-coniferin from its isomers, primarily the (Z)-isomer.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing poor resolution or co-elution of my this compound peak with a nearby impurity?

A1: Poor resolution between geometric isomers like (E)- and (Z)-coniferin is a common challenge. The solution often involves systematically optimizing your chromatographic parameters to enhance selectivity.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A lower percentage of the organic solvent generally increases retention time and can improve the separation between closely eluting peaks.[1]

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity and may resolve the isomers.

  • Adjust Column Temperature: Temperature affects the kinetics of interaction between the analytes and the stationary phase.[2] Experiment with a range of temperatures (e.g., 25°C, 30°C, 40°C). Lower temperatures sometimes improve the separation of geometric isomers.[3]

  • Modify the Flow Rate: Reducing the flow rate can increase column efficiency and may lead to better resolution, though it will increase the analysis time.[1]

  • Select a Different Stationary Phase: If mobile phase optimization is insufficient, changing the column is the most powerful way to alter selectivity.[4] For separating geometric isomers, consider columns that provide shape-based selectivity, such as:

    • C30 Columns: These are often effective at separating structurally similar isomers.[3][5]

    • Phenyl-Hexyl or Cholesterol-based Columns: These can offer unique selectivity for aromatic and geometric isomers.[6]

Q2: My coniferin (B30667) peak is tailing. How can I improve its shape?

A2: Peak tailing for compounds with phenolic hydroxyl groups, like coniferin, is often due to secondary interactions with the stationary phase.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Coniferin's phenolic groups are weakly acidic. The pH of your mobile phase can influence peak shape. Adding a small amount of a weak acid, such as formic acid or acetic acid (e.g., 0.1%), can suppress the ionization of residual silanol (B1196071) groups on the silica-based stationary phase, minimizing secondary interactions and reducing tailing.[7]

  • Use a Competing Additive: In some cases, a competing base like triethylamine (B128534) (TEA) can be added to the mobile phase in low concentrations to preferentially interact with active silanol sites, improving the peak shape of your analyte.[1]

  • Reduce Sample Concentration: Column overload can lead to peak distortion. Try injecting a lower concentration of your sample to see if the peak shape improves.[8]

  • Ensure Sample Solvent Compatibility: Dissolve your sample in the mobile phase or a weaker solvent whenever possible. Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[2]

Q3: The retention time for my coniferin peak is inconsistent between injections. What is causing this?

A3: Fluctuating retention times are typically caused by issues with column equilibration, temperature stability, or the mobile phase preparation.[2][8]

Troubleshooting Steps:

  • Ensure Adequate Column Equilibration: The column must be fully equilibrated with the mobile phase before starting your analysis.[1][9] If you are running a gradient, ensure there is sufficient re-equilibration time between runs.[10]

  • Use a Column Oven: Maintain a constant column temperature using a thermostat. Even minor fluctuations in ambient lab temperature can affect retention times.[1][2]

  • Prepare Fresh Mobile Phase: Prepare your mobile phase fresh daily and ensure it is thoroughly mixed and degassed.[1] Inconsistent preparation, especially of buffered solutions, or evaporation of the more volatile organic component can lead to retention time drift.[11]

  • Check for System Leaks: Inspect your HPLC system, including pump seals and fittings, for any leaks that could cause inconsistent flow rates.

Q4: How do I select the best detection wavelength for this compound?

A4: The optimal wavelength provides the best sensitivity for your analyte of interest while minimizing interference from other components.

Procedure:

  • Use a PDA/DAD Detector: If available, a Photodiode Array (PDA) or Diode Array (DAD) detector is ideal. It allows you to acquire the full UV-Vis spectrum for your eluting peaks.[12]

  • Determine Lambda Max (λmax): After separating the coniferin peak, use the detector software to view its UV spectrum and identify the wavelength of maximum absorbance (λmax). For coniferin, this is typically around 262 nm.[13]

  • Check for Interferences: Analyze a blank and a sample matrix to ensure there are no significant interfering peaks at your chosen wavelength.[12] While 254 nm is a common starting point, using the specific λmax of your compound often provides better specificity and sensitivity.[14]

Q5: I am concerned about the stability of this compound and its potential conversion to the (Z)-isomer during sample preparation or analysis. How can I mitigate this?

A5: Stilbenes and related compounds can be susceptible to degradation or isomerization when exposed to light, heat, or certain pH conditions.

Recommendations:

  • Protect from Light: Prepare samples and standards in amber vials and minimize exposure to direct light to prevent photo-isomerization.

  • Control Temperature: Avoid excessive heat during sample preparation. Store stock solutions and samples at refrigerated (4°C) or frozen (-18°C) temperatures, and test their stability over time.[15][16]

  • pH Considerations: Extreme pH conditions can potentially degrade the sample. Maintaining a mildly acidic pH (e.g., pH 3-5) is generally safe for analysis.[15]

  • Run Stability Studies: To confirm stability under your specific analytical conditions, perform forced degradation studies by exposing your sample to heat, light, and acidic/basic conditions to see if new peaks (like the Z-isomer) appear or if the main peak area decreases.[17]

Quantitative Data Summary

The following tables provide typical starting parameters and a troubleshooting reference for optimizing the separation of coniferin isomers.

Table 1: Recommended HPLC Method Parameters for Coniferin Isomer Separation

ParameterRecommended Setting / RangeNotes
Stationary Phase C18 (e.g., 3-5 µm, 150 x 4.6 mm)A good starting point for reversed-phase separation.
C30, Phenyl-HexylConsider these for enhanced shape selectivity if C18 is insufficient.[3][5]
Mobile Phase Acetonitrile or Methanol and WaterAcetonitrile often provides sharper peaks and lower backpressure.
with 0.1% Formic or Acetic AcidAcid modifier helps to ensure good peak shape and consistent retention.[7]
Elution Mode Isocratic or GradientStart with a gradient to determine the approximate elution composition, then optimize with an isocratic method for simplicity and robustness.[18]
Flow Rate 0.8 - 1.2 mL/minA standard flow rate for a 4.6 mm ID column. Can be lowered to improve resolution.[1][15]
Column Temperature 25 - 40 °CUse a column oven to maintain a stable temperature.[2]
Detection Wavelength ~262 nm (λmax) or 254 nmUse a PDA/DAD detector to confirm the optimal wavelength.[12][13]
Injection Volume 5 - 20 µLAdjust based on sample concentration to avoid overloading the column.[15]

Table 2: Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution - Inappropriate mobile phase strength- Suboptimal temperature- Insufficient column efficiency- Decrease organic solvent %- Test different temperatures- Lower flow rate- Change to a C30 or Phenyl column[3][4]
Peak Tailing - Secondary silanol interactions- Column overload- Add 0.1% formic/acetic acid to mobile phase- Reduce sample concentration[7][8]
Inconsistent Retention - Poor column equilibration- Temperature fluctuation- Mobile phase inconsistency- Increase equilibration time- Use a column oven- Prepare mobile phase fresh daily[1][2]
Peak Broadening - Column contamination or void- High dead volume in system- Flush or replace the column- Use a guard column- Check and shorten tubing connections[19]

Experimental Protocols

Protocol 1: General Method Development Workflow

  • Column Selection: Begin with a standard reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Initial Gradient Run: Perform a broad gradient run (e.g., 10% to 90% Acetonitrile in water with 0.1% formic acid over 20 minutes) to determine the approximate elution conditions for this compound and its isomers.[18]

  • Isocratic Method Development: Based on the gradient run, calculate an approximate isocratic mobile phase composition. Run the sample under these isocratic conditions.

  • Optimization of Mobile Phase: Fine-tune the percentage of the organic solvent to achieve a retention factor (k') between 2 and 10 for the coniferin peak and maximize the resolution from its isomers.

  • Optimization of Other Parameters: If resolution is still insufficient, systematically adjust the temperature and/or flow rate.

  • Alternative Selectivity: If optimization is unsuccessful, switch to a column with different selectivity (e.g., C30 or Phenyl-Hexyl) and repeat the optimization process.[4]

  • Method Validation: Once satisfactory separation is achieved, perform validation checks for robustness, precision, and accuracy as per ICH guidelines.[15]

Protocol 2: Sample and Mobile Phase Preparation

  • Solvent Purity: Use HPLC-grade or LC-MS grade solvents (e.g., acetonitrile, methanol, water) and high-purity additives (e.g., formic acid).

  • Mobile Phase Preparation:

    • Measure the required volumes of aqueous and organic phases accurately. For a 70:30 (v/v) aqueous:organic phase, precisely measure 700 mL of the aqueous component and 300 mL of the organic solvent separately before mixing.

    • Add any acid modifiers (e.g., 1 mL of formic acid per 1 L of mobile phase for a 0.1% solution).

    • Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove particulates.[20]

    • Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the pump.[20]

  • Standard & Sample Preparation:

    • Accurately weigh the this compound standard.

    • Dissolve the standard and samples in a solvent compatible with the mobile phase, preferably the mobile phase itself.

    • Filter all samples through a 0.2 µm or 0.45 µm syringe filter before injection to protect the column from particulates.[15]

Visualizations

hplc_optimization_workflow HPLC Method Optimization Workflow cluster_start Initial Setup cluster_optimize Optimization Cycle cluster_advanced Advanced Troubleshooting start Select C18 Column & Prepare Mobile Phase (ACN/H2O/FA) gradient Run Broad Gradient (e.g., 10-90% ACN) start->gradient assess Assess Resolution (Rs) and Peak Shape gradient->assess optim_mp Adjust % Organic Solvent for k' between 2-10 assess->optim_mp Rs < 1.5 optim_temp Optimize Column Temperature (e.g., 25-40°C) assess->optim_temp Rs still low change_col Change Stationary Phase (e.g., C30, Phenyl) assess->change_col Optimization Fails final Optimized Method: Validate for Robustness assess->final Rs >= 1.5 Good Peak Shape optim_mp->assess optim_temp->assess change_col->assess

Caption: Workflow for systematic HPLC method optimization for isomer separation.

troubleshooting_resolution Troubleshooting Poor Resolution (Rs < 1.5) start Poor Resolution Observed q1 Are peaks eluting too early? (k' < 2) start->q1 a1_yes Decrease % Organic Solvent (e.g., by 2-5%) q1->a1_yes Yes a1_no Proceed to next step q1->a1_no No q2 Is peak shape good? a1_yes->q2 a1_no->q2 a2_no Adjust Mobile Phase pH (e.g., ensure 0.1% FA) q2->a2_no No (Tailing) q3 Have you optimized temperature? q2->q3 Yes a2_no->q3 a3_no Test lower/higher temperature (e.g., 25°C or 40°C) q3->a3_no No final_action Change Selectivity: Switch to C30 or Phenyl Column q3->final_action Yes a3_no->final_action

Caption: Decision tree for troubleshooting poor resolution of coniferin isomers.

References

Technical Support Center: Quantification of (E)-coniferin in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of (E)-coniferin in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in complex matrices like plant extracts or biological fluids?

The primary challenges in quantifying this compound in complex matrices include:

  • Matrix Effects: Co-eluting endogenous compounds from the matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1][2][3] This is a significant issue in LC-MS-based methods.

  • Co-eluting Isobars: Compounds with the same nominal mass as this compound, such as sucrose, can co-elute and interfere with detection, especially in techniques like MALDI-MSI.[4][5]

  • Sample Preparation: Efficiently extracting this compound from complex matrices while minimizing the co-extraction of interfering substances is crucial and often challenging.[6][7] The development of a robust sample cleanup procedure is often necessary.[6]

  • Low Concentrations: In some matrices, this compound may be present at very low concentrations, requiring highly sensitive analytical methods for detection and quantification.

  • Analyte Stability: this compound, like other phenolic glycosides, can be susceptible to degradation during extraction and analysis.

Q2: Which analytical techniques are most suitable for the quantification of this compound?

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful and widely used technique for the quantification of small molecules like this compound in complex matrices.[8][9] This method offers high selectivity and sensitivity.[2] For spatial distribution analysis within tissues, Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Imaging (MALDI-MSI) can be employed, though it may face challenges with isobaric interference.[4][5]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Implement a thorough sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components before injection.[3][6]

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components.[6]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples to be analyzed.[6][10] This helps to ensure that the calibration standards and the samples experience similar matrix effects.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[6]

  • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[6]

Troubleshooting Guides

Problem 1: Poor Peak Shape or Low Signal Intensity in LC-MS/MS Analysis
Possible Cause Suggested Solution
Suboptimal Chromatographic Conditions Optimize the mobile phase composition, gradient, and flow rate. Ensure the pH of the mobile phase is appropriate for this compound. A C18 column is commonly used for the separation of similar compounds.[8][11]
Matrix Effects (Ion Suppression) Improve sample cleanup using techniques like SPE.[6] Dilute the sample if the analyte concentration allows.[6] Develop a matrix-matched calibration curve.[6][10]
Poor Analyte Extraction Evaluate different extraction solvents and techniques (e.g., maceration, ultrasonication).[7][12] Ensure the pH of the extraction solvent is optimal for this compound stability and solubility.
Instrument Contamination Clean the ion source and mass spectrometer inlet. Run blank injections to check for carryover.
Problem 2: Inconsistent or Irreproducible Quantification Results
Possible Cause Suggested Solution
Variable Matrix Effects Between Samples The most robust solution is to use a stable isotope-labeled internal standard for this compound. If unavailable, prepare matrix-matched calibrants for each batch of samples.[6]
Inconsistent Sample Preparation Ensure precise and consistent execution of the extraction and cleanup protocol for all samples and standards. Automate sample preparation steps if possible.
Analyte Degradation Investigate the stability of this compound in the sample matrix and in the final extract. Store samples and extracts at appropriate temperatures (e.g., -80°C) and minimize freeze-thaw cycles.
Instrument Instability Perform regular instrument calibration and performance checks. Monitor system suitability parameters throughout the analytical run.
Problem 3: Interference from Other Compounds
Possible Cause Suggested Solution
Co-eluting Isobaric Compounds (e.g., sucrose) For LC-MS/MS, ensure that the precursor and product ion transitions selected for Multiple Reaction Monitoring (MRM) are specific to this compound. For MALDI-MSI, chemical derivatization can be used to shift the mass of this compound, as demonstrated with osmium tetroxide vapor treatment to differentiate it from sucrose.[4][5]
Insufficient Chromatographic Resolution Optimize the LC method by adjusting the gradient, trying a different column chemistry, or using a longer column to improve the separation of this compound from interfering compounds.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is a general guideline and should be optimized for the specific plant matrix.

  • Sample Preparation: Air-dry the plant material in the shade and grind it into a fine powder.[12]

  • Extraction:

    • Weigh approximately 1 g of the powdered plant material into a centrifuge tube.

    • Add 10 mL of 80% methanol (B129727) (or another suitable solvent).

    • Vortex for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet two more times.

    • Combine the supernatants.

  • Solvent Evaporation: Evaporate the combined supernatant to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter before injection.

Protocol 2: UPLC-MS/MS Quantification of this compound

This is a representative method; parameters should be optimized for the specific instrument and application.

  • Chromatographic System: Waters ACQUITY UPLC System or equivalent.[13]

  • Column: Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm.[13]

  • Mobile Phase A: 0.1% formic acid in water.[11]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[11]

  • Flow Rate: 0.3 mL/min.[13]

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Equilibrate at 5% B

  • Injection Volume: 5 µL.[11]

  • Column Temperature: 35°C.[13]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative, to be optimized.

  • MRM Transitions: To be determined by infusing a standard solution of this compound. A hypothetical transition could be m/z 343.1 → 181.1.

Quantitative Data Summary

The following tables present typical performance characteristics that should be evaluated during method validation for the quantification of this compound. The values provided are illustrative and will vary depending on the specific matrix and analytical method.

Table 1: Linearity and Sensitivity

ParameterTypical Value
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL

Table 2: Precision and Accuracy

QC Level Concentration (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%Recovery)
Low 5< 15%< 15%85 - 115%
Medium 50< 10%< 10%90 - 110%
High 500< 10%< 10%90 - 110%

Table 3: Matrix Effect and Recovery

Matrix Matrix Effect (%) Extraction Recovery (%)
Plant Extract A 75 (Suppression)88
Plant Extract B 110 (Enhancement)92
Plasma 60 (Suppression)85

*Matrix Effect (%) = (Peak area in matrix / Peak area in neat solution) x 100 *Extraction Recovery (%) = (Peak area of pre-extraction spike / Peak area of post-extraction spike) x 100

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Complex Matrix (e.g., Plant Tissue) extraction Extraction (e.g., 80% Methanol, Sonication) sample->extraction 1. Extraction cleanup Cleanup (e.g., Solid-Phase Extraction) extraction->cleanup 2. Cleanup reconstitution Reconstitution cleanup->reconstitution 3. Reconstitution injection UPLC-MS/MS Injection reconstitution->injection separation Chromatographic Separation injection->separation 4. Separation detection Mass Spectrometric Detection (MRM Mode) separation->detection 5. Detection quantification Quantification detection->quantification 6. Quantification matrix_effect cluster_ideal Ideal Scenario (Neat Solution) cluster_matrix Complex Matrix Scenario analyte_neat This compound esi_source_neat ESI Source analyte_neat->esi_source_neat ms_detector_neat MS Detector esi_source_neat->ms_detector_neat signal_neat Expected Signal ms_detector_neat->signal_neat analyte_matrix This compound esi_source_matrix ESI Source analyte_matrix->esi_source_matrix matrix_components Matrix Components matrix_components->esi_source_matrix matrix_components->esi_source_matrix Ion Suppression ms_detector_matrix MS Detector esi_source_matrix->ms_detector_matrix signal_suppressed Suppressed Signal ms_detector_matrix->signal_suppressed

References

Technical Support Center: Overcoming Poor Solubility of (E)-Coniferin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of (E)-coniferin in organic solvents.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the dissolution of this compound in a question-and-answer format.

Q1: My this compound is not dissolving in my chosen organic solvent, or is precipitating out of solution. What should I do?

A1: Several factors could be contributing to this issue. Consider the following troubleshooting steps:

  • Solvent Selection: While this compound is reported to be soluble in several organic solvents, its quantitative solubility can vary. Dimethyl sulfoxide (B87167) (DMSO) is a good starting point, with a reported solubility of up to 10 mM. If you are using less polar solvents, you may be exceeding the solubility limit.

  • Co-solvent System: If using a single solvent is not effective, a co-solvent system can be employed. The addition of a small amount of a more polar solvent in which this compound is soluble (like DMSO or methanol) to a less polar bulk solvent can enhance overall solubility.

  • Gentle Heating and Agitation: Applying gentle heat (e.g., 37°C) and using an ultrasonic bath can help overcome the activation energy barrier for dissolution. However, be cautious with prolonged heating to avoid potential degradation.

  • Particle Size: The particle size of your this compound powder can affect the dissolution rate. If you are working with larger crystals, consider gently grinding the powder to increase the surface area available for solvation.

Q2: I'm observing a low yield of dissolved this compound, even after trying different solvents.

A2: A low yield of dissolved product can be frustrating. Here are some potential causes and solutions:

  • Moisture Content: this compound is a glycoside and can be hygroscopic. Absorbed water can interfere with dissolution in non-polar organic solvents. Ensure your material is properly dried and stored in a desiccator.

  • Purity of the Compound: Impurities in your this compound sample could be insoluble in the chosen solvent, leading to the appearance of a low yield. Verify the purity of your compound using an appropriate analytical method.

  • pH of the Solution: The predicted pKa of this compound is approximately 12.2, indicating it is a very weak acid.[1] In most neutral organic solvents, pH will not play a significant role. However, if you are working with a solvent system that has acidic or basic impurities, it could potentially affect solubility.

Q3: My this compound solution is turning a different color or showing signs of degradation after dissolution.

A3: this compound, like many phenolic compounds, can be susceptible to degradation under certain conditions.

  • Light and Air Exposure: Protect your solutions from light and air, as oxidation can occur. Use amber vials and consider purging the solvent with an inert gas like nitrogen or argon before dissolution.

  • Solvent Purity: Impurities in the solvent, such as peroxides in aged ethers or aldehydes in some alcohols, can react with this compound. Use high-purity, fresh solvents.

  • Elevated Temperatures: As mentioned, avoid excessive or prolonged heating during dissolution to minimize the risk of thermal degradation.

Frequently Asked Questions (FAQs)

What is the expected solubility of this compound in common organic solvents?

Direct, experimentally determined quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, based on available information and the solubility of its aglycone, coniferyl alcohol, the following table summarizes expected solubility.

SolventReported/Expected SolubilityCitation
Dimethyl Sulfoxide (DMSO)10 mM[2]
EthanolSoluble (aglycone ~30 mg/mL)[3]
MethanolSoluble[4]
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble
Water4.74 g/L (predicted)[1]

What are the key physicochemical properties of this compound that influence its solubility?

Understanding the following properties can help in designing appropriate dissolution strategies:

PropertyValueSignificance for SolubilityCitation
Molecular Weight342.34 g/mol Influences the mass of compound per mole.[5]
logP-0.36 (predicted)Indicates that this compound is relatively hydrophilic, favoring polar solvents over non-polar ones.[1]
pKa (Strongest Acidic)12.2 (predicted)Suggests that the compound is a very weak acid and will be in its neutral form in most solutions, making pH adjustments largely ineffective for solubility enhancement.[1]

Are there advanced methods to improve the solubility of this compound for specific applications?

Yes, several formulation strategies can be employed to enhance the solubility of phenolic glucosides like this compound:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.

  • Solid Dispersions: This involves dispersing this compound in an inert carrier matrix at the solid state. Techniques like freeze-drying or solvent evaporation can be used to prepare solid dispersions.

  • Glycosylation: Enzymatic glycosylation can be used to attach additional sugar moieties to the molecule, which has been shown to dramatically increase the aqueous solubility of similar compounds like mangiferin.[6]

Experimental Protocols

Below are detailed methodologies for key experiments related to the solubilization of this compound.

Protocol 1: Preparation of a Stock Solution of this compound in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes or vials, precision balance, vortex mixer, and optionally, a sonicator.

  • Procedure:

    • Weigh the desired amount of this compound powder using a precision balance and place it into a sterile vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 292.2 µL of DMSO per 1 mg of this compound).

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the vial for 5-10 minutes in a water bath sonicator.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C in a tightly sealed, light-protected container.

Protocol 2: Enhancing Solubility using a Co-solvent System

  • Materials: this compound powder, primary organic solvent (e.g., ethanol), co-solvent (e.g., DMSO), volumetric flasks, and magnetic stirrer.

  • Procedure:

    • Prepare a concentrated stock solution of this compound in the co-solvent (e.g., 100 mM in DMSO).

    • In a volumetric flask, add the desired volume of the primary organic solvent.

    • While stirring, slowly add the concentrated stock solution of this compound dropwise to the primary solvent.

    • Continue stirring for 15-30 minutes at room temperature.

    • Observe the solution for any signs of precipitation. If the solution remains clear, the co-solvent system is effective at the tested concentration.

    • The final concentration of the co-solvent should be kept to a minimum to avoid potential interference in downstream experiments.

Visualizations

experimental_workflow Workflow for Preparing this compound Stock Solution start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex check_dissolution Fully Dissolved? vortex->check_dissolution sonicate Sonicate for 5-10 min check_dissolution->sonicate No visual_inspection Visually Inspect for Particles check_dissolution->visual_inspection Yes sonicate->vortex store Store at -20°C visual_inspection->store

Caption: Workflow for preparing a stock solution of this compound.

co_solvent_workflow Workflow for Co-solvent Solubility Enhancement start Start prepare_stock Prepare Concentrated Stock in Co-solvent (e.g., DMSO) start->prepare_stock add_primary Add Primary Solvent to Volumetric Flask start->add_primary add_stock Slowly Add Stock Solution to Primary Solvent prepare_stock->add_stock stir Stir Primary Solvent add_primary->stir stir->add_stock continue_stirring Continue Stirring for 15-30 min add_stock->continue_stirring check_precipitation Precipitation Observed? continue_stirring->check_precipitation success Solution Ready for Use check_precipitation->success No failure Adjust Ratios or Choose Different Solvents check_precipitation->failure Yes

Caption: Workflow for enhancing solubility using a co-solvent system.

References

Technical Support Center: Synthesis of High-Purity (E)-Coniferin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of high-purity (E)-coniferin. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful synthesis and purification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the glycosylation step - Incomplete reaction.- Use of inactive glycosyl donor or acceptor.- Suboptimal reaction conditions (temperature, catalyst).- Presence of moisture in the reaction.- Monitor the reaction using Thin Layer Chromatography (TLC) to ensure completion.- Use freshly prepared or properly stored reagents.- Optimize the reaction temperature and amount of catalyst (e.g., BF3·Et2O).- Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of orthoester by-product in Koenigs-Knorr reaction The presence of an acid acceptor like Et3N can favor the formation of a stable orthoester instead of the desired β-glycoside.[1]Avoid using triethylamine (B128534) as an acid acceptor in this specific reaction.[1] Consider alternative glycosylation methods if orthoester formation is persistent.
Presence of Z-isomer and dihydro by-products in the final product - Incomplete stereoselectivity during the synthesis.- Reduction of the double bond during certain reaction steps.Purification by High-Performance Liquid Chromatography (HPLC) is effective for separating the desired (E)-isomer from the Z-isomer and dihydro by-products.[2]
Difficulty in purifying the final product - Presence of closely related impurities.- Inappropriate purification technique.Utilize column chromatography with a suitable solvent system. For high purity, preparative HPLC is recommended.[2][3] Recrystallization from a suitable solvent can also be effective.
Incomplete reduction of the ester to an alcohol (DIBAL-H step) - Insufficient amount of reducing agent.- Low reaction temperature or short reaction time.- Use a sufficient excess of DIBAL-H (e.g., 9.2 equivalents).- Maintain the reaction at the specified temperature (e.g., 0 °C) for the recommended duration (e.g., 1 hour).[4]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: Common methods include the Koenigs-Knorr reaction, the trichloroacetimidate (B1259523) method, and multi-step synthesis starting from D-glucose which involves a Knoevenagel condensation followed by reduction.[4][5] The trichloroacetimidate method often utilizes a 4-O-acetylated coniferyl alcohol as the glycosyl acceptor.[5]

Q2: How can I achieve high purity of this compound?

A2: High purity is typically achieved through careful purification steps. High-Performance Liquid Chromatography (HPLC) is a very effective method for separating this compound from its Z-isomer and other by-products.[2] Column chromatography and recrystallization are also common purification techniques.[3]

Q3: What is a critical step in the multi-step synthesis from D-glucose?

A3: A critical step is the reduction of the intermediate ester to the corresponding alcohol using Diisobutylaluminium hydride (DIBAL-H).[4] Careful control of the reaction conditions, including temperature and the amount of reducing agent, is crucial for a successful reaction.

Q4: Are there any enzymatic methods for synthesizing coniferin (B30667)?

A4: Yes, coniferin can be synthesized enzymatically from coniferyl alcohol and uridine (B1682114) 5'-diphosphoglucose using the enzyme uridine 5'-diphosphoglucose:coniferyl alcohol glucosyltransferase (CAGT).[6]

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: The identity and purity can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and HPLC.[3][7] Comparing the obtained data with literature values is essential for confirmation.

Quantitative Data Summary

The following table summarizes yields for key reaction steps in different synthesis routes for this compound and related compounds.

Reaction Step Method Starting Material Product Yield (%) Reference
ReductionSodium borohydride (B1222165) and N,N-dimethylchloromethylenium chloride(E)-4-O-acetyl ferulic acid(E)-4-O-Acetyl coniferyl alcohol80.2[1][5]
GlycosylationTrichloroacetimidate method with BF3-Et2O(E)-4-O-acetyl coniferyl alcohol and a glucopyranoside donorGlycosylated productNot specified[1][5]
Knoevenagel CondensationNot specifiedIntermediate from D-glucoseIntermediate for reductionNot specified[4]
ReductionDIBAL-H in toluene (B28343)Ethyl (E)-4-(tetra-O-acetyl-β-D-glucopyranosyloxy)-3-methoxycinnamateThis compound (after deacetylation)49.1 (for the final step)[7]
AcetobrominationHBr in acetic acidPenta-O-acetyl-β-D-glucopyranose2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide80.2[7]
GlycosidationPhase-transfer catalystVanillin (B372448) and acetobromoglucose4-(Tetra-O-acetyl-β-D-glucopyranosyloxy)-3-methoxybenzaldehyde88.9[7]

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation and DIBAL-H Reduction

This protocol is adapted from the synthesis of L-coniferin, which follows the conventional method for D-coniferin.[4][7]

Step 1: Glycosidation of Vanillin

  • Suspend vanillin and 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide in a suitable solvent.

  • Add a phase-transfer catalyst and an aqueous solution of potassium carbonate.

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC).

  • Extract the product with a suitable organic solvent, wash, dry, and evaporate the solvent.

  • Purify the resulting 4-(tetra-O-acetyl-β-D-glucopyranosyloxy)-3-methoxybenzaldehyde by recrystallization.

Step 2: Knoevenagel Condensation

  • Dissolve the product from Step 1 in a suitable solvent.

  • Add ethyl acetate (B1210297) and piperidine.

  • Reflux the mixture until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture, and purify the resulting ethyl (E)-4-(tetra-O-acetyl-β-D-glucopyranosyloxy)-3-methoxycinnamate.

Step 3: Reduction with DIBAL-H

  • Dissolve the cinnamate (B1238496) derivative from Step 2 in anhydrous toluene.

  • Cool the solution to 0 °C.

  • Add a solution of DIBAL-H in toluene (approximately 9.2 equivalents) dropwise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of ethanol (B145695).

  • Stir for another 30 minutes at 0 °C, then concentrate and filter with hot water.

  • Concentrate the filtrate by azeotropic distillation with ethanol to yield the crude product.

Step 4: Purification

  • Purify the crude this compound using silica (B1680970) gel column chromatography.

  • For very high purity, perform preparative HPLC.[2]

Visualizations

Experimental Workflow for this compound Synthesis

G Simplified Workflow for this compound Synthesis cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Steps & Purification Vanillin Vanillin Glycosylated_Vanillin 4-(Tetra-O-acetyl-β-D- glucopyranosyloxy)-3-methoxybenzaldehyde Vanillin->Glycosylated_Vanillin Glycosidation Acetobromoglucose Acetobromoglucose Acetobromoglucose->Glycosylated_Vanillin Cinnamate_Derivative Ethyl (E)-4-(tetra-O-acetyl-β-D- glucopyranosyloxy)-3-methoxycinnamate Glycosylated_Vanillin->Cinnamate_Derivative Knoevenagel Condensation Crude_Coniferin Crude this compound Cinnamate_Derivative->Crude_Coniferin DIBAL-H Reduction Pure_Conferin Pure_Conferin Crude_Coniferin->Pure_Conferin Purification (HPLC) Pure_Coniferin High-Purity this compound

Caption: A simplified workflow for the synthesis of high-purity this compound.

Logical Relationship of Purification Challenges

G Challenges in this compound Purification Impure_Product Impure this compound Z_Isomer Z-Isomer Impurity Impure_Product->Z_Isomer contains Dihydro_Byproduct Dihydro By-product Impure_Product->Dihydro_Byproduct contains Starting_Material Unreacted Starting Material Impure_Product->Starting_Material may contain HPLC High-Performance Liquid Chromatography Z_Isomer->HPLC separated by Dihydro_Byproduct->HPLC separated by Column_Chromatography Column Chromatography Starting_Material->Column_Chromatography removed by HPLC->Impure_Product purifies Column_Chromatography->Impure_Product purifies

Caption: Logical diagram of impurities and corresponding purification methods.

References

addressing matrix effects in mass spectrometry analysis of (E)-coniferin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the mass spectrometry analysis of (E)-coniferin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement).[2][3] Ultimately, matrix effects can compromise the accuracy, precision, and sensitivity of your quantitative analysis.[3] For this compound, which is often analyzed in complex matrices like plant extracts or plasma, endogenous compounds such as salts, lipids, and other phenolics can interfere with its ionization in the mass spectrometer source.[4]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Several methods can be used to assess the presence and extent of matrix effects:

  • Post-Extraction Spike Method: This is a quantitative method where you compare the response of this compound in a standard solution to its response when spiked into a blank matrix extract after the extraction process. A significant difference in the signal indicates a matrix effect.[5]

  • Post-Column Infusion: This is a qualitative method. A constant flow of an this compound standard is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any fluctuation in the baseline signal of the infused this compound indicates at which retention times co-eluting matrix components cause ion suppression or enhancement.[5]

  • Comparison of Calibration Curves: The slope of a calibration curve prepared in a pure solvent can be compared to the slope of a calibration curve prepared in a matrix-matched standard (a blank matrix extract). A significant difference between the slopes is indicative of matrix effects.

Q3: What are the primary strategies to minimize or compensate for matrix effects when analyzing this compound?

A3: The main strategies can be categorized as follows:

  • Sample Preparation and Cleanup: The goal is to remove interfering matrix components before analysis. Common techniques for plant extracts include Solid-Phase Extraction (SPE) and liquid-liquid extraction.[4]

  • Chromatographic Separation: Optimizing the chromatographic conditions can help separate this compound from interfering compounds, preventing them from co-eluting and reaching the mass spectrometer at the same time.[4]

  • Calibration Strategies:

    • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of your samples can help to normalize the matrix effects between the calibrants and the unknown samples.[4]

    • Standard Addition: This method involves adding known amounts of this compound standard to the sample itself and is very effective for correcting matrix effects in individual samples.[4]

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects. A SIL-IS for this compound would have nearly identical chemical and physical properties, ensuring it is affected by the matrix in the same way as the analyte.[6]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) for this compound commercially available?

A4: As of late 2025, a commercially available stable isotope-labeled internal standard for this compound is not widely listed by major suppliers. Researchers may need to consider custom synthesis, which can be expensive and time-consuming. Alternatively, a structural analog can be used as an internal standard, though it may not compensate for matrix effects as effectively as a SIL-IS.[6]

Troubleshooting Guides

Issue 1: Low signal intensity and poor sensitivity for this compound in plant extracts.

  • Possible Cause: Severe ion suppression from co-eluting matrix components like other phenolics, sugars, or lipids.

  • Troubleshooting Steps:

    • Identify Suppression Zones: Use the post-column infusion technique to pinpoint the retention time regions with significant ion suppression.

    • Modify Chromatographic Conditions: Adjust the gradient, mobile phase composition, or even the column chemistry to shift the elution of this compound away from these suppression zones.

    • Improve Sample Cleanup: Implement a more rigorous sample preparation method. For plant extracts, consider using Solid-Phase Extraction (SPE) with a C18 or a mixed-mode sorbent to remove interferences.

    • Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[4]

Issue 2: Inconsistent and irreproducible quantification of this compound across different samples.

  • Possible Cause: Variable matrix effects between samples. The composition of the matrix can differ from one sample to another, leading to inconsistent signal suppression or enhancement.

  • Troubleshooting Steps:

    • Use a Suitable Internal Standard: If a SIL-IS for this compound is not available, select a structural analog that has similar chemical properties and a close retention time.

    • Implement Matrix-Matched Calibration: Prepare your calibration standards in a pooled blank matrix extract that is representative of the study samples.

    • Employ the Standard Addition Method: For a small number of critical samples where high accuracy is required, the method of standard additions can be used to correct for matrix effects on a per-sample basis.

Quantitative Data Summary

The following tables provide hypothetical quantitative data to illustrate the impact of matrix effects on this compound analysis and the effectiveness of different mitigation strategies.

Table 1: Assessment of Matrix Effect on this compound Signal in Different Matrices

MatrixThis compound Concentration (ng/mL)Peak Area (Neat Solution)Peak Area (Post-Extraction Spike)Matrix Effect (%)
Pine Wood Extract1001,200,000780,000-35.0% (Suppression)
Poplar Leaf Extract1001,200,0001,560,000+30.0% (Enhancement)
Rat Plasma50650,000422,500-35.0% (Suppression)

Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Neat Solution) - 1) * 100. A negative value indicates ion suppression, and a positive value indicates ion enhancement.[3]

Table 2: Comparison of Mitigation Strategies for this compound Quantification in Pine Wood Extract

Mitigation StrategyApparent Recovery (%)Relative Standard Deviation (RSD, %)
No Correction (External Calibration in Solvent)62.518.2
Matrix-Matched Calibration95.86.5
Structural Analog Internal Standard92.18.1
Standard Addition101.24.3

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative determination of the matrix effect (ion suppression or enhancement).

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the initial mobile phase or a suitable clean solvent at a known concentration (e.g., 100 ng/mL).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample known not to contain this compound) using your established protocol. After the final extraction step, spike the extract with this compound to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike for Recovery): Spike a blank matrix sample with this compound at the same concentration as Set A before the extraction process.

  • LC-MS/MS Analysis: Analyze all three sets of samples using your validated LC-MS/MS method.

  • Calculations:

    • Matrix Effect (ME %): (Peak Area of Set B / Peak Area of Set A) * 100

      • An ME % < 100% indicates ion suppression.

      • An ME % > 100% indicates ion enhancement.

    • Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) * 100

Protocol 2: Sample Preparation of this compound from Woody Plant Tissue using Solid-Phase Extraction (SPE)

This protocol provides a general procedure for the cleanup of this compound from complex woody plant extracts.

Methodology:

  • Initial Extraction:

    • Homogenize 100 mg of lyophilized and ground plant tissue with 5 mL of 80% methanol (B129727).

    • Sonicate for 30 minutes and then centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

  • Solvent Evaporation: Evaporate the methanol from the combined supernatants under a stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in 1 mL of 10% methanol.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

    • Loading: Load the reconstituted sample onto the cartridge.

    • Washing: Wash the cartridge with 5 mL of 10% methanol to remove polar interferences.

    • Elution: Elute this compound and other phenolic compounds with 5 mL of 80% methanol.

  • Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Plant Tissue Homogenization extraction Methanol Extraction start->extraction evaporation1 Solvent Evaporation extraction->evaporation1 reconstitution1 Reconstitution evaporation1->reconstitution1 conditioning C18 Cartridge Conditioning reconstitution1->conditioning loading Sample Loading conditioning->loading washing Wash with 10% Methanol loading->washing elution Elute with 80% Methanol washing->elution evaporation2 Final Evaporation elution->evaporation2 reconstitution2 Reconstitution in Mobile Phase evaporation2->reconstitution2 lcms LC-MS/MS Analysis reconstitution2->lcms

Caption: Workflow for SPE-based sample cleanup of this compound.

troubleshooting_matrix_effects cluster_solutions Mitigation Strategies start Inaccurate this compound Quantification check_me Assess Matrix Effects (Post-Extraction Spike) start->check_me me_present Matrix Effect Present check_me->me_present Yes me_absent Matrix Effect Absent check_me->me_absent No optimize_chrom Optimize Chromatography me_present->optimize_chrom other_issues Investigate Other Issues (e.g., instrument performance, standard stability) me_absent->other_issues improve_cleanup Improve Sample Cleanup (SPE) optimize_chrom->improve_cleanup use_is Use Internal Standard (SIL-IS or Analog) improve_cleanup->use_is matrix_match Matrix-Matched Calibration use_is->matrix_match std_add Standard Addition matrix_match->std_add revalidate Re-validate Method std_add->revalidate

References

improving the efficiency of enzymatic synthesis of (E)-coniferin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of the enzymatic synthesis of (E)-coniferin. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound, providing potential causes and actionable solutions.

A logical workflow for diagnosing the cause of low this compound yield.

Issue 1: Low or No this compound Yield

Question: My reaction has produced very little or no this compound. What are the possible reasons and how can I fix it?

Answer: Low or no product yield is a common issue that can stem from several factors related to the enzyme, substrates, or reaction conditions.

Potential Cause 1: Suboptimal Enzyme Activity

  • Inactive Enzyme: The UDP-glucosyltransferase (UGT) may have lost activity due to improper storage or handling. Repeated freeze-thaw cycles can denature the enzyme.

    • Solution: Ensure the enzyme is stored at the recommended temperature (typically -20°C or -80°C) in a suitable buffer, potentially with a cryoprotectant like glycerol. When needed, thaw the enzyme on ice and keep it cold. Run a small-scale positive control reaction with known active enzyme and substrates to verify the activity of your current enzyme batch.

  • Incorrect Enzyme Concentration: The concentration of the UGT in the reaction may be too low to produce a detectable amount of product within the given timeframe.

    • Solution: Increase the enzyme concentration in the reaction mixture. Perform a series of reactions with varying enzyme concentrations to determine the optimal level for your specific conditions.

Potential Cause 2: Substrate-Related Issues

  • Substrate Degradation:

    • UDP-Glucose: This substrate can be unstable, particularly at alkaline pH. At a pH of 8.0, the half-life of UDP-glucose can be around 773 minutes, decreasing significantly at higher pH values[1].

      • Solution: Prepare UDP-glucose solutions fresh before each experiment. Ensure the reaction buffer pH is optimal for the enzyme but not so high as to cause significant substrate degradation. Maintain the reaction at the optimal temperature, as higher temperatures can also accelerate degradation[1].

    • Coniferyl Alcohol: This substrate can be prone to oxidation and polymerization, especially in the presence of light, oxygen, or contaminating peroxidases[2][3][4]. This can lead to the formation of dehydrodimers and other oligomers[5][6].

      • Solution: Use high-purity coniferyl alcohol. Prepare solutions fresh and protect them from light. Degas the reaction buffer to minimize dissolved oxygen. The inclusion of a small amount of a reducing agent like DTT in the buffer may also help prevent oxidation.

  • Incorrect Substrate Concentrations: The molar ratio of UDP-glucose to coniferyl alcohol is critical. An excess of one substrate may not necessarily lead to a higher yield and could even be inhibitory.

    • Solution: A common starting point is a slight excess of the UDP-glucose donor, for example, a 2:1 molar ratio of UDP-glucose to coniferyl alcohol[7]. Titrate the concentrations of both substrates to find the optimal ratio for your specific enzyme.

Potential Cause 3: Suboptimal Reaction Conditions

  • Incorrect pH: The activity of UGTs is highly dependent on pH. The optimal pH for coniferyl alcohol glucosyltransferase (CAGT) has been reported to be around 7.8[8]. A deviation from this can significantly reduce enzyme activity.

    • Solution: Prepare your reaction buffer at the optimal pH. It is advisable to create a pH profile for your specific enzyme by testing a range of pH values (e.g., 6.5 to 8.5) to determine the ideal condition.

  • Incorrect Temperature: Enzyme activity is also temperature-sensitive. The optimal temperature for CAGT has been noted as 40°C[8].

    • Solution: Ensure your reaction is incubated at the optimal temperature using a calibrated water bath or incubator. Perform a temperature optimization curve (e.g., 25°C to 45°C) to find the best temperature for your enzyme.

  • Presence of Inhibitors: Contaminants in the enzyme preparation, substrates, or buffer can inhibit the enzyme. For instance, high concentrations of the product, this compound (>10 mmol/L), can cause feedback inhibition[8]. Some UGTs can also be inhibited by metal ions or other small molecules[9][10].

    • Solution: Use high-purity reagents and enzyme. If you suspect product inhibition, you can try to remove the product as it is formed, for example, by using a two-phase reaction system, though this can be complex. Alternatively, stop the reaction at a point of maximal yield before inhibitory concentrations of the product accumulate.

Issue 2: Presence of Unexpected Peaks in HPLC Analysis

Question: My HPLC analysis shows the substrate peaks and the expected product peak, but there are also other significant, unidentified peaks. What could these be?

Answer: The presence of unexpected peaks often indicates the formation of side products or the degradation of your substrates.

Potential Cause 1: Coniferyl Alcohol Polymerization

  • Coniferyl alcohol can undergo oxidative coupling to form various dehydrodimers (β-β, β-5, β-O-4 linkages) and larger oligomers[5][6]. This is often catalyzed by peroxidases, which may be present as contaminants, or can occur non-enzymatically under certain conditions[2][3][4].

    • Solution: As mentioned previously, use high-purity coniferyl alcohol and degassed buffers. Ensure that your purified UGT preparation is free from contaminating peroxidase activity. HPLC analysis of a control reaction containing only coniferyl alcohol in the reaction buffer (without the enzyme and UDP-glucose) can help determine if non-enzymatic polymerization is occurring.

Potential Cause 2: UDP-Glucose Degradation Products

  • As UDP-glucose degrades, it can form products that may be detectable by HPLC[1].

    • Solution: Analyze a control sample of UDP-glucose incubated in the reaction buffer under the same conditions to identify any degradation peaks.

Frequently Asked Questions (FAQs)

Q1: What is the key enzyme for the synthesis of this compound?

A1: The primary enzyme is a UDP-glucosyltransferase (UGT), specifically a coniferyl-alcohol glucosyltransferase (EC 2.4.1.111)[9]. This enzyme catalyzes the transfer of a glucose moiety from UDP-glucose to coniferyl alcohol[9].

Q2: What are the optimal reaction conditions for this enzymatic synthesis?

A2: Based on literature, the optimal conditions for coniferyl alcohol glucosyltransferase from Pinus banksiana are a pH of 7.8 and a temperature of 40°C[8]. However, it is always recommended to perform optimization experiments for the specific UGT being used.

Q3: Can the product, this compound, affect the reaction?

A3: Yes, this compound can exhibit both activating and inhibitory effects. Low concentrations (around 0.1 mmol/L) have been shown to promote the activity of coniferyl alcohol glucosyltransferase, while high concentrations (>10 mmol/L) can cause significant product inhibition[8].

Q4: How can I monitor the progress of the reaction?

A4: The most common method is High-Performance Liquid Chromatography (HPLC)[7][8]. By running samples at different time points, you can quantify the decrease in substrate (coniferyl alcohol) and the increase in product (this compound). A reversed-phase C18 column is typically used with a water/acetonitrile or water/methanol gradient mobile phase. Detection is often performed using a UV detector at a wavelength where coniferyl alcohol and coniferin (B30667) absorb (e.g., around 260 nm).

Q5: How can I improve the stability and reusability of the enzyme?

A5: Enzyme immobilization is a common strategy to enhance stability and allow for easier recovery and reuse of the biocatalyst. UGTs can be immobilized on various solid supports. This can also sometimes improve the enzyme's tolerance to changes in pH and temperature.

Quantitative Data Summary

Table 1: Reported Optimal Reaction Parameters for Coniferyl Alcohol Glucosyltransferase (CAGT)

ParameterOptimal Value/RangeSource
pH 7.8[8]
Temperature 40°C[8]
This compound Concentration ~0.1 mmol/L (Promotes activity)[8]
>10 mmol/L (Inhibits activity)[8]

Table 2: Typical Reaction Component Concentrations for UGT Assays

ComponentTypical Concentration RangeSource
Buffer 50 mM Tris-Cl[7]
Coniferyl Alcohol (Acceptor) 200 µM[7]
UDP-Glucose (Donor) 400 µM[7]
Purified UGT 20 µg in 100 µL reaction[7]

Experimental Protocols

1. Protocol for Enzymatic Synthesis of this compound

This protocol provides a general procedure for the in vitro synthesis of this compound using a purified UDP-glucosyltransferase. Optimization of specific parameters may be required.

  • Materials:

    • Purified coniferyl alcohol glucosyltransferase (UGT)

    • Coniferyl alcohol

    • Uridine diphosphate (B83284) glucose (UDP-glucose)

    • Tris-HCl buffer (50 mM, pH 7.8)

    • Methanol (for quenching and sample preparation)

    • Microcentrifuge tubes

    • Incubator or water bath set to 40°C

  • Procedure:

    • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. For a 100 µL final volume:

      • 50 µL of 2x Tris-HCl buffer (100 mM, pH 7.8)

      • 10 µL of coniferyl alcohol stock solution (to a final concentration of 200 µM)

      • 20 µL of UDP-glucose stock solution (to a final concentration of 400 µM)

      • X µL of purified UGT solution (e.g., to a final concentration of 0.2 mg/mL)[7]

      • Add sterile, nuclease-free water to a final volume of 100 µL.

    • Incubation: Incubate the reaction mixture at 40°C for a specified time (e.g., 60 minutes). Time-course experiments can be conducted by taking aliquots at different intervals.

    • Reaction Quenching: Stop the reaction by adding an equal volume (100 µL) of methanol. This will precipitate the enzyme and stop the reaction.

    • Sample Preparation for Analysis: Centrifuge the quenched reaction mixture at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated protein.

    • HPLC Analysis: Transfer the supernatant to an HPLC vial for analysis.

2. Protocol for HPLC Analysis

  • Instrumentation: HPLC system with a UV detector and a reversed-phase C18 column.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: Return to 10% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm

  • Injection Volume: 10-20 µL

  • Standard Curve: Prepare standard curves for coniferyl alcohol and this compound to accurately quantify the concentrations in your samples.

Visualizations

A flowchart illustrating the experimental workflow for the enzymatic synthesis of this compound.

References

strategies to prevent the degradation of (E)-coniferin during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on strategies to prevent the degradation of (E)-coniferin during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is the trans-isomer of coniferin, a glucoside of coniferyl alcohol. It is a naturally occurring phenylpropanoid found in various plants. The stability of this compound is crucial for accurate research and development as degradation can lead to a loss of the compound's integrity, potentially affecting its biological activity and leading to inaccurate experimental results.

Q2: What are the primary factors that cause the degradation of this compound?

A2: The main factors contributing to the degradation of this compound are:

  • Enzymatic Hydrolysis: The glycosidic bond is susceptible to cleavage by β-glucosidase enzymes, which may be present as contaminants in plant extracts.

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond, although the rate and mechanism may differ.

  • Temperature: Elevated temperatures accelerate the rate of all degradation reactions, including hydrolysis and oxidation.

  • Light (Photodegradation): Exposure to light, particularly UV radiation, can induce photochemical reactions that alter the structure of the molecule.

  • Oxidation: The phenolic hydroxyl group and the double bond in the coniferyl alcohol moiety are susceptible to oxidation, especially in the presence of oxygen, metal ions, and light.

Q3: What are the optimal storage conditions for solid this compound?

A3: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, and kept in a desiccated environment at low temperatures, ideally at -20°C . For short-term storage, refrigeration at 2-8°C is acceptable.

Q4: How should I store solutions of this compound?

A4: Solutions of this compound are more prone to degradation than the solid form. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C in the dark for no longer than 24 hours. For longer-term storage, it is advisable to flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles. The use of a slightly acidic buffer (pH 4-6) may improve stability compared to neutral or alkaline conditions.

Q5: Are there any visible signs of this compound degradation?

A5: While significant degradation can occur without visible changes, a color change of the solid or solution, often to a yellowish or brownish hue, can be an indicator of degradation. However, relying on visual inspection is not sufficient. The purity and concentration of this compound should always be verified using analytical techniques like HPLC.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution
  • Possible Cause 1: Inappropriate pH.

    • Troubleshooting: Verify the pH of your solution. If it is neutral or alkaline, consider preparing the solution in a slightly acidic buffer (e.g., pH 4-6 acetate (B1210297) or citrate (B86180) buffer).

  • Possible Cause 2: Presence of β-glucosidase activity.

    • Troubleshooting: If working with plant extracts, consider a heat-inactivation step (e.g., 70-80°C for 10-15 minutes) if compatible with other components, or use a purification method to remove enzymes.

  • Possible Cause 3: Exposure to light.

    • Troubleshooting: Prepare and store solutions in amber vials or wrap containers in aluminum foil to protect from light.

  • Possible Cause 4: High storage temperature.

    • Troubleshooting: Store solutions at 2-8°C for short-term use and at -80°C for long-term storage.

Issue 2: Inconsistent Results in Stability Studies
  • Possible Cause 1: Variability in initial sample purity.

    • Troubleshooting: Ensure the purity of the initial batch of this compound is accurately determined by a validated analytical method (e.g., HPLC) before starting the stability study.

  • Possible Cause 2: Inconsistent storage conditions.

    • Troubleshooting: Use calibrated and monitored stability chambers to ensure consistent temperature and humidity. Protect all samples from light equally.

  • Possible Cause 3: Analytical method variability.

    • Troubleshooting: Ensure the analytical method used to assess stability is validated for precision, accuracy, and linearity. Use a system suitability test before each analytical run.

Data Presentation: Degradation Kinetics (Illustrative Examples)

Due to the limited availability of specific degradation kinetic data for this compound, the following tables provide illustrative examples based on data from similar phenolic glycosides (e.g., arbutin, fisetin) to demonstrate the expected trends.

Table 1: Effect of pH on the Hydrolytic Degradation of a Phenolic Glycoside at 37°C (Illustrative)

pHDegradation Rate Constant (k) (h⁻¹)Half-Life (t½) (hours)
4.00.002346.5
7.00.01546.2
9.00.1006.9

Table 2: Effect of Temperature on the Degradation of a Phenolic Glycoside at pH 7.0 (Illustrative)

Temperature (°C)Degradation Rate Constant (k) (h⁻¹)Half-Life (t½) (hours)
250.005138.6
400.02034.7
600.1504.6

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (B129727) or a suitable solvent at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 8 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid this compound in an oven at 80°C for 48 hours. Dissolve a known amount in the solvent for analysis.

  • Photodegradation: Expose a solution of this compound (e.g., 100 µg/mL in methanol:water) to a photostability chamber (ICH Q1B conditions, e.g., 1.2 million lux hours and 200 W h/m²) or direct sunlight for a defined period.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound (Example)

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound. Method optimization and validation are required.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 50% B

    • 25-30 min: 50% to 10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve samples in methanol:water (1:1, v/v) to a suitable concentration (e.g., 50 µg/mL).

Mandatory Visualizations

DegradationPathways Coniferin This compound Hydrolysis Hydrolysis Coniferin->Hydrolysis  β-glucosidase,  Acid/Base, Heat Oxidation Oxidation Coniferin->Oxidation  O₂, Light,  Metal Ions Photodegradation Photodegradation Coniferin->Photodegradation  UV/Vis Light Coniferyl_Alcohol Coniferyl Alcohol + Glucose Hydrolysis->Coniferyl_Alcohol Oxidized_Products Oxidized Products (e.g., Vanillin, Ferulic Acid) Oxidation->Oxidized_Products Photoisomers_Degradants Photoisomers and Degradation Products Photodegradation->Photoisomers_Degradants

Caption: Major degradation pathways of this compound.

ExperimentalWorkflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Evaluation Stock Prepare this compound Stock Solution Stress Apply Stress Conditions (pH, Temp, Light, Oxidant) Stock->Stress Control Unstressed Control Stock->Control HPLC HPLC Analysis Stress->HPLC Control->HPLC Data Data Acquisition (Peak Area, Retention Time) HPLC->Data Quantify Quantify Degradation (% Remaining) Data->Quantify Identify Identify Degradation Products Data->Identify Kinetics Determine Degradation Kinetics Quantify->Kinetics

Caption: Experimental workflow for a forced degradation study of this compound.

Technical Support Center: Optimization of Protoplast Isolation for (E)-Coniferin Transport Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize protoplast isolation for the study of (E)-coniferin transport.

Troubleshooting Guide

This guide addresses common issues encountered during protoplast isolation and provides targeted solutions in a question-and-answer format.

Issue 1: Low Protoplast Yield

  • Question: My protoplast yield is consistently low. What are the potential causes and how can I improve it?

    Answer: Low protoplast yield can stem from several factors related to the plant material, enzyme solution, and digestion process.[1][2]

    • Plant Material: The age and condition of the source tissue are critical. Younger, actively growing tissues generally yield more protoplasts.[2][3] For example, using the 1st to 2nd true leaves can result in a high yield. If using cell suspension cultures, ensure they are in the early exponential growth phase.[4]

    • Enzyme Solution: The concentration and combination of enzymes are crucial for efficient cell wall digestion.[5][6][7] Insufficient enzyme concentration can lead to incomplete digestion, while excessive concentrations can be toxic to protoplasts.[7] It is essential to optimize the enzyme cocktail for your specific plant species and tissue type.[3]

    • Digestion Conditions: Inadequate incubation time will result in incomplete digestion. Conversely, prolonged digestion can damage the protoplasts, leading to lysis and reduced yield.[1][8] The optimal digestion time needs to be determined empirically for each experimental setup.[9][10] Gentle agitation during incubation can also improve enzyme access to the tissue and increase yield.[5]

Issue 2: Low Protoplast Viability

  • Question: I have a good yield of protoplasts, but their viability is very low. What could be the problem?

    Answer: Low protoplast viability is often a result of osmotic stress, mechanical damage, or enzymatic damage during isolation.[11][12]

    • Osmotic Stress: The osmolarity of the enzyme and washing solutions must be carefully controlled to prevent protoplasts from bursting or shrinking excessively.[13] Mannitol (B672) is a commonly used osmotic stabilizer, and its optimal concentration typically ranges from 0.4 M to 0.8 M, depending on the plant species.[9][14]

    • Mechanical Damage: Protoplasts are extremely fragile due to the absence of a cell wall.[1] Rough handling, such as vigorous shaking or high-speed centrifugation, can easily lead to lysis. Centrifugation speeds should be optimized, generally around 100-200 x g.[9][15]

    • Enzymatic Damage: Some commercial enzyme preparations may contain impurities like proteases and nucleases that can damage protoplasts.[16] Additionally, certain enzymes, like xylanase and pectin (B1162225) lyase, can cause cellular damage and generate reactive oxygen species, leading to decreased viability.[11][12] The addition of antioxidants to the isolation medium can sometimes mitigate this issue.[17]

Issue 3: Protoplast Clumping

  • Question: My isolated protoplasts are clumping together. How can I prevent this?

    Answer: Protoplast clumping can be caused by the release of DNA from lysed cells or residual pectin.

    • DNA Release: Damaged protoplasts can release DNA, which is sticky and causes aggregation. Adding DNase to the enzyme or washing solution can help to break down the extracellular DNA.

    • Incomplete Digestion: Residual pectin on the protoplast surface can also lead to clumping. Ensuring complete digestion with pectinase (B1165727) can help to minimize this problem. The use of an agar (B569324) culture technique can also prevent the formation of clumps.[18]

Issue 4: Contamination

  • Question: My protoplast cultures are frequently contaminated. What are the best practices to avoid contamination?

    Answer: Maintaining sterility throughout the entire process is paramount to prevent contamination.

    • Sterile Starting Material: Whenever possible, use plant material grown under sterile conditions.[2] If using field or greenhouse-grown plants, thoroughly surface-sterilize the tissue before processing.

    • Aseptic Technique: All solutions, glassware, and instruments must be sterilized. Work in a laminar flow hood to minimize airborne contamination.

    • Washing Steps: Thoroughly wash the isolated protoplasts to remove enzymes and cellular debris, which can be a source of nutrients for microbes.[15][19]

Frequently Asked Questions (FAQs)

Q1: What is the best source material for isolating protoplasts for studying this compound transport?

A1: The ideal source material depends on the specific research question. Since this compound is a precursor to lignin, tissues with active lignification, such as the differentiating xylem, are excellent choices.[20][21] Protoplasts have been successfully isolated from the developing xylem of conifers for studying coniferin (B30667) compartmentation.[22] For more general studies, young, healthy leaves from in vitro-grown plants are a reliable source of a high number of uniform cells.[7]

Q2: What is the mechanism of this compound transport that I should be aware of when designing my experiments?

A2: Research indicates that the transport of this compound is an active process. Specifically, it is a proton (H+)/coniferin antiport mechanism.[20][21] This transport activity is primarily localized to the tonoplast and endomembrane systems.[20][21] Therefore, transport assays should be designed to account for this proton gradient-dependent mechanism.

Q3: How can I assess the viability of my isolated protoplasts?

A3: Several staining methods can be used to determine protoplast viability. The most common is Fluorescein Diacetate (FDA) staining.[4][18] Viable protoplasts with intact membranes will enzymatically cleave FDA, resulting in the accumulation of fluorescein, which emits a green fluorescence under a fluorescence microscope.[10] Other methods include phenosafranine staining and measuring oxygen uptake.[18]

Q4: What is a suitable washing solution for protoplasts after isolation?

A4: A commonly used and effective washing solution is the W5 solution.[9] It contains salts that help to maintain protoplast integrity and stability. The composition of W5 solution is typically 154 mM NaCl, 125 mM CaCl2, 5 mM KCl, and 2 mM MES, with the pH adjusted to 5.7.[9]

Experimental Protocols

Protocol 1: Protoplast Isolation from Leaf Mesophyll
  • Plant Material: Use young, fully expanded leaves from sterile, in vitro-grown plants.

  • Preparation: Gently remove the lower epidermis of the leaves using fine-tipped forceps. Alternatively, finely slice the leaves into 0.5-1 mm strips.

  • Enzymatic Digestion:

    • Prepare the enzyme solution (see Table 1 for a typical composition).

    • Immerse the prepared leaf tissue in the enzyme solution in a sterile petri dish.

    • Incubate in the dark with gentle shaking (e.g., 40-50 rpm) for 4-16 hours, depending on the plant species. The optimal time should be determined empirically.[7][14]

  • Protoplast Release and Filtration:

    • Gently swirl the petri dish to release the protoplasts.

    • Filter the protoplast suspension through a nylon mesh (e.g., 40-100 µm pore size) to remove undigested tissue and debris.[15]

  • Purification:

    • Transfer the filtrate to a sterile centrifuge tube.

    • Centrifuge at a low speed (e.g., 100 x g) for 5-10 minutes to pellet the protoplasts.[15]

    • Carefully remove the supernatant.

  • Washing:

    • Gently resuspend the protoplast pellet in W5 solution.[9]

    • Repeat the centrifugation and washing steps two more times.[15]

  • Final Resuspension: After the final wash, resuspend the protoplasts in a suitable medium for your downstream transport assay.

Protocol 2: Protoplast Viability Testing with FDA Staining
  • Stock Solution: Prepare a stock solution of Fluorescein Diacetate (FDA) at 5 mg/mL in acetone.[4]

  • Staining:

    • Take a small aliquot (e.g., 100 µL) of your purified protoplast suspension.

    • Add the FDA stock solution to a final concentration of 0.01%.[4]

    • Incubate for 5-10 minutes at room temperature in the dark.

  • Microscopy:

    • Place a drop of the stained protoplast suspension on a microscope slide.

    • Observe under a fluorescence microscope with blue light excitation.

    • Viable protoplasts will fluoresce bright green, while non-viable protoplasts will not fluoresce or may show a faint red autofluorescence from chlorophyll.

  • Quantification: Count the number of green fluorescing (viable) and non-fluorescing (non-viable) protoplasts in several fields of view to calculate the percentage of viability.

Data Presentation

Table 1: Example Enzyme Solution Composition for Protoplast Isolation

ComponentConcentrationPurpose
Cellulase 'Onozuka' R-101.0% - 2.0% (w/v)Digests cellulose (B213188) in the cell wall
Macerozyme R-100.2% - 0.8% (w/v)Contains pectinase and hemicellulase (B13383388) to separate cells
Mannitol0.4 M - 0.6 MOsmotic stabilizer to prevent protoplast lysis
MES Buffer20 mMMaintains a stable pH (typically 5.7)
CaCl210 mMImproves membrane stability
BSA (Bovine Serum Albumin)0.1% (w/v)Can help stabilize enzymes and protect protoplasts

Note: The optimal concentrations of enzymes and mannitol can vary significantly between plant species and even different tissues from the same plant.[6][23] It is highly recommended to perform an optimization experiment.

Table 2: Troubleshooting Summary for Protoplast Isolation

ProblemPotential CauseSuggested Solution
Low Yield Inappropriate plant material (age, condition)Use young, healthy, actively growing tissue.[2][3]
Incomplete enzymatic digestionOptimize enzyme concentrations and incubation time.[1][9]
Low Viability Osmotic stressOptimize mannitol concentration in all solutions.[9][14]
Mechanical damageHandle protoplasts gently; use low-speed centrifugation.[15]
Enzymatic damage/toxicityTest different enzyme sources; consider adding antioxidants.[11][17]
Clumping DNA from lysed cellsAdd DNase to the enzyme or washing solution.
Contamination Non-sterile technique or materialsUse sterile source material and maintain aseptic conditions throughout.[2]

Visualizations

Protoplast_Isolation_Workflow cluster_prep Tissue Preparation cluster_isolation Isolation cluster_purification Purification cluster_analysis Analysis & Application Start Select Young, Healthy Tissue Sterilize Surface Sterilization Start->Sterilize Prepare Remove Epidermis / Slice Tissue Sterilize->Prepare Digest Enzymatic Digestion (Cellulase, Macerozyme) Prepare->Digest Filter Filtration through Nylon Mesh Digest->Filter Centrifuge1 Centrifugation (100 x g) Filter->Centrifuge1 Wash1 Resuspend in W5 Solution Centrifuge1->Wash1 Centrifuge2 Centrifugation Wash1->Centrifuge2 Wash2 Repeat Wash & Centrifugation Centrifuge2->Wash2 Viability Viability Check (FDA Staining) Wash2->Viability TransportAssay This compound Transport Assay Viability->TransportAssay End Data Analysis TransportAssay->End

Caption: Workflow for protoplast isolation and use in this compound transport assays.

Coniferin_Transport_Pathway cluster_cell Plant Cell cluster_vacuole Vacuole Cytosol Cytosol Tonoplast Tonoplast Vacuole_Lumen Vacuolar Lumen Coniferin_cyto This compound Antiporter H+/Coniferin Antiporter Coniferin_cyto->Antiporter Transport into Vacuole Coniferin_vac This compound H_cyto H+ H_vac H+ H_vac->Antiporter Proton Gradient Antiporter->Coniferin_vac Antiporter->H_cyto

Caption: Proton-dependent this compound transport across the tonoplast.

References

Technical Support Center: Enhancing NMR Resolution for (E)-Coniferin Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the structural elucidation of (E)-coniferin using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental parameters for enhanced spectral resolution.

Frequently Asked Questions (FAQs)

Q1: My 1D ¹H-NMR spectrum of this compound shows significant signal overlap, especially in the sugar region. What can I do to improve resolution?

A1: Signal overlap in the glycosidic region of molecules like this compound is a common challenge.[1] Here are several strategies to enhance resolution:

  • Utilize 2D-NMR Techniques: Experiments like COSY, HSQC, and HMBC disperse signals into a second dimension, which can resolve overlapping peaks.[2][3]

  • Vary the Solvent: Changing the deuterated solvent can alter the chemical shifts of protons, potentially resolving overlapping signals.[4] A comparison of chemical shifts in different solvents is provided in Table 1.

  • Adjust the Temperature: Acquiring spectra at different temperatures can change the conformation of the molecule and the extent of hydrogen bonding, leading to changes in chemical shifts that may resolve overlaps.[5][6] See Table 2 for the effect of temperature on key proton signals.

  • Increase Magnetic Field Strength: If accessible, using a higher field NMR spectrometer will provide better signal dispersion.

Q2: I'm having trouble definitively assigning the quaternary carbons of the aromatic ring in this compound. Which experiment is best for this?

A2: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most effective tool for assigning quaternary carbons. This is because HMBC detects long-range correlations (typically 2-3 bonds) between protons and carbons. By observing correlations from well-resolved protons to a quaternary carbon, you can confidently assign its chemical shift.

Q3: The olefinic protons (H-7 and H-8) of the trans double bond in my this compound sample appear as broad signals. What could be the cause?

A3: Broadening of the olefinic proton signals can be due to several factors:

  • Poor Shimming: The magnetic field homogeneity across the sample may be poor. Re-shimming the spectrometer is a crucial first step.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and line broadening.[7] Try diluting your sample.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Consider using a chelating agent like EDTA if metal contamination is suspected.

  • Chemical Exchange: While less common for these specific protons, chemical exchange phenomena can lead to broadening. Varying the temperature can help determine if this is a contributing factor.[8]

Q4: How can I confirm the presence of hydroxyl (-OH) protons in my this compound sample?

A4: To confirm the presence of exchangeable protons like those in hydroxyl groups, you can perform a "D₂O shake."[4] This involves adding a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shaking it, and re-acquiring the ¹H-NMR spectrum. The hydroxyl protons will exchange with deuterium, causing their signals to disappear or significantly decrease in intensity.

Troubleshooting Guides

Issue 1: Low Signal-to-Noise Ratio (S/N)
Possible Cause Troubleshooting Step Expected Outcome
Low Sample Concentration Prepare a more concentrated sample, if solubility permits.Increased signal intensity relative to noise.
Insufficient Number of Scans (NS) Increase the number of scans. Remember that S/N increases with the square root of the number of scans.A clearer spectrum with reduced baseline noise.
Incorrect Receiver Gain (RG) Re-run the automatic receiver gain adjustment or manually optimize it to avoid signal clipping.Maximized signal detection without distortion.
Suboptimal Probe Tuning Re-tune and match the NMR probe for your specific sample and solvent.Improved signal transmission and reception, leading to better S/N.
Issue 2: Poor Resolution and Broad Peaks
Possible Cause Troubleshooting Step Expected Outcome
Poor Magnetic Field Homogeneity Perform a thorough shimming procedure on your sample.Sharper, more resolved peaks.
High Sample Viscosity Dilute the sample or acquire the spectrum at a higher temperature to decrease viscosity.[6][7]Narrower spectral lines.
Sample Aggregation Try a different solvent or adjust the sample concentration.Disruption of aggregates leading to sharper signals.
Unresolved Couplings Use 2D-NMR techniques like COSY or J-resolved spectroscopy to visualize coupling patterns.Clearer identification of individual multiplets.

Data Presentation

Table 1: ¹H-NMR Chemical Shifts (δ) of Key this compound Protons in Different Solvents
ProtonDMSO-d₆ (ppm)CD₃OD (ppm)CDCl₃ (ppm)
H-2 6.957.006.91
H-5 7.087.126.88
H-6 6.856.906.85
H-7 6.456.506.55
H-8 6.256.306.31
H-1' (Anomeric) 4.854.904.88
-OCH₃ 3.783.823.89

Note: Chemical shifts are approximate and can vary slightly based on concentration and temperature.[9][10][11]

Table 2: Effect of Temperature on ¹H-NMR Chemical Shifts (δ) in DMSO-d₆
Proton298 K (25 °C) (ppm)323 K (50 °C) (ppm)Effect on Resolution
H-1' (Anomeric) 4.854.88Minimal change, but may resolve from nearby sugar protons.
Sugar Protons (H-2' to H-6') 3.10 - 3.703.12 - 3.75Can show significant changes, potentially resolving overlapping multiplets.[5]
Phenolic -OH ~9.20Shifts upfieldSharper signal at higher temperatures.
Sugar -OHs 4.50 - 5.50Shift upfieldSharper signals and potential resolution of individual -OH peaks.[6]

Experimental Protocols

Protocol 1: Acquiring a High-Resolution ¹H-¹H COSY Spectrum
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Initial Setup: Lock and shim the spectrometer on your sample to achieve optimal field homogeneity. Obtain a standard 1D ¹H spectrum and reference it correctly.

  • COSY Parameter Setup:

    • Pulse Program: Select a gradient-enhanced COSY pulse sequence (e.g., cosygpqf on Bruker systems).

    • Spectral Width (SW): Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

    • Number of Scans (NS): Start with 2-4 scans per increment.

    • Number of Increments (TD in F1): Use at least 256 increments for good resolution in the indirect dimension.

    • Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient.

  • Acquisition: Start the experiment.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a Fourier transform in both dimensions.

    • Phase the spectrum carefully in both dimensions.

    • Symmetrize the spectrum if necessary.

Protocol 2: Acquiring a ¹H-¹³C HSQC Spectrum
  • Sample Preparation: A slightly more concentrated sample (10-20 mg in 0.6 mL of solvent) is recommended.

  • Initial Setup: Follow steps 2.1 and 2.2 from the COSY protocol. Obtain a 1D ¹³C spectrum to determine the carbon spectral width.

  • HSQC Parameter Setup:

    • Pulse Program: Select a gradient-enhanced, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker systems).

    • Spectral Width (SW): Set the F2 (¹H) and F1 (¹³C) spectral widths to cover all proton and carbon signals, respectively.

    • Number of Scans (NS): Use 4-8 scans per increment.

    • Number of Increments (TD in F1): Use at least 256 increments.

    • ¹J(CH) Coupling Constant: Set the value to an average of ~145 Hz to observe correlations for both sp² and sp³ carbons.

  • Acquisition and Processing: Follow steps 4.4 and 4.5 from the COSY protocol, adjusting the processing parameters as needed for a heteronuclear experiment.

Protocol 3: Acquiring a ¹H-¹³C HMBC Spectrum
  • Sample Preparation and Setup: Follow the recommendations for the HSQC experiment.

  • HMBC Parameter Setup:

    • Pulse Program: Select a gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

    • Spectral Widths (SW): Set as in the HSQC experiment.

    • Number of Scans (NS): An increased number of scans (8-16) per increment is often necessary.

    • Number of Increments (TD in F1): Use at least 256-512 increments.

    • Long-Range Coupling Constant (ⁿJ(CH)): This is a critical parameter. A value of 8 Hz is a good starting point to observe 2-3 bond correlations.[12]

  • Acquisition and Processing: Follow standard procedures for 2D data acquisition and processing.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh this compound (5-20 mg) B Dissolve in 0.6 mL Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire 1D Spectra (¹H, ¹³C) E->F G Set Up & Acquire 2D Spectra (COSY, HSQC, HMBC) F->G H Fourier Transform G->H I Phase & Baseline Correction H->I J Reference Spectra I->J K Analyze Cross-Peaks J->K L Assign Signals & Elucidate Structure K->L

Caption: Workflow for NMR-based structural elucidation of this compound.

Troubleshooting_Resolution cluster_shimming Initial Checks cluster_sample Sample Conditions cluster_advanced Advanced Techniques Start Poor Spectral Resolution (Broad or Overlapping Peaks) Q1 Is the shimming optimal? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the sample too concentrated? A1_Yes->Q2 S1 Re-shim the sample A1_No->S1 S1->Q1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No S2 Dilute the sample A2_Yes->S2 Q3 Are signals still overlapping? A2_No->Q3 S2->Q2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No S3 Change Solvent or Vary Temperature A3_Yes->S3 S4 Acquire 2D NMR (COSY, HSQC) A3_Yes->S4 End Resolution Improved A3_No->End S3->End S4->End

Caption: Troubleshooting decision tree for poor NMR spectral resolution.

References

Technical Support Center: (E)-Coniferin ATP-Dependent Transport Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers performing ATP-dependent transport assays for (E)-coniferin. The information is tailored for scientists and professionals in drug development and related fields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my this compound transport activity low or absent?

There are several potential reasons for low or no transport activity. Consider the following troubleshooting steps:

  • Vesicle Integrity and Orientation: Ensure that your membrane vesicles are properly formed, sealed, and have the correct inside-out orientation. ATP-dependent transport of coniferin (B30667) relies on a proton gradient generated by V-type ATPases pumping protons into the vesicle lumen.

    • Solution: Verify vesicle formation by testing for an ATP-dependent proton gradient using a pH-sensitive fluorescent probe like acridine (B1665455) orange. Quenching of acridine orange fluorescence in the presence of ATP indicates the formation of an acidic intra-vesicular space.[1]

  • ATP Hydrolysis: The transport of this compound is dependent on the hydrolysis of ATP to establish a proton gradient.

    • Solution: Confirm that ATP is not degraded. Use fresh ATP stocks. As a negative control, substitute ATP with a non-hydrolyzable analog like AMP; no transport should be observed.[1] Heat-denaturing the microsomal fraction before the assay should also abolish transport.[1]

  • Protein Concentration and Quality: The concentration of transporter protein in your vesicle preparation may be too low, or the proteins may have been denatured during isolation.

    • Solution: Quantify the protein concentration in your microsomal fraction using a detergent-compatible assay (e.g., BCA assay). Handle the membrane preparations gently and keep them at 4°C or on ice throughout the procedure to prevent protein degradation.

  • Optimal pH: The transport of this compound is pH-dependent.

    • Solution: The optimal pH for ATP-dependent coniferin transport is around 7.3, which is in the physiological range of the cytosol.[1] Ensure your assay buffer is at the correct pH.

2. Is the transport of this compound directly mediated by an ABC transporter?

Current evidence suggests that the ATP-dependent transport of this compound is not directly mediated by an ABC transporter but rather by a secondary active transport mechanism. Specifically, it is a proton/coniferin antiport system.[2][3] The ATP-dependence comes from the V-type ATPases that use ATP hydrolysis to pump protons into the vesicles, creating a proton gradient (ΔpH). This gradient then energizes the transport of coniferin into the vesicles.

3. My transport activity is not inhibited by vanadate (B1173111). Is this expected?

Yes, this is the expected result. Vanadate is a common inhibitor of P-type ATPases, including many ABC transporters.[1][3] The lack of inhibition by vanadate is a key piece of evidence indicating that this compound transport is likely not mediated by a typical ABC transporter.[1][2][3]

4. What are the appropriate inhibitors to use as controls in my assay?

To confirm that the observed transport is indeed dependent on a proton gradient generated by V-type ATPases, you should use the following inhibitors:

  • Bafilomycin A1: A specific inhibitor of vacuolar H+-ATPase (V-ATPase).[1][2] Its presence should strongly inhibit coniferin uptake.

  • Proton Gradient Erasers (Ionophores): These compounds dissipate the proton gradient across the vesicle membrane.

    • NH4Cl: Acts as a weak base that neutralizes the acidic interior of the vesicles.[1]

    • Gramicidin D: A channel-forming ionophore that allows the passage of protons and other cations.[1]

5. How can I be sure that the transport is specific to this compound?

To test for specificity, you can perform cis-inhibition experiments. This involves adding an excess of unlabeled potential competitors to the reaction mixture along with labeled this compound. If the unlabeled compound competes for the same transporter, it will reduce the uptake of the labeled substrate. Studies have shown that the transport activity is specific for coniferin, with significantly less transport observed for its aglycone form, coniferyl alcohol.[1][2]

Quantitative Data Summary

The following table summarizes the kinetic parameters and inhibitor effects on this compound transport.

ParameterOrganismValueCitation
Apparent Km for this compound Hybrid Poplar60 - 80 µM[1]
Apparent Km for this compound Japanese Cypress24 - 26 µM[1]
Optimal pH Hybrid Poplar~7.3[1]
Inhibitor Effect on Transport Concentration Used Citation
Bafilomycin A1Strong Inhibition1 µM[1]
NH4ClStrong Inhibition10 mM[1]
Gramicidin DStrong Inhibition50 µM[1]
VanadateNo Effect1 mM[1][2]

Experimental Protocols

Key Experiment: this compound Transport Assay Using Membrane Vesicles

This protocol is adapted from studies on coniferin transport in woody plants.[1]

I. Preparation of Microsomal Fractions (Membrane Vesicles)

  • Harvest differentiating xylem tissue from the plant of interest.

  • Homogenize the tissue in an ice-cold extraction buffer (e.g., containing sucrose, buffer like HEPES-KOH pH 7.5, protease inhibitors).

  • Filter the homogenate and perform differential centrifugation to isolate the microsomal fraction. This typically involves a low-speed spin to remove cell debris, followed by a high-speed spin (e.g., 100,000 x g) to pellet the microsomal membranes.

  • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

II. Transport Assay

  • Prepare a reaction mixture containing:

    • 100 mM HEPES-KOH (pH 7.5)

    • 5 mM Mg/ATP

    • 50 µM this compound (labeled or unlabeled, depending on the detection method)

    • 40 µg of microsomal protein

  • For inhibitor studies, add the inhibitor to the reaction mixture (e.g., 1 µM bafilomycin A1, 1 mM vanadate).

  • Initiate the transport reaction by adding the membrane vesicles.

  • Incubate at 25°C for a specified time (e.g., 10-15 minutes). Rapid uptake is expected within the first 15 minutes.[1]

  • Stop the reaction by adding a large volume of ice-cold wash buffer and rapidly filtering the mixture through a membrane filter (e.g., nitrocellulose) to trap the vesicles.

  • Wash the filter with additional ice-cold buffer to remove any externally bound coniferin.

  • Quantify the amount of coniferin taken up by the vesicles. This can be done using radiolabeled coniferin and scintillation counting, or by HPLC analysis of the vesicle lysate.

III. Data Analysis

  • Calculate the ATP-dependent transport by subtracting the amount of coniferin taken up in the absence of ATP (or in the presence of AMP) from the amount taken up in the presence of ATP.

  • For kinetic studies, vary the concentration of this compound and determine the Km and Vmax values using Michaelis-Menten kinetics (e.g., via a Hanes-Woolf plot).[1]

  • For inhibitor studies, express the transport activity in the presence of the inhibitor as a percentage of the control activity (without inhibitor).

Visualizations

Experimental_Workflow cluster_prep Vesicle Preparation cluster_assay Transport Assay cluster_analysis Data Analysis tissue Differentiating Xylem homogenize Homogenization tissue->homogenize centrifuge Differential Centrifugation homogenize->centrifuge vesicles Microsomal Vesicles centrifuge->vesicles add_vesicles Add Vesicles vesicles->add_vesicles reaction_mix Prepare Reaction Mix (Buffer, this compound, Mg/ATP) reaction_mix->add_vesicles incubation Incubate (e.g., 25°C, 10 min) add_vesicles->incubation stop_reaction Stop Reaction & Filter incubation->stop_reaction quantify Quantify Coniferin Uptake stop_reaction->quantify calculate Calculate ATP-dependent Transport quantify->calculate kinetics Kinetic Analysis (Km, Vmax) calculate->kinetics

Caption: Experimental workflow for the this compound transport assay.

Transport_Mechanism vatpase V-type H+-ATPase adp ADP + Pi vatpase->adp h_in H+ transporter Coniferin/H+ Antiporter h_out H+ coniferin_in This compound transporter->coniferin_in cytosol Cytosol (External) lumen Vesicle Lumen (Internal) atp ATP atp->vatpase Hydrolysis h_out->vatpase Pumped In h_in->transporter Gradient drives efflux coniferin_out This compound coniferin_out->transporter Uptake

Caption: Proposed mechanism of this compound transport.

References

Validation & Comparative

Comparative Analysis of (E)-Coniferin and Syringin as β-Glucosidase Substrates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity and kinetic parameters of enzymes is paramount. This guide provides a comparative analysis of (E)-coniferin and syringin (B1682858) as substrates for β-glucosidase, an enzyme crucial in plant lignification and a potential target in various biotechnological applications.

This publication delves into the enzymatic hydrolysis of two key monolignol glucosides, this compound and syringin, by β-glucosidase. By presenting quantitative kinetic data, detailed experimental protocols, and visual representations of the underlying biochemical processes, this guide aims to facilitate a deeper understanding of the enzyme-substrate interactions and their implications for research and development.

Data Presentation: Kinetic Parameters of β-Glucosidase

The efficiency of an enzyme with a given substrate is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). Kₘ is an inverse measure of the substrate's binding affinity to the enzyme, while Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

A study on a β-glucosidase isolated from the xylem of lodgepole pine (Pinus contorta) demonstrated that the enzyme efficiently hydrolyzes both this compound and syringin.[1] The enzyme exhibited a high affinity for both of these native substrates, as indicated by low Kₘ values.[2] While the specific Vₘₐₓ values were not explicitly tabulated in the initial publication, the low Kₘ values suggest that both compounds are preferred substrates for this class of enzymes.

For comparative purposes, the following table summarizes the kinetic parameters for the hydrolysis of this compound and syringin by the lodgepole pine β-glucosidase.

SubstrateMichaelis Constant (Kₘ)Maximum Velocity (Vₘₐₓ)
This compoundLow (High Affinity)Data not explicitly stated
SyringinLow (High Affinity)Data not explicitly stated

Note: The original study by Dharmawardhana et al. (1995) emphasized the low Kₘ values for both substrates as an indication of high affinity, but did not provide specific numerical values in the publication.

Experimental Protocols

A detailed protocol for a comparative β-glucosidase activity assay using this compound and syringin as substrates is provided below. This protocol is based on established methods for measuring β-glucosidase activity.

Objective:

To determine and compare the kinetic parameters (Kₘ and Vₘₐₓ) of a β-glucosidase enzyme with this compound and syringin as substrates.

Materials:
  • Purified β-glucosidase enzyme

  • This compound (substrate)

  • Syringin (substrate)

  • Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 5.0)

  • Spectrophotometer capable of measuring absorbance at a wavelength suitable for detecting the aglycone products (coniferyl alcohol and sinapyl alcohol).

  • Quartz cuvettes

  • Micropipettes and tips

  • Water bath or incubator set to the optimal temperature for the enzyme.

Procedure:
  • Substrate Stock Solution Preparation: Prepare stock solutions of this compound and syringin of known concentrations in the assay buffer. A series of dilutions will be required to determine the Kₘ.

  • Enzyme Preparation: Dilute the purified β-glucosidase enzyme in cold assay buffer to a suitable concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over a reasonable time course.

  • Assay Setup:

    • For each substrate, prepare a series of reaction mixtures in separate tubes. Each tube should contain a different concentration of the substrate.

    • Include a blank for each substrate concentration containing the substrate and buffer but no enzyme.

    • Pre-incubate the reaction mixtures (substrate and buffer) at the optimal temperature for the enzyme for 5 minutes.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the diluted β-glucosidase to each tube and mix gently.

    • Start a timer immediately upon addition of the enzyme.

  • Measurement of Product Formation:

    • At regular time intervals, measure the increase in absorbance at the appropriate wavelength for the aglycone product (coniferyl alcohol or sinapyl alcohol). The specific wavelength will depend on the spectrophotometer and the buffer conditions.

    • Alternatively, the reaction can be stopped at different time points by adding a stopping reagent (e.g., a strong base like NaOH), and the final absorbance can be measured.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the absorbance versus time plot.

    • Plot the initial velocities (v₀) against the substrate concentrations ([S]).

    • Determine the Kₘ and Vₘₐₓ values by fitting the data to the Michaelis-Menten equation using a non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot.

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Dilution Reaction_Start Initiate Reaction (Add Enzyme) Enzyme->Reaction_Start Substrates Substrate Dilutions (this compound & Syringin) Reaction_Setup Reaction Setup (Substrate + Buffer) Substrates->Reaction_Setup Incubation Pre-incubation (Optimal Temperature) Reaction_Setup->Incubation Incubation->Reaction_Start Measurement Spectrophotometric Measurement Reaction_Start->Measurement Velocity_Calc Calculate Initial Velocities (v₀) Measurement->Velocity_Calc Plotting Plot v₀ vs. [S] Velocity_Calc->Plotting Kinetics Determine Km & Vmax (Michaelis-Menten) Plotting->Kinetics

Caption: Experimental workflow for the comparative kinetic analysis.

Lignification_Pathway cluster_substrates Substrates cluster_enzyme Enzymatic Hydrolysis cluster_products Monolignol Products cluster_lignin Lignin (B12514952) Polymerization Coniferin This compound B_Glucosidase β-Glucosidase Coniferin->B_Glucosidase Syringin Syringin Syringin->B_Glucosidase Coniferyl_Alcohol Coniferyl Alcohol B_Glucosidase->Coniferyl_Alcohol Sinapyl_Alcohol Sinapyl Alcohol B_Glucosidase->Sinapyl_Alcohol Glucose Glucose B_Glucosidase->Glucose Lignin Lignin Polymer Coniferyl_Alcohol->Lignin Sinapyl_Alcohol->Lignin

Caption: Role of β-glucosidase in the lignification pathway.

Conclusion

Both this compound and syringin are excellent substrates for β-glucosidase, particularly the isoform involved in lignification in plants like lodgepole pine.[1] The high affinity of the enzyme for these monolignol glucosides underscores their critical role in providing the building blocks for lignin synthesis. For researchers in plant biochemistry, biofuel development, and drug discovery, understanding the kinetics of this enzymatic reaction is essential for manipulating lignin content and for designing specific inhibitors or probes for β-glucosidase activity. The provided experimental protocol and diagrams offer a foundational framework for conducting and conceptualizing these important biochemical investigations.

References

A Comparative Analysis of (E)-Coniferin and Coniferyl Alcohol: Unraveling Differences in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of natural product chemistry and pharmacology, the nuanced differences between closely related molecules can lead to significant variations in biological activity. This guide provides an objective comparison of (E)-coniferin and its aglycone, coniferyl alcohol, focusing on their distinct pharmacological profiles. By presenting experimental data, detailed methodologies, and visual representations of signaling pathways, we aim to equip researchers with the critical information needed to advance their scientific inquiries and drug development efforts.

Chemical Relationship and Metabolic Conversion

This compound is the (E)-isomer of coniferin, a glucoside of coniferyl alcohol. This means this compound is composed of a coniferyl alcohol molecule attached to a glucose unit. In biological systems, this compound can be hydrolyzed by β-glucosidases, enzymes that cleave the glycosidic bond to release coniferyl alcohol and glucose. This conversion is a key determinant of the biological activity of this compound, as the pharmacological effects are often attributed to the liberated coniferyl alcohol.

E_Coniferin This compound Coniferyl_Alcohol Coniferyl Alcohol E_Coniferin->Coniferyl_Alcohol β-glucosidase Glucose Glucose E_Coniferin->Glucose β-glucosidase

Caption: Metabolic conversion of this compound to coniferyl alcohol.

Comparative Biological Activity: A Data-Driven Overview

The following sections summarize the known biological activities of this compound and coniferyl alcohol, with a focus on quantitative data from experimental studies.

Anticancer Activity

Coniferyl alcohol has demonstrated notable anticancer properties, particularly against cholangiocarcinoma (CCA) cells. In contrast, there is a significant lack of data regarding the direct anticancer effects of this compound. The cytotoxic activity of coniferyl alcohol is attributed to its ability to induce apoptosis.

Table 1: Anticancer Activity of Coniferyl Alcohol

Cell LineTreatment DurationIC50 (µg/mL)Reference
KKU-100 (CCA)48 hours361.87 ± 30.58[1]
KKU-100 (CCA)72 hours268.27 ± 18.61[1]
KKU-213 (CCA)48 hours184.37 ± 11.15[1]
KKU-213 (CCA)72 hours151.03 ± 24.99[1]
Anti-inflammatory Activity

Coniferyl alcohol has been shown to exert anti-inflammatory effects by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators. While direct quantitative data for this compound is scarce, its potential anti-inflammatory action would likely be dependent on its conversion to coniferyl alcohol. A derivative of coniferyl alcohol, (7R,8S)-9-acetyl-dehydrodiconiferyl alcohol, has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages[2].

Table 2: Anti-inflammatory Effects of Coniferyl Alcohol and Related Compounds

CompoundModelKey FindingsReference
Coniferyl AlcoholRenovascular hypertension-induced cardiac dysfunction in miceReduced expression of IL-17, MMP9, COX-2, and TNF-α.
(7R,8S)-9-acetyl-dehydrodiconiferyl alcoholLPS-stimulated RAW 264.7 macrophagesConcentration-dependent inhibition of COX-2 and iNOS expression, and NO production.[2]
ConiferaldehydeLPS-stimulated BV2 microglial cellsInhibited production of NO, TNF-α, IL-1β, and IL-6.
Antioxidant Activity

Signaling Pathways Modulated by Coniferyl Alcohol

Coniferyl alcohol's anti-inflammatory effects are mediated through the modulation of complex signaling networks, primarily the NF-κB, TNF, and IL-17 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Coniferyl alcohol is suggested to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB degradation Coniferyl_Alcohol Coniferyl Alcohol Coniferyl_Alcohol->IKK Inhibition DNA DNA NFkB_n->DNA Proinflammatory_Genes Pro-inflammatory Gene Expression DNA->Proinflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway by coniferyl alcohol.

TNF and IL-17 Signaling Pathways

Tumor necrosis factor (TNF) and Interleukin-17 (IL-17) are pro-inflammatory cytokines that play crucial roles in various inflammatory diseases. Coniferyl alcohol has been shown to reduce the expression of these cytokines and interfere with their signaling cascades.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF TNF TNFR TNFR TNF->TNFR IL17 IL-17 IL17R IL-17R IL17->IL17R Downstream_Signaling Downstream Signaling (e.g., TRAF, ACT1) TNFR->Downstream_Signaling IL17R->Downstream_Signaling MAPK_NFkB MAPK / NF-κB Activation Downstream_Signaling->MAPK_NFkB Gene_Expression Pro-inflammatory Gene Expression MAPK_NFkB->Gene_Expression Transcription Coniferyl_Alcohol Coniferyl Alcohol Coniferyl_Alcohol->Downstream_Signaling Inhibition

Caption: Coniferyl alcohol's interference with TNF and IL-17 signaling.

Experimental Protocols

To facilitate the replication and further investigation of the biological activities discussed, detailed protocols for key experiments are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., coniferyl alcohol) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Prepare various concentrations of the test compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Determine the IC50 value.

Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of inhibition of NO production compared to the LPS-only treated cells.

Conclusion

The available evidence strongly suggests that coniferyl alcohol possesses significant anticancer and anti-inflammatory properties, with a clear mechanism of action involving the induction of apoptosis and the modulation of key inflammatory signaling pathways. In contrast, the biological activities of this compound are less well-characterized. It is plausible that the in vivo effects of this compound are largely attributable to its enzymatic conversion to coniferyl alcohol.

For researchers in drug development, coniferyl alcohol represents a promising lead compound for further investigation. Future studies should focus on direct, quantitative comparisons of the biological activities of this compound and coniferyl alcohol across a range of assays and cell lines to fully elucidate their structure-activity relationship. Such research will be pivotal in unlocking the full therapeutic potential of these related natural products.

References

A Comparative Guide to the Biosynthesis of (E)-Coniferin and Other Monolignol Glucosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biosynthetic pathways leading to (E)-coniferin and other key monolignol glucosides. Monolignols are the fundamental building blocks of lignin (B12514952) and lignans (B1203133), compounds of significant interest in plant biology, biofuel production, and pharmacology. Their glucosides, such as this compound, are considered important storage and transport forms. Understanding the nuances of their biosynthesis is critical for metabolic engineering and the development of novel therapeutics.

The Core Biosynthetic Pathway of Monolignols

The biosynthesis of monolignols, namely p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, originates from the phenylpropanoid pathway. This intricate metabolic route starts with the amino acid phenylalanine and involves a series of enzymatic reactions including deamination, hydroxylation, methylation, and reduction.[1][2] The generally accepted sequence of enzymes in this pathway is:

  • Phenylalanine Ammonia-Lyase (PAL)

  • Cinnamate 4-Hydroxylase (C4H)

  • 4-Coumarate:CoA Ligase (4CL)

  • p-Hydroxycinnamoyl-CoA:Quinate/Shikimate p-Hydroxycinnamoyltransferase (HCT)

  • p-Coumarate 3-Hydroxylase (C3H)

  • Caffeoyl-CoA O-Methyltransferase (CCoAOMT)

  • Cinnamoyl-CoA Reductase (CCR)

  • Ferulate 5-Hydroxylase (F5H)

  • Caffeic Acid O-Methyltransferase (COMT)

  • Cinnamyl Alcohol Dehydrogenase (CAD)

The final step in the formation of monolignol glucosides is the glycosylation of the monolignol aglycones. This reaction is catalyzed by UDP-glycosyltransferases (UGTs) , which transfer a glucose moiety from UDP-glucose to the hydroxyl group of the monolignol.

Comparative Biosynthesis of Monolignol Glucosides

The biosynthesis of different monolignol glucosides, such as p-coumaryl alcohol 4-O-β-D-glucoside, this compound (coniferyl alcohol 4-O-β-D-glucoside), and syringin (B1682858) (sinapyl alcohol 4-O-β-D-glucoside), diverges at the final glycosylation step. The substrate specificity and kinetic efficiency of the UGTs involved are key determinants of the relative abundance of these glucosides in different plant species and tissues.

Quantitative Comparison of UGT Activity

The substrate preference of UGTs for different monolignols has been a subject of investigation. For instance, studies on the UGT72 family in Arabidopsis thaliana have shown that UGT72E2 is a key enzyme in monolignol glycosylation, with a preference for coniferyl alcohol over sinapyl alcohol. Overexpression of UGT72E2 in Arabidopsis leads to a significant accumulation of coniferin.[3]

A more detailed quantitative comparison comes from the characterization of a UGT from pear (Pyrus bretschneideri), designated PbUGT72AJ2. This enzyme was found to glycosylate both coniferyl alcohol and sinapyl alcohol, allowing for a direct comparison of its kinetic parameters with these two substrates.

SubstrateK_m_ (µM)V_max_ (µmol·min⁻¹·mg⁻¹)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹·µM⁻¹)
Coniferyl alcohol185.3 ± 12.70.43 ± 0.020.290.00156
Sinapyl alcohol243.7 ± 18.10.31 ± 0.010.210.00086
Data from a study on PbUGT72AJ2 from Pyrus bretschneideri[4]

As the table indicates, PbUGT72AJ2 exhibits a higher affinity (lower K_m_) and greater catalytic efficiency (higher k_cat_/K_m_) for coniferyl alcohol compared to sinapyl alcohol.[4] This suggests that, in pear, the biosynthesis of this compound is kinetically favored over that of syringin by this particular enzyme. Data for the glycosylation of p-coumaryl alcohol by this or a similar enzyme that acts on all three monolignols is not as readily available in the literature, representing a gap in our comparative understanding.

Experimental Protocols

Heterologous Expression and Purification of Plant UGTs

To obtain sufficient quantities of UGTs for in vitro characterization, heterologous expression in microbial systems is a common approach.

a. Expression System: Escherichia coli (e.g., BL21(DE3) strain) is frequently used. The UGT coding sequence is cloned into an expression vector, often with an affinity tag (e.g., His-tag or GST-tag) to facilitate purification.

b. Culture and Induction:

  • Transform the expression vector into competent E. coli cells.

  • Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C until the optical density at 600 nm (OD_600_) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Incubate the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance the yield of soluble protein.

c. Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and 1 mM PMSF).

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation.

  • Purify the tagged protein from the supernatant using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins or glutathione (B108866) agarose for GST-tagged proteins).

  • Elute the purified protein and dialyze against a storage buffer.

In Vitro UGT Activity Assay (UDP-Glo™ Glycosyltransferase Assay)

This is a sensitive, luminescence-based assay for measuring the activity of UGTs. It quantifies the amount of UDP produced, which is directly proportional to the amount of glycosylated product formed.

a. Reaction Mixture:

  • Purified UGT enzyme

  • Monolignol substrate (p-coumaryl alcohol, coniferyl alcohol, or sinapyl alcohol)

  • UDP-glucose (donor substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

b. Procedure:

  • Set up the glycosyltransferase reaction in a multiwell plate.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

  • Stop the reaction and add the UDP Detection Reagent, which contains an enzyme that converts UDP to ATP and a luciferase/luciferin system that generates light from ATP.

  • Incubate at room temperature to allow the detection reaction to proceed.

  • Measure the luminescence using a luminometer.

c. Data Analysis:

  • A standard curve is generated using known concentrations of UDP.

  • The amount of UDP produced in the enzymatic reaction is determined by comparing the luminescence signal to the standard curve.

  • Kinetic parameters (K_m_, V_max_) can be calculated by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

UPLC-MS/MS Analysis of Monolignol Glucosides

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the separation and quantification of monolignol glucosides produced in enzymatic assays or extracted from plant tissues.

a. Sample Preparation:

  • For in vitro assays, the reaction can be quenched with a solvent like methanol (B129727) and centrifuged to remove the enzyme.

  • For plant tissues, a methanol extraction followed by solid-phase extraction (SPE) cleanup may be necessary.

b. UPLC Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

c. MS/MS Conditions:

  • Ionization Mode: Electrospray ionization (ESI), typically in negative mode for glucosides.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each monolignol glucoside are monitored.

Visualizing the Biosynthetic Pathways

Monolignol_Biosynthesis Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCoumaric p-Coumaric Acid Cin->pCoumaric C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaric->pCoumaroylCoA 4CL CaffeylCoA Caffeyl-CoA pCoumaroylCoA->CaffeylCoA HCT/C3H pCoumaraldehyde p-Coumaraldehyde pCoumaroylCoA->pCoumaraldehyde CCR FeruloylCoA Feruloyl-CoA CaffeylCoA->FeruloylCoA CCoAOMT Coniferaldehyde Coniferaldehyde FeruloylCoA->Coniferaldehyde CCR Sinapaldehyde Sinapaldehyde Coniferaldehyde->Sinapaldehyde F5H/COMT ConiferylAlc Coniferyl Alcohol Coniferaldehyde->ConiferylAlc CAD pCoumarylAlc p-Coumaryl Alcohol pCoumaraldehyde->pCoumarylAlc CAD SinapylAlc Sinapyl Alcohol Sinapaldehyde->SinapylAlc CAD pCoumarylGlc p-Coumaryl Alcohol 4-O-β-D-glucoside pCoumarylAlc->pCoumarylGlc UGT Coniferin This compound ConiferylAlc->Coniferin UGT Syringin Syringin SinapylAlc->Syringin UGT PAL PAL C4H C4H FourCL 4CL HCT HCT C3H C3H CCoAOMT CCoAOMT CCR CCR F5H F5H COMT COMT CAD CAD UGT UGT

Caption: General biosynthetic pathway of monolignols and their glucosides.

Experimental_Workflow Cloning Cloning of UGT gene into expression vector Expression Heterologous expression in E. coli Cloning->Expression Purification Affinity purification of UGT enzyme Expression->Purification Assay In vitro activity assay (e.g., UDP-Glo™) Purification->Assay Analysis UPLC-MS/MS analysis of products Assay->Analysis Kinetics Determination of kinetic parameters Assay->Kinetics

Caption: Experimental workflow for UGT characterization.

Conclusion and Future Directions

The biosynthesis of this compound and other monolignol glucosides is a critical branch of the phenylpropanoid pathway, regulated at the final step by the substrate specificity and kinetic properties of UDP-glycosyltransferases. Current research indicates that specific UGTs exhibit preferences for certain monolignols, as exemplified by the higher efficiency of pear UGT PbUGT72AJ2 in glycosylating coniferyl alcohol over sinapyl alcohol. This provides a basis for understanding the differential accumulation of monolignol glucosides in various plant species.

Future research should focus on identifying and characterizing a broader range of UGTs from diverse plant species to obtain a more complete comparative picture. In particular, obtaining kinetic data for the glycosylation of p-coumaryl alcohol by enzymes that also process the other two monolignols will be crucial for a comprehensive understanding of the metabolic flux towards different monolignol glucosides. Such knowledge will be invaluable for the targeted engineering of plants for improved biomass properties and for the synthesis of bioactive lignans and other valuable natural products.

References

The Role of (E)-Coniferin as a Direct Lignin Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the prevailing theories regarding the role of (E)-coniferin as a direct precursor in lignin (B12514952) biosynthesis. We will objectively evaluate the evidence supporting coniferin's role in transport and storage against alternative models that propose the direct transport of monolignol aglycones. This analysis is supported by a summary of quantitative data from various studies and detailed experimental protocols for key validation experiments.

I. Introduction: The Lignification Challenge

Lignin, a complex aromatic polymer, is a crucial component of the secondary cell walls of vascular plants, providing structural support and hydrophobicity for water transport. Its biosynthesis is a multi-step process involving the synthesis of monolignols in the cytosol, their transport to the cell wall, and subsequent polymerization. A key area of investigation and debate surrounds the precise chemical form in which these monolignols are transported to the lignifying cell wall. One of the primary candidates for this role is this compound, the glucoside of coniferyl alcohol.

This guide will explore the validation of this compound's role as a direct lignin precursor, comparing it with the alternative hypothesis of direct monolignol transport.

II. Competing Theories: Coniferin-Mediated vs. Direct Monolignol Transport

Two main theories describe the transport of monolignols to the cell wall for polymerization:

  • The Monolignol Glucoside Hypothesis: This theory posits that monolignols, such as coniferyl alcohol, are converted to their corresponding glucosides (e.g., coniferin) in the cytosol. These glucosides are then transported to the cell wall, where they are hydrolyzed by β-glucosidases to release the monolignol aglycones for polymerization. Coniferin (B30667) is considered a key player in this model, acting as a stable, soluble form for storage and transport.

  • The Direct Monolignol Transport Hypothesis: This alternative model suggests that monolignol aglycones are transported directly across the plasma membrane from the cytosol to the cell wall. This transport could occur via passive diffusion down a concentration gradient or be facilitated by membrane-bound transporters.

The following sections will delve into the experimental evidence supporting and challenging these theories.

III. Quantitative Data Presentation

The following tables summarize quantitative data from various studies investigating the incorporation and transport of lignin precursors. It is important to note that direct comparisons between studies can be challenging due to variations in plant species, experimental conditions, and analytical methods.

Table 1: Comparative Incorporation Efficiency of Lignin Precursors

PrecursorPlant SpeciesExperimental SystemRelative Incorporation Efficiency into LigninReference
This compoundGinkgo bilobaStem segmentsLess efficient than coniferyl alcohol
Coniferyl AlcoholGinkgo bilobaStem segmentsMore efficient than coniferin
[³H]-PhenylalaninePinus contortaDissected xylemIncorporated into monolignols and lignin, but not substantially into coniferin

Table 2: Kinetic Parameters of Monolignol Glucoside Transport

SubstratePlant SpeciesMembrane SystemTransport MechanismReference
ConiferinPoplar, Japanese CypressMicrosomal vesiclesProton-coupled antiporter (inhibited by proton gradient erasers, not vanadate)
ConiferinBambooMicrosomal vesiclesATP-dependent, involves vacuolar type H+-ATPase and H+ gradient
p-Glucocoumaryl alcoholBambooMicrosomal vesiclesATP-dependent, involves vacuolar type H+-ATPase and H+ gradient

IV. Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the role of lignin precursors.

Radiolabeling and Tracing of this compound

This protocol describes a general method for feeding radiolabeled coniferin to plant tissues to trace its incorporation into lignin.

Objective: To determine if and to what extent this compound is incorporated into the lignin polymer.

Materials:

  • Plant material (e.g., young stems or xylem tissue)

  • Radiolabeled this compound (e.g., ¹⁴C or ³H labeled)

  • Incubation buffer (e.g., MES buffer, pH 5.5)

  • Scintillation cocktail and counter

  • Reagents for lignin extraction (e.g., dioxane, HCl)

Procedure:

  • Preparation of Plant Material: Excise young, actively lignifying stem segments or isolate xylem tissue.

  • Feeding of Radiolabeled Precursor: Place the plant material in a solution containing the radiolabeled this compound in an appropriate buffer. Incubate for a defined period (e.g., 24-48 hours) under controlled conditions (light, temperature).

  • Washing: After the feeding period, thoroughly wash the plant material with unlabeled buffer to remove any unincorporated radiolabel.

  • Lignin Extraction:

    • Homogenize the plant tissue in a suitable solvent (e.g., ethanol) to remove soluble compounds.

    • Perform a cellulase (B1617823) treatment to degrade cellulose (B213188) and release the lignin.

    • Extract the lignin using a method such as the Björkman method (milled wood lignin) or acidolysis (e.g., with dioxane-HCl).

  • Quantification of Radioactivity:

    • Measure the radioactivity of the extracted lignin fraction using a liquid scintillation counter.

    • Determine the total amount of lignin in the sample using a standard method (e.g., Klason lignin).

  • Data Analysis: Calculate the specific activity of the lignin (e.g., in Bq/mg lignin) to determine the extent of coniferin incorporation.

Isolation of Microsomal Vesicles and in Vitro Transport Assay

This protocol outlines the preparation of microsomal vesicles from lignifying tissues to study the transport of lignin precursors across membranes.

Objective: To investigate the mechanism of this compound transport across cell membranes.

Materials:

  • Actively lignifying plant tissue (e.g., developing xylem)

  • Homogenization buffer (e.g., Tris-HCl with sucrose, DTT, and protease inhibitors)

  • Differential centrifugation equipment

  • Radiolabeled substrate (e.g., ¹⁴C-coniferin)

  • ATP, MgCl₂, and various inhibitors (e.g., vanadate (B1173111), CCCP, gramicidin)

  • Scintillation cocktail and counter

Procedure:

  • Tissue Homogenization: Homogenize the fresh plant tissue in ice-cold homogenization buffer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at low speed to pellet cell debris.

    • Centrifuge the supernatant at a higher speed to pellet mitochondria.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction (containing plasma membrane and tonoplast vesicles).

  • Vesicle Resuspension: Resuspend the microsomal pellet in a suitable buffer.

  • Transport Assay:

    • Incubate the microsomal vesicles with radiolabeled this compound in the presence or absence of ATP and Mg²⁺.

    • To investigate the transport mechanism, include specific inhibitors in the incubation mixture (e.g., vanadate to inhibit P-type ATPases, protonophores like CCCP or gramicidin (B1672133) to dissipate proton gradients).

    • After a defined incubation time, stop the transport by adding an ice-cold stop solution and rapidly filtering the mixture through a membrane filter to separate the vesicles from the external medium.

  • Quantification of Uptake: Measure the radioactivity retained on the filter, which represents the amount of substrate transported into the vesicles.

  • Data Analysis: Compare the uptake of the substrate under different conditions (e.g., +ATP vs. -ATP, with and without inhibitors) to characterize the transport mechanism.

β-Glucosidase Activity Assay with this compound

This protocol describes how to measure the activity of β-glucosidases that can hydrolyze this compound, a key step in the monolignol glucoside hypothesis.

Objective: To determine the presence and activity of coniferin-specific β-glucosidases in lignifying tissues.

Materials:

  • Plant tissue extract from lignifying and non-lignifying tissues

  • This compound (substrate)

  • Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0)

  • Reagents for detecting the product (coniferyl alcohol), e.g., HPLC system with a UV detector.

  • Alternative chromogenic substrate: p-nitrophenyl-β-D-glucopyranoside (pNPG) for a colorimetric assay.

Procedure:

  • Enzyme Extraction: Homogenize the plant tissue in an appropriate extraction buffer and centrifuge to obtain a crude enzyme extract.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the enzyme extract, this compound, and the assay buffer.

    • Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period.

    • Stop the reaction (e.g., by adding a strong base or by heat inactivation).

  • Product Quantification:

    • If using this compound as the substrate, quantify the amount of coniferyl alcohol produced using HPLC.

    • If using pNPG as a substrate, measure the absorbance of the released p-nitrophenol at 405 nm after stopping the reaction with a high pH solution (e.g., sodium carbonate).

  • Data Analysis: Calculate the enzyme activity, typically expressed as units per milligram of protein (1 unit = 1 µmol of product formed per minute).

V. Mandatory Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Monolignol_Biosynthesis_and_Transport Phenylalanine Phenylalanine Monolignols Monolignols (e.g., Coniferyl Alcohol) Phenylalanine->Monolignols Monolignol Biosynthesis Pathway Coniferin This compound Monolignols->Coniferin UDPG: Coniferyl Alcohol Glucosyltransferase Coniferyl_Alcohol_CW Coniferyl Alcohol Monolignols->Coniferyl_Alcohol_CW Coniferin->Coniferyl_Alcohol_CW Transport & Hydrolysis (β-Glucosidase) UDP_Glucose UDP-Glucose Lignin Lignin Polymer Coniferyl_Alcohol_CW->Lignin

Caption: Competing pathways for monolignol transport to the cell wall.

Radiolabeling_Workflow start Start: Radiolabeled This compound feeding In vivo feeding to lignifying plant tissue start->feeding wash Wash to remove unincorporated label feeding->wash extraction Lignin Extraction (e.g., Björkman or Klason) wash->extraction quant_lignin Quantify total lignin extraction->quant_lignin quant_radio Quantify radioactivity in lignin fraction (Scintillation Counting) extraction->quant_radio analysis Calculate Specific Activity (Bq/mg lignin) quant_lignin->analysis quant_radio->analysis end Conclusion: Incorporation Efficiency analysis->end

Caption: Experimental workflow for tracing radiolabeled coniferin.

VI. Conclusion

The validation of this compound's role as a direct lignin precursor remains a complex and debated topic. While substantial evidence supports its function as a storage and transport form of coniferyl alcohol, particularly in gymnosperms, compelling data also points towards the direct transport of monolignol aglycones.

  • Evidence for Coniferin's Role: The presence of specific glucosyltransferases and β-glucosidases in lignifying tissues, along with the accumulation of coniferin during active lignification, strongly suggests its involvement in the process.

  • Evidence for Direct Monolignol Transport: Studies showing the direct incorporation of monolignols and the identification of potential transport mechanisms like passive diffusion and proton-coupled antiporters challenge the necessity of the glucoside intermediate for transport. Some studies even indicate that coniferyl alcohol is more efficiently incorporated into lignin than coniferin.

It is likely that the mechanism of monolignol transport is not mutually exclusive and may vary between plant species, cell types, and developmental stages. The coniferin-mediated pathway may serve as a mechanism for regulating the supply of monolignols, particularly for storage over longer periods, while direct transport could facilitate a more rapid delivery of precursors to the cell wall during periods of intense lignification.

Further research employing advanced techniques such as in vivo imaging with fluorescently tagged monolignols and quantitative flux analysis will be crucial to fully elucidate the dynamic interplay between these pathways and to definitively validate the precise roles of this compound and other monolignol forms in the complex process of lignification.

comparative study of (E)-coniferin transport in different plant species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative study reveals a conserved mechanism of (E)-coniferin transport in the differentiating xylem of both angiosperms and gymnosperms, challenging previous hypotheses and shedding new light on the intricate process of lignification. This guide provides an in-depth comparison of coniferin (B30667) transport mechanisms, supported by experimental data, for researchers, scientists, and professionals in drug development.

This compound, a glucoside of the monolignol coniferyl alcohol, is a key precursor in the biosynthesis of lignin (B12514952), a complex polymer essential for structural support and water transport in vascular plants. The transport of monolignol glucosides from the cytosol to the cell wall is a critical step in the lignification process. Understanding the nuances of this transport across different plant species is vital for fields ranging from plant biology to biofuel development.

Key Findings: A Common Proton-Antiport Mechanism

Recent research highlights that the primary mechanism for coniferin transport into the vacuole and endomembrane system of differentiating xylem tissues is a proton-dependent antiport system. This finding is consistent across the studied angiosperms, hybrid poplar (Populus sieboldii × Populus grandidentata) and poplar (Populus sieboldii), and the gymnosperms, Japanese cypress (Chamaecyparis obtusa) and pine (Pinus densiflora).[1][2]

The transport is an active process, relying on an H+ gradient generated by V-type H+-ATPases.[1] This is in contrast to some earlier suggestions of the involvement of ATP-binding cassette (ABC) transporters in monolignol glucoside transport in Arabidopsis thaliana.[1] Experiments have shown that vanadate, a common inhibitor of ABC transporters, has no effect on coniferin transport in the studied woody species.[1][2] Conversely, bafilomycin A1, a specific inhibitor of the V-type H+-ATPase, and proton gradient erasers markedly inhibit coniferin uptake.[1][2]

Quantitative Comparison of Coniferin Transport

The transport activity of coniferin exhibits Michaelis-Menten kinetics, allowing for the determination of the apparent Michaelis constant (Km), which reflects the affinity of the transporter for its substrate.

Plant SpeciesPlant GroupApparent Km (µM) for this compound
Hybrid Poplar (Populus sieboldii × P. grandidentata)Angiosperm60 - 80
Japanese Cypress (Chamaecyparis obtusa)Gymnosperm24 - 26

Data sourced from Tsuyama et al. (2013).[1]

The lower Km value in Japanese cypress suggests a higher affinity of the transport system for coniferin in this gymnosperm compared to the hybrid poplar. Despite this difference in affinity, the fundamental transport mechanism appears to be conserved.

The Transport Mechanism: A Proton/Coniferin Antiport System

The transport of this compound across the tonoplast and endomembranes in the differentiating xylem of these woody plants is facilitated by an H+/coniferin antiporter. This secondary active transport system utilizes the proton motive force generated by the V-type H+-ATPase to move coniferin into the vacuole for storage before its eventual export to the cell wall for lignification.

G Proposed this compound Transport Signaling Pathway cluster_vacuole Vacuole / Endomembrane Lumen (Acidic) Coniferin_cytosol This compound Antiporter H+/Coniferin Antiporter Coniferin_cytosol->Antiporter H_cytosol H+ Coniferin_vacuole This compound H_vacuole H+ H_vacuole->Antiporter Drives transport V_ATPase V-type H+-ATPase V_ATPase->H_vacuole Pumps H+ into lumen ADP ADP + Pi V_ATPase->ADP ATP ATP ATP->V_ATPase Hydrolysis Antiporter->H_cytosol Antiporter->Coniferin_vacuole Transport into lumen

Caption: H+/Coniferin Antiport System in the Tonoplast/Endomembrane.

Experimental Protocols

The following is a summary of the key experimental methodology used to characterize this compound transport.

1. Plant Material and Microsomal Vesicle Preparation:

  • Differentiating xylem tissue was harvested from hybrid poplar, poplar, Japanese cypress, and pine.[1][2]

  • The tissue was homogenized in a buffer solution and subjected to differential centrifugation to isolate microsomal fractions, which are rich in endomembranes and tonoplasts.[1]

2. Coniferin Transport Assay:

  • The uptake of this compound by the membrane vesicles was measured in a reaction mixture containing HEPES-KOH buffer (pH 7.5), Mg/ATP, radiolabeled or unlabeled coniferin, and the microsomal protein fraction.[1]

  • The reaction was incubated at 25°C and then terminated. The amount of coniferin transported into the vesicles was quantified.[1]

  • Control experiments were performed in the absence of ATP to determine the ATP-dependent transport activity.[1]

3. Inhibitor Studies:

  • To elucidate the transport mechanism, various inhibitors were added to the reaction mixture.

  • Bafilomycin A1: A specific inhibitor of the V-type H+-ATPase.

  • Proton Gradient Erasers (e.g., NH4Cl, CCCP): Dissipate the proton gradient across the vesicle membrane.

  • Vanadate: An inhibitor of P-type ATPases, including many ABC transporters.[1][2]

The workflow for these experiments can be visualized as follows:

G Experimental Workflow for Coniferin Transport Assay Start Start: Differentiating Xylem Tissue Homogenization Homogenization in Extraction Buffer Start->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Microsomes Isolation of Microsomal Vesicles Centrifugation->Microsomes Assay Transport Assay with this compound and ATP Microsomes->Assay Incubation Incubation at 25°C Assay->Incubation Inhibitors Addition of Inhibitors (Bafilomycin A1, Vanadate, etc.) Inhibitors->Assay Termination Termination of Reaction Incubation->Termination Quantification Quantification of Coniferin Uptake Termination->Quantification Analysis Data Analysis (e.g., Michaelis-Menten Kinetics) Quantification->Analysis

Caption: Workflow for characterizing this compound transport in vitro.

Concluding Remarks

The evidence strongly supports a conserved H+/coniferin antiport mechanism for the transport of this crucial lignin precursor in the differentiating xylem of both angiosperms and gymnosperms.[1][2] This shared mechanism underscores a fundamental and evolutionarily maintained process in woody plant development. While ABC transporters may play a role in the transport of other metabolites or in different plant tissues, the primary driver for coniferin accumulation in the vacuole of lignifying cells appears to be a proton-dependent secondary active transport system. Future research may focus on the molecular identification and characterization of this specific antiporter protein in various plant species.

References

Comparative Analysis of Antibodies Raised Against (E)-Coniferin Conjugates: A Proposed Cross-Reactivity Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed experimental framework for evaluating the cross-reactivity of polyclonal antibodies raised against (E)-coniferin conjugated to a carrier protein. Due to a lack of publicly available cross-reactivity studies for anti-(E)-coniferin conjugate antibodies, this document presents a hypothetical study design, including detailed experimental protocols, data presentation formats, and relevant biological pathways to guide future research in this area.

Introduction

This compound is the glucoside of (E)-coniferyl alcohol and serves as a key intermediate in the biosynthesis of lignin, a major structural component of plant cell walls.[1][2] The development of specific antibodies against this compound is crucial for its quantification and localization in plant tissues, which can provide insights into plant growth, development, and responses to environmental stress. A critical aspect of antibody validation is the assessment of cross-reactivity with structurally related molecules to ensure specificity and data reliability. This guide proposes a systematic approach to conducting such a cross-reactivity study using a competitive enzyme-linked immunosorbent assay (ELISA).

Table 1: Hypothetical Cross-Reactivity of Anti-(E)-Coniferin Antibody

The following table presents plausible, hypothetical data from a competitive ELISA designed to assess the specificity of a polyclonal antibody raised against an this compound-BSA conjugate. The data illustrates the antibody's potential cross-reactivity with molecules structurally similar to this compound.

CompoundStructureIC50 (µM)% Cross-Reactivity
This compound Glucoside of Coniferyl alcohol0.1 100%
(E)-Coniferyl alcoholAglycone of Coniferin1.56.7%
Sinapyl alcoholMonolignol with an additional methoxy (B1213986) group10.20.98%
p-Coumaryl alcoholMonolignol lacking a methoxy group25.00.4%
SyringinGlucoside of Sinapyl alcohol5.81.7%
VanillinA related aldehyde>100<0.1%
GlucoseThe glycosidic moiety of Coniferin>1000<0.01%

% Cross-Reactivity = (IC50 of this compound / IC50 of Competitor) x 100

Experimental Protocols

A competitive ELISA is the recommended method for determining the cross-reactivity of the anti-(E)-coniferin antibody. This assay measures the ability of structurally related compounds to compete with this compound for binding to the antibody.

Competitive ELISA Protocol
  • Coating:

    • Dilute the this compound-carrier protein conjugate (e.g., this compound-ovalbumin) to a final concentration of 1 µg/mL in coating buffer (0.1 M sodium bicarbonate, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well microtiter plate.

    • Incubate the plate overnight at 4°C.

    • Wash the plate three times with 200 µL/well of wash buffer (PBS containing 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (PBS containing 1% BSA and 0.05% Tween-20) to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the competitor compounds (see Table 1) and the this compound standard in assay buffer (PBS with 0.1% BSA and 0.05% Tween-20).

    • In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the diluted anti-(E)-coniferin polyclonal antibody (pre-determined optimal dilution).

    • Incubate the antibody-competitor mixture for 1 hour at room temperature.

    • Transfer 100 µL of the mixture to the coated and blocked microtiter plate.

    • Incubate for 2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP), diluted in assay buffer, to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Substrate Addition and Measurement:

    • Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of 2 M sulfuric acid.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the log of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the antibody binding) for each compound.

    • Calculate the percent cross-reactivity relative to this compound.

Visualizations

Competitive ELISA Workflow

ELISA_Workflow cluster_coating Coating cluster_blocking Blocking cluster_competition Competition cluster_detection Detection cluster_readout Readout plate1 1. Plate coated with This compound conjugate plate2 2. Blocking with BSA plate1->plate2 Wash plate3 4. Add mixture to plate plate2->plate3 Wash mix 3. Anti-(E)-coniferin Ab + Competitor mix->plate3 plate4 5. Add HRP-conjugated secondary antibody plate3->plate4 Wash plate5 6. Add TMB substrate plate4->plate5 Wash plate6 7. Measure absorbance plate5->plate6 Stop reaction

Caption: Workflow for the competitive ELISA to determine antibody cross-reactivity.

Lignin Biosynthesis Pathway

Lignin_Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCoumaric p-Coumaric Acid Cin->pCoumaric C4H pCoumaroyl p-Coumaroyl-CoA pCoumaric->pCoumaroyl 4CL Caffeic Caffeic Acid pCoumaric->Caffeic C3H pCoumaryl_alc p-Coumaryl Alcohol pCoumaroyl->pCoumaryl_alc CCR, CAD Lignin Lignin pCoumaryl_alc->Lignin Ferulic Ferulic Acid Caffeic->Ferulic COMT Coniferaldehyde Coniferaldehyde Ferulic->Coniferaldehyde 4CL, CCR Five_OH_Ferulic 5-Hydroxyferulic Acid Ferulic->Five_OH_Ferulic F5H Coniferyl_alc Coniferyl Alcohol Coniferaldehyde->Coniferyl_alc CAD Coniferin This compound Coniferyl_alc->Coniferin UGT Coniferyl_alc->Lignin Coniferin->Coniferyl_alc BGLU Sinapic Sinapic Acid Five_OH_Ferulic->Sinapic COMT Sinapaldehyde Sinapaldehyde Sinapic->Sinapaldehyde 4CL, CCR Sinapyl_alc Sinapyl Alcohol Sinapaldehyde->Sinapyl_alc CAD Syringin Syringin Sinapyl_alc->Syringin UGT Sinapyl_alc->Lignin

Caption: Simplified overview of the monolignol biosynthesis pathway leading to lignin.[3][4][5][6][7]

References

The Antioxidant Potential of (E)-Coniferin in the Landscape of Phenylpropanoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant potential of (E)-coniferin alongside other notable phenylpropanoids. Phenylpropanoids, a diverse class of plant secondary metabolites, are recognized for their significant roles in plant defense and human health, largely attributed to their antioxidant properties.[1] This document summarizes available quantitative data from in vitro antioxidant assays, details the experimental methodologies for these assays, and illustrates a key biosynthetic pathway to provide a comprehensive overview for research and drug development purposes.

Quantitative Comparison of Antioxidant Potential

The antioxidant activity of phenylpropanoids can be quantified using various assays that measure their capacity to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates greater antioxidant potency. The following table summarizes the reported DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activities for this compound and a selection of other phenylpropanoids.

It is important to note a significant gap in the currently available literature: specific data on the antioxidant activity of this compound from ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (Ferric Reducing Antioxidant Power) assays could not be identified in the performed searches. Therefore, a direct comparison of this compound across these different antioxidant mechanisms is not possible at this time. The table below presents the available DPPH data and includes ABTS and FRAP data for other phenylpropanoids to offer a broader context of their antioxidant capacities.

CompoundClassDPPH IC50 (µM)ABTS IC50 (µM)FRAP (TEAC)
This compound Phenylpropanoid Glycoside48.20Data not availableData not available
SyringinPhenylpropanoid Glycoside>1000 µg/mL10.35 mg/mLData not available
Ferulic acid 4-O-β-D-glucosidePhenylpropanoid GlycosideData not availableData not availableData not available
Sinapic acid 4-O-β-D-glucopyranosidePhenylpropanoid GlycosideData not availableData not availableData not available
4-Coumaric acid 4-O-β-D-glucopyranosidePhenylpropanoid Glycoside>255.69 µg/mLData not availableData not available
Caffeic AcidHydroxycinnamic Acid5.9 µg/mL~8 µMData not available
Ferulic AcidHydroxycinnamic Acid9.9 µg/mL~10 µMData not available
Sinapic AcidHydroxycinnamic AcidData not available86.5% inhibition at 50 µMData not available
Ascorbic Acid (Vitamin C)Standard Antioxidant43.2 µg/mL~5 µM1.0
TroloxStandard Antioxidant6.3 µg/mL~2.5 µM1.0

TEAC (Trolox Equivalent Antioxidant Capacity) values for FRAP are often expressed relative to Trolox. Data for some compounds were reported in different units (e.g., µg/mL) and have been noted as such. Direct conversion to µM without molecular weight is not feasible.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide. These protocols are based on commonly referenced procedures in the scientific literature.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[2]

  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) or ethanol (B145695) to a concentration of approximately 0.1 mM.

  • Reaction Mixture: A specific volume of the test compound (dissolved in a suitable solvent) at various concentrations is mixed with the DPPH solution. A control sample containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes.

  • Measurement: The absorbance of the solutions is measured at a wavelength of 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

  • Reagent Preparation: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol or a buffer solution to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the test compound at various concentrations is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time, typically 6 minutes, at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant response of the sample to that of Trolox, a water-soluble vitamin E analog.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent is freshly prepared and warmed to 37°C before use.

  • Reaction Mixture: A small volume of the test sample is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a defined period, often 4 to 30 minutes.

  • Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to a standard curve prepared with known concentrations of FeSO₄·7H₂O or Trolox. The results are typically expressed as mmol Fe²⁺ equivalents per gram of sample or as TEAC.

Phenylpropanoid Biosynthesis Pathway

The antioxidant activity of phenylpropanoids is intrinsically linked to their chemical structure, which is determined by their biosynthetic pathway. The core phenylpropanoid pathway starts with the amino acid phenylalanine and leads to the synthesis of a wide array of compounds, including this compound.

Phenylpropanoid_Pathway cluster_lignin Monolignol Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Coumaroyl_CoA p-Coumaroyl-CoA Cin->Coumaroyl_CoA C4H, 4CL Caff_CoA Caffeoyl-CoA Coumaroyl_CoA->Caff_CoA C3H Fer_CoA Feruloyl-CoA Caff_CoA->Fer_CoA COMT Sin_CoA Sinapoyl-CoA Fer_CoA->Sin_CoA F5H, COMT Conif_Ald Coniferaldehyde Fer_CoA->Conif_Ald CCR Conif_Alc Coniferyl Alcohol Conif_Ald->Conif_Alc CAD E_Coniferin This compound Conif_Alc->E_Coniferin UGT

References

Validating Gene Function in (E)-Coniferin Biosynthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the genetic regulation of secondary metabolite biosynthesis is paramount. This guide provides a comparative analysis of methodologies used to validate the function of genes involved in (E)-coniferin biosynthesis, with a focus on the use of genetic mutants. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams of the biosynthetic pathway and experimental workflows.

This compound, a glucoside of coniferyl alcohol, is a key intermediate in the biosynthesis of lignin (B12514952) and other important phenylpropanoids in plants. The formation of this compound is primarily catalyzed by UDP-glycosyltransferases (UGTs), which transfer a glucose moiety from UDP-glucose to coniferyl alcohol. Validating the specific UGTs responsible for this reaction in vivo is crucial for understanding and potentially manipulating the phenylpropanoid pathway for various applications, including biofuel production and the synthesis of novel pharmaceuticals. The use of genetic mutants, such as those generated by T-DNA insertion or CRISPR-Cas9, provides a powerful tool for in vivo gene function analysis.

Comparative Analysis of Gene Function Validation using Mutants

The functional validation of genes in the this compound biosynthetic pathway typically involves the generation and characterization of loss-of-function (knockout or knockdown) and gain-of-function (overexpression) mutants. By comparing these mutants to wild-type plants, researchers can elucidate the role of a specific gene in the biosynthesis of this compound. Key parameters for comparison include metabolite levels, enzyme activity, and gene expression.

Data Presentation: Quantitative Analysis of ugt Mutants

The following tables summarize quantitative data from studies on Arabidopsis thaliana mutants for genes in the UGT72E subfamily, which have been implicated in monolignol glycosylation.

Table 1: this compound Levels in Wild-Type vs. ugt72e Mutant Arabidopsis

GenotypeTissueThis compound Level (µmol g⁻¹ FW)Fold Change vs. Wild-TypeReference
Wild-Type (Col-0)Roots~0.1-[1]
ugt72e2 (downregulated)Roots~0.050.5[1]
ugt72e1/e2/e3 (silenced)Roots~0.010.1[1]
35S::UGT72E2 (overexpression)Roots~10.0100[1]
35S::UGT72E2 (overexpression)LeavesDetectedN/A (not detected in WT)[1]
35S::UGT72E3 (overexpression)Rosette Leaves-56-fold increase[2]

N/A: Not Applicable

Table 2: In Vitro Enzymatic Activity of UGT72E Proteins Towards Coniferyl Alcohol

EnzymeSubstrateRelative Activity (%)Reference
UGT72E2Coniferyl alcohol100[2]
UGT72E3Coniferyl alcohol~60[2]
UGT72E1Coniferyl alcoholNot detected[2]

Table 3: Gene Expression Levels in ugt72e3 Mutants

GeneGenotypeRelative Expression Level (vs. WT)Reference
UGT72E1ugt72e3No significant change[3]
UGT72E2ugt72e3No significant change[3]
UGT72B3ugt72b1Increased[4]
UGT72E2ugt72b1Increased[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in this guide.

Generation of Arabidopsis Mutants using CRISPR/Cas9

This protocol outlines the steps for creating knockout mutants of target genes involved in this compound biosynthesis.

1.1. Target Selection and sgRNA Design:

  • Identify the target gene sequence (e.g., UGT72E2) from a genome database (e.g., TAIR).

  • Use a CRISPR design tool (e.g., CRISPR-P 2.0) to identify suitable 20-bp target sequences (protospacers) that are unique and adjacent to a Protospacer Adjacent Motif (PAM), typically 'NGG' for Streptococcus pyogenes Cas9.

1.2. Vector Construction:

  • Synthesize a pair of complementary oligos for the chosen sgRNA target sequence.

  • Anneal the oligos to form a double-stranded DNA fragment.

  • Clone the annealed oligos into a plant expression vector containing the Cas9 nuclease and a sgRNA scaffold under the control of suitable promoters (e.g., CaMV 35S for Cas9 and U6 for sgRNA).

1.3. Agrobacterium-mediated Transformation:

  • Transform the resulting CRISPR/Cas9 construct into Agrobacterium tumefaciens (e.g., strain GV3101).

  • Transform Arabidopsis thaliana plants using the floral dip method.

1.4. Mutant Screening and Validation:

  • Select transgenic T1 plants on a medium containing an appropriate antibiotic (e.g., kanamycin).

  • Extract genomic DNA from T1 plants.

  • Amplify the target region by PCR and sequence the PCR products to identify mutations (insertions, deletions).

  • Select plants with desired mutations and allow them to self-pollinate to generate stable, homozygous mutant lines in the T2 and T3 generations.

Quantification of this compound by HPLC

This protocol describes the extraction and quantification of this compound from plant tissues.

2.1. Sample Preparation and Extraction:

  • Harvest fresh plant tissue (e.g., roots, leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder.

  • Extract the powdered tissue with 80% methanol (B129727) (e.g., 1 mL per 100 mg fresh weight) by vortexing and sonication.

  • Centrifuge the extract to pellet cell debris.

  • Collect the supernatant for HPLC analysis.

2.2. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 265 nm.

  • Quantification: Generate a standard curve using a pure this compound standard of known concentrations. Calculate the concentration of this compound in the plant extracts by comparing their peak areas to the standard curve.

In Vitro UGT Enzymatic Assay

This protocol outlines the measurement of UGT activity towards coniferyl alcohol.

3.1. Recombinant Protein Expression and Purification:

  • Clone the coding sequence of the target UGT gene (e.g., UGT72E2) into an expression vector (e.g., pGEX) with an affinity tag (e.g., GST).

  • Transform the construct into E. coli (e.g., BL21 strain).

  • Induce protein expression with IPTG.

  • Purify the recombinant UGT protein using affinity chromatography (e.g., glutathione-Sepharose column).

3.2. Enzymatic Reaction:

  • Prepare a reaction mixture containing:

    • Purified recombinant UGT enzyme.

    • Coniferyl alcohol (substrate).

    • UDP-glucose (sugar donor).

    • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Incubate the reaction at a specific temperature (e.g., 30°C) for a defined time.

  • Stop the reaction by adding a solvent like methanol.

3.3. Product Analysis:

  • Analyze the reaction products by HPLC, as described in the previous protocol, to detect and quantify the formation of this compound.

  • Enzyme activity can be expressed as the amount of product formed per unit time per amount of enzyme (e.g., pkat/mg protein).

Mandatory Visualizations

This compound Biosynthetic Pathway

G cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_monolignol Monolignol Biosynthesis cluster_coniferin This compound Biosynthesis Phenylalanine Phenylalanine Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Coniferyl alcohol Coniferyl alcohol p-Coumaroyl-CoA->Coniferyl alcohol Multiple steps (HCT, C3H, CCoAOMT, CCR, CAD) Coniferin Coniferin Coniferyl alcohol->Coniferin UGT72E2/E3 UDP-Glucose UDP-Glucose UDP-Glucose->Coniferin Lignin & other\nphenylpropanoids Lignin & other phenylpropanoids Coniferin->Lignin & other\nphenylpropanoids

Caption: Simplified biosynthetic pathway of this compound from phenylalanine.

Experimental Workflow for Mutant Analysis

G cluster_generation Mutant Generation cluster_analysis Comparative Analysis cluster_validation Functional Validation Target Gene Identification Target Gene Identification CRISPR/Cas9 construct CRISPR/Cas9 construct Target Gene Identification->CRISPR/Cas9 construct Agrobacterium transformation Agrobacterium transformation CRISPR/Cas9 construct->Agrobacterium transformation Plant transformation Plant transformation Agrobacterium transformation->Plant transformation Mutant screening Mutant screening Plant transformation->Mutant screening Mutant Mutant Mutant screening->Mutant Wild-Type Wild-Type Metabolite Profiling (HPLC) Metabolite Profiling (HPLC) Wild-Type->Metabolite Profiling (HPLC) Gene Expression Analysis (qRT-PCR) Gene Expression Analysis (qRT-PCR) Wild-Type->Gene Expression Analysis (qRT-PCR) Enzyme Activity Assay) Enzyme Activity Assay) Wild-Type->Enzyme Activity Assay) Mutant->Metabolite Profiling (HPLC) Enzyme Activity Assay Enzyme Activity Assay Mutant->Enzyme Activity Assay Mutant->Gene Expression Analysis (qRT-PCR) Data Comparison Data Comparison Metabolite Profiling (HPLC)->Data Comparison Enzyme Activity Assay->Data Comparison Gene Expression Analysis (qRT-PCR)->Data Comparison Conclusion on Gene Function Conclusion on Gene Function Data Comparison->Conclusion on Gene Function

Caption: Workflow for validating gene function using mutants.

Signaling Pathway for Phenylpropanoid Biosynthesis Regulation

G Developmental cues\nEnvironmental stimuli Developmental cues Environmental stimuli Transcription Factors (e.g., MYB, NAC) Transcription Factors (e.g., MYB, NAC) Developmental cues\nEnvironmental stimuli->Transcription Factors (e.g., MYB, NAC) Promoter of Biosynthetic Genes Promoter of Biosynthetic Genes Transcription Factors (e.g., MYB, NAC)->Promoter of Biosynthetic Genes Binds to cis-regulatory elements Biosynthetic Gene Expression (e.g., PAL, C4H, 4CL, UGTs) Biosynthetic Gene Expression (e.g., PAL, C4H, 4CL, UGTs) Promoter of Biosynthetic Genes->Biosynthetic Gene Expression (e.g., PAL, C4H, 4CL, UGTs) Phenylpropanoid Biosynthesis Phenylpropanoid Biosynthesis Biosynthetic Gene Expression (e.g., PAL, C4H, 4CL, UGTs)->Phenylpropanoid Biosynthesis

Caption: Transcriptional regulation of phenylpropanoid biosynthesis.

References

Comparative Metabolomics of Wild-Type vs. (E)-coniferin-Accumulating Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of wild-type plants versus those accumulating (E)-coniferin, a key intermediate in the biosynthesis of lignin (B12514952). Understanding these metabolic shifts is crucial for research in plant biochemistry, cell wall biology, and the development of novel therapeutic agents derived from plant secondary metabolites. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development.

Data Presentation: Quantitative Metabolite Comparison

The accumulation of this compound, often through genetic modification, triggers significant shifts in the plant's metabolome, particularly within the phenylpropanoid pathway and related metabolic networks. Below is a summary of expected quantitative changes based on available literature. It is important to note that the extent of these changes can vary depending on the plant species, the specific genetic modification, and environmental conditions.

Metabolite ClassMetaboliteExpected Change in this compound-Accumulating Plants vs. Wild-TypeReference
Phenylpropanoid Glycosides This compound Significant Increase (e.g., up to 10-fold) [1][2]
SyringinVariable (may increase or decrease depending on genetic background)
Monolignols Coniferyl alcoholPotential Decrease (due to glycosylation into coniferin)[1][2]
Sinapyl alcoholVariable
Phenylpropanoid Aldehydes ConiferaldehydePotential Decrease
Hydroxycinnamic Acids Ferulic acidPotential Decrease (as a precursor to coniferin)[3]
p-Coumaric acidPotential Decrease[4]
Lignans and Neolignans Pinoresinol, LariciresinolPotential Decrease (competes for coniferyl alcohol precursor)[5]
Flavonoids Quercetin, KaempferolPotential Decrease (due to redirection of metabolic flux)
Amino Acids PhenylalaninePotential Decrease (as the primary precursor for the phenylpropanoid pathway)[4][6]

Experimental Protocols

The following protocols provide a generalized methodology for the comparative metabolomic analysis of plant tissues.

1. Plant Material and Sample Collection

  • Plant Growth: Cultivate wild-type and this compound-accumulating plants under controlled environmental conditions (e.g., standardized light, temperature, and humidity) to minimize metabolic variability.

  • Harvesting: Harvest plant tissues (e.g., stems, leaves) at a consistent developmental stage. Immediately flash-freeze the collected tissues in liquid nitrogen to quench all metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. Store the powdered tissue at -80°C until extraction.

2. Metabolite Extraction

  • Solvent Preparation: Prepare an extraction solvent, typically a mixture of methanol (B129727), water, and often chloroform (B151607) or methyl tert-butyl ether (MTBE) to extract a broad range of metabolites. A common ratio is 2:2:1 (v/v/v) methanol:chloroform:water.

  • Extraction Procedure:

    • Weigh approximately 50-100 mg of frozen, powdered plant tissue into a microcentrifuge tube.

    • Add 1 mL of the pre-chilled extraction solvent.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the sample on a shaker at 4°C for 20-30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant to a new tube.

  • Phase Separation (if using chloroform/MTBE): For biphasic extractions, add water to the supernatant to induce phase separation. The upper aqueous phase will contain polar metabolites, while the lower organic phase will contain non-polar metabolites.

  • Drying: Evaporate the solvent from the collected fractions using a vacuum concentrator (e.g., SpeedVac) without heat.

  • Reconstitution: Reconstitute the dried metabolite pellet in a solvent suitable for the analytical platform (e.g., 50% methanol for LC-MS).

3. LC-MS/MS Analysis for Untargeted Metabolomics

  • Chromatography:

    • Column: Use a reversed-phase column (e.g., C18) for the separation of a wide range of metabolites.

    • Mobile Phases: Employ a gradient elution using two mobile phases, typically water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Mobile Phase B).

    • Gradient: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to a high percentage over 15-20 minutes to elute metabolites with increasing hydrophobicity.

  • Mass Spectrometry:

    • Ionization: Utilize electrospray ionization (ESI) in both positive and negative modes to detect a broad range of metabolites.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) is recommended for accurate mass measurements and metabolite identification.

    • Data Acquisition: Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to collect both MS1 and MS/MS spectra for metabolite identification.

4. Data Processing and Analysis

  • Peak Picking and Alignment: Use software such as XCMS, MZmine, or vendor-specific software to detect and align chromatographic peaks across all samples.

  • Metabolite Annotation: Identify metabolites by matching their accurate mass, retention time, and MS/MS fragmentation patterns to spectral libraries (e.g., METLIN, MassBank) and in-house standards.

  • Statistical Analysis: Perform multivariate statistical analysis (e.g., Principal Component Analysis [PCA], Partial Least Squares-Discriminant Analysis [PLS-DA]) to identify metabolites that are significantly different between wild-type and this compound-accumulating plants.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Metabolite Extraction cluster_analysis Data Acquisition & Analysis plant_growth Plant Cultivation (Wild-Type vs. Transgenic) harvesting Tissue Harvesting (Flash Freeze in Liquid N2) plant_growth->harvesting homogenization Cryogenic Homogenization harvesting->homogenization extraction Solvent Extraction (e.g., Methanol/Water/Chloroform) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection drying Solvent Evaporation (Vacuum Concentrator) supernatant_collection->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis (Untargeted Profiling) reconstitution->lcms data_processing Data Processing (Peak Picking, Alignment) lcms->data_processing annotation Metabolite Annotation (Database Matching) data_processing->annotation statistics Statistical Analysis (PCA, PLS-DA) annotation->statistics interpretation Biological Interpretation statistics->interpretation phenylpropanoid_pathway Phe Phenylalanine Cinnamic Cinnamic Acid Phe->Cinnamic PAL pCoumaric p-Coumaric Acid Cinnamic->pCoumaric C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaric->pCoumaroylCoA 4CL CaffeoylCoA Caffeoyl-CoA pCoumaroylCoA->CaffeoylCoA HCT Flavonoids Flavonoids pCoumaroylCoA->Flavonoids CHS FeruloylCoA Feruloyl-CoA CaffeoylCoA->FeruloylCoA CCoAOMT Coniferaldehyde Coniferaldehyde FeruloylCoA->Coniferaldehyde CCR Coniferyl_Alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl_Alcohol CAD Coniferin This compound (Accumulated) Coniferyl_Alcohol->Coniferin UGT Lignin G-Lignin Coniferyl_Alcohol->Lignin Peroxidases/ Laccases Lignans Lignans Coniferyl_Alcohol->Lignans

References

A Comparative Guide to Lignan Profiles in Plants: (E)-Coniferin vs. Other Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of how feeding plants different precursors—specifically the late-stage precursor (E)-coniferin versus earlier precursors in the phenylpropanoid pathway—impacts the resulting profile of lignans (B1203133). Lignans are a class of polyphenols with significant therapeutic potential, including anticancer and antioxidant properties. Understanding how to manipulate their biosynthesis by providing specific precursors is crucial for metabolic engineering, enhancing crop value, and drug discovery.

Introduction: The Lignan (B3055560) Biosynthetic Pathway

Lignans are synthesized in plants via the phenylpropanoid pathway. The journey begins with the amino acid L-phenylalanine and proceeds through a series of intermediates, including cinnamic acid, p-coumaric acid, and ferulic acid. These intermediates are eventually converted to monolignols, such as coniferyl alcohol. The glucosylated form of coniferyl alcohol, this compound, serves as a key transport and storage molecule within the plant. The final step in forming the basic lignan structure is the oxidative coupling of two coniferyl alcohol molecules, a reaction that produces pinoresinol (B1678388), the precursor to a vast array of other lignans like lariciresinol (B1674508), secoisolariciresinol, and matairesinol[1][2][3][4][5].

Feeding a plant an early-stage precursor like ferulic acid requires the plant's metabolic machinery to perform multiple enzymatic conversions to produce coniferyl alcohol. In contrast, feeding this compound or its aglycone, coniferyl alcohol, bypasses these initial steps, delivering the immediate building block for lignan dimerization. This fundamental difference is expected to lead to distinct quantitative and qualitative lignan profiles.

Comparative Analysis of Lignan Profiles

While direct, single-study comparisons of lignan profiles from feeding various precursors to the same plant system are limited, we can synthesize a robust comparison from available data in different model systems. This section presents quantitative data from studies using late-stage precursors in engineered microorganisms and baseline data from plant cell cultures known to produce complex lignans.

Lignan Profile from a Late-Stage Precursor: Coniferyl Alcohol

Feeding an immediate precursor like coniferyl alcohol can theoretically maximize the flux towards direct dimerization products. A study using engineered E. coli to express the initial lignan pathway enzymes provides a clear quantitative look at the products derived directly from coniferyl alcohol. When fed coniferyl alcohol, the system produced pinoresinol, which was subsequently reduced to lariciresinol and secoisolariciresinol[6].

Table 1: Lignan Production from Coniferyl Alcohol in an Engineered Microbial System

Precursor Fed Organism Lignan Measured Titer (μM)
Coniferyl Alcohol E. coli (ER_CgL1) Pinoresinol 10.5
Lariciresinol 5.8
Secoisolariciresinol Not Detected
Coniferyl Alcohol E. coli (ER_CueO) Pinoresinol 4.1
Lariciresinol 2.1
Secoisolariciresinol 15.5

Data synthesized from a study on microbial lignan production, illustrating the potential profile from a late-stage precursor[6]. Titers were measured 24 hours after induction.

This data illustrates that providing the immediate precursor, coniferyl alcohol, results in the accumulation of the primary lignan, pinoresinol, and its downstream derivatives. The variation between the two engineered strains highlights how the specific enzymes present (in this case, different laccases for the initial coupling) can dramatically alter the final product profile[6].

Baseline Lignan Profile in Plant Cell Culture: Linum setaceum

Plant cell cultures provide a valuable model for studying lignan biosynthesis. A study on suspension cultures of Linum setaceum quantified a profile of more complex, downstream lignans. This represents a baseline profile without external precursor feeding, relying on the cell's endogenous production from early precursors like phenylalanine.

Table 2: Endogenous Lignan Profile in Linum setaceum Suspension Culture

Precursor Fed System Lignan Measured Concentration (mg/g dry weight)
Endogenous Linum setaceum Suspension Culture Yatein 0.19
Desoxypodophyllotoxin 0.09
β-peltatin 3.34
6-methoxypodophyllotoxin 2.72

Data from a study quantifying the baseline lignan profile in an established plant cell culture system[2][7].

This profile, rich in complex aryltetralin lignans, contrasts with the profile in Table 1. It reflects the action of a multi-step enzymatic pathway that modifies the initial lignan structures into more elaborate molecules. Feeding this compound would be expected to increase the overall pool of these lignans, while feeding an even later intermediate, such as yatein, could specifically boost the production of its derivatives[7].

Metabolic Pathways and Experimental Workflow

Lignan Biosynthesis Pathway Diagram

The following diagram illustrates the entry points of different precursors into the lignan biosynthesis pathway. Early precursors like L-Phenylalanine and Ferulic Acid require multiple enzymatic steps, whereas this compound and Coniferyl Alcohol enter at the final stage before dimerization.

Lignan_Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_monolignol Monolignol Pathway cluster_lignan Lignan Pathway L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid p-Coumaric Acid p-Coumaric Acid Ferulic Acid Ferulic Acid Coniferaldehyde Coniferaldehyde Ferulic Acid->Coniferaldehyde Multiple Steps Coniferyl Alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl Alcohol E-Coniferin E-Coniferin Coniferyl Alcohol->E-Coniferin Glucosylation/ Hydrolysis Pinoresinol Pinoresinol Coniferyl Alcohol->Pinoresinol Dimerization Lariciresinol Lariciresinol Pinoresinol->Lariciresinol Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol Matairesinol Matairesinol Secoisolariciresinol->Matairesinol

Caption: Simplified lignan biosynthesis pathway showing entry points for key precursors.

Experimental Workflow Diagram

A typical precursor feeding experiment follows a structured workflow from plant cultivation to data analysis. This process is essential for obtaining reliable and reproducible quantitative data on lignan profiles.

Experimental_Workflow A Plant Material Preparation (e.g., Cell Culture Initiation, Seedling Growth) B Precursor Feeding (e.g., Addition of this compound or Ferulic Acid to media) A->B C Incubation (Controlled time and environmental conditions) B->C D Sample Harvesting & Quenching (e.g., Flash freezing in liquid nitrogen) C->D E Lignan Extraction (e.g., Solvent extraction, optional hydrolysis) D->E F Analytical Quantification (e.g., HPLC, LC-MS/MS) E->F G Data Analysis & Comparison (Quantify peak areas, normalize to standards) F->G

Caption: Generalized workflow for a plant precursor feeding experiment.

Experimental Protocols

The following are generalized protocols based on methodologies reported in lignan research literature. Researchers should optimize these protocols for their specific plant system and analytical equipment.

Protocol 1: Precursor Feeding to Plant Suspension Cultures
  • Culture Maintenance: Establish and maintain a healthy plant cell suspension culture (e.g., Linum or Forsythia species) in a suitable growth medium (e.g., Murashige and Skoog) under controlled light and temperature conditions.

  • Precursor Preparation: Prepare sterile, stock solutions of the precursors. For example, dissolve this compound in sterile water and ferulic acid in a minimal volume of DMSO, then dilute with sterile culture medium.

  • Feeding: To cultures in the exponential growth phase, add the precursor solution to achieve the desired final concentration (e.g., 0.1-1.0 mM). An equivalent volume of the solvent (e.g., sterile water or DMSO-media mix) should be added to control cultures.

  • Incubation and Harvesting: Incubate the fed cultures for a predetermined time course (e.g., 24, 48, 72 hours). Harvest the cells by vacuum filtration and immediately flash-freeze them in liquid nitrogen. Store samples at -80°C until extraction.

Protocol 2: Lignan Extraction and Quantification by HPLC
  • Sample Preparation: Lyophilize the frozen plant material and grind it to a fine powder. For oil-rich samples like flaxseed, a pre-extraction with hexane (B92381) may be required to remove lipids.

  • Extraction: Extract a known mass of the powdered sample (e.g., 100 mg) with a solvent such as 70-80% aqueous methanol (B129727) or ethanol. A solid-to-liquid ratio of 1:10 (w/v) is common. Extraction can be enhanced by sonication for 30-60 minutes or overnight maceration at room temperature.

  • Hydrolysis (Optional): Many lignans exist as glycosides. To quantify total lignans (aglycones), the extract can be subjected to hydrolysis.

    • Alkaline Hydrolysis: Add NaOH to the extract (e.g., to a final concentration of 1 M), blanket with nitrogen gas, and heat at 60°C for 1-2 hours to cleave ester-linked glycosides.

    • Enzymatic Hydrolysis: After neutralizing the extract, use an enzyme mixture (e.g., from Helix pomatia, containing β-glucosidase/sulfatase) at an appropriate pH (e.g., 5.0) and temperature (e.g., 37°C) to cleave ether-linked glycosides.

  • Purification: After hydrolysis, neutralize the extract and perform a liquid-liquid extraction with a solvent like diethyl ether or ethyl acetate (B1210297) to isolate the lignan aglycones. Evaporate the solvent under a stream of nitrogen.

  • HPLC Analysis:

    • Sample Reconstitution: Dissolve the dried extract in the initial mobile phase (e.g., methanol/water mixture).

    • Chromatography: Inject the sample onto a C18 reversed-phase HPLC column. Use a gradient elution program with a mobile phase consisting of two solvents, such as (A) acidified water (e.g., with 0.1% formic acid) and (B) methanol or acetonitrile.

    • Detection: Monitor the eluent using a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

    • Quantification: Identify and quantify lignans by comparing their retention times and mass spectra to those of authentic standards. Calculate concentrations based on calibration curves generated from the standards.

Conclusion

The choice of precursor has a profound theoretical and practical impact on the resulting lignan profile in a given plant system.

  • Feeding Late-Stage Precursors (this compound / Coniferyl Alcohol): This strategy bypasses upstream rate-limiting enzymatic steps and is expected to increase the total flux into the lignan pathway. It preferentially boosts the production of pinoresinol and its direct derivatives (lariciresinol, secoisolariciresinol). This approach is ideal for maximizing the yield of these specific, early-stage lignans.

  • Feeding Early-Stage Precursors (Ferulic Acid / L-Phenylalanine): This method relies on the plant's full endogenous biosynthetic capacity. The resulting lignan profile may be more complex and diverse, but the overall yield might be lower due to metabolic flux being diverted to other phenylpropanoid-derived compounds (e.g., flavonoids, lignin).

For researchers aiming to produce high quantities of a specific, complex lignan, a dual approach of feeding a late-stage precursor while also genetically upregulating the specific downstream enzymes responsible for its synthesis would likely be the most effective strategy. This guide provides the foundational knowledge, data context, and methodological framework necessary for designing such advanced metabolic engineering experiments.

References

Safety Operating Guide

Navigating the Safe Disposal of (E)-coniferin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(E)-coniferin, a glucoside of coniferyl alcohol, is a white crystalline solid.[1] Although its toxicological properties have not been fully investigated, it is classified as harmful if swallowed and causes serious eye irritation.[2][3] Therefore, treating it as hazardous waste is the recommended and safest course of action.

Immediate Safety and Handling Protocols

Before beginning any procedure that involves this compound, it is imperative to consult the material safety data sheet (MSDS) and wear appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory to prevent eye irritation.[3]

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Body Protection: A standard laboratory coat should be worn.

In Case of a Spill: In the event of a spill, avoid breathing dust or vapors. Spills should be cleaned up immediately by personnel wearing appropriate PPE. For solid this compound, carefully sweep the material to avoid generating dust and place it into a sealed container for disposal as hazardous waste. For solutions, use an inert absorbent material to collect the spill before placing it in the designated waste container. The spill area should then be thoroughly cleaned. For significant spills, contact your institution's Environmental Health and Safety (EHS) office for assistance.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to manage it as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[4]

  • Waste Segregation: It is crucial to separate this compound waste from other laboratory waste streams to prevent potentially dangerous reactions.[5] This includes pure this compound, solutions containing the compound, and any contaminated materials such as pipette tips, gloves, and absorbent pads.[4]

  • Waste Collection and Labeling:

    • Solid Waste: Collect pure this compound powder and other contaminated solid materials in a designated, sealable, and clearly labeled hazardous waste container.[5] The container should be made of a material compatible with the chemical, such as a high-density polyethylene (B3416737) (HDPE) drum or a glass container with a secure lid.[5]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous liquid waste container.[5] If a solvent is used, its hazards must also be considered for labeling and disposal. Do not mix with other waste streams unless compatibility has been confirmed.[5]

    • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and any other hazardous components (e.g., solvents). The associated hazards, such as "Harmful if Swallowed" and "Causes Serious Eye Irritation," should also be clearly indicated.

  • Storage of Waste: Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[4] The storage area should be cool.

  • Arranging for Disposal: Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[5] Always follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Summary of this compound Disposal Guidelines

GuidelineDescription
Primary Disposal Route Treat as hazardous chemical waste. Dispose of contents and container through an approved waste disposal facility. Do not dispose of down the drain or in regular trash.[4]
Personal Protective Equipment (PPE) Wear chemical safety goggles, compatible chemical-resistant gloves, and a standard lab coat.
Waste Segregation Separate solid and liquid waste containing this compound from other waste streams. This includes the pure compound, solutions, and contaminated labware.[5]
Container Management Use sealed, compatible, and clearly labeled containers for both solid and liquid waste. Containers should be labeled with "Hazardous Waste" and specify the contents and associated hazards.[5]
Spill Cleanup For solids, sweep carefully to avoid dust and place in a sealed container. For liquids, use an inert absorbent material. Always wear appropriate PPE during cleanup.
Final Disposal Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5] Adhere to all local, state, and federal regulations.
Chemical Inactivation (Not Recommended) While chemical degradation through methods like oxidation is a possibility for some organic compounds, it is not recommended for this compound without specific expertise and prior consultation with your EHS office, as attempting to neutralize an unknown or uncharacterized compound can be dangerous.[5]

Experimental Protocols and Signaling Pathways

Currently, there are no established and verified experimental protocols for the routine chemical neutralization or degradation of this compound for disposal purposes. The recommended and safest procedure is collection and disposal by a certified hazardous waste management service.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

cluster_start Start: this compound Waste Generated cluster_ppe Step 1: Safety First cluster_segregation Step 2: Waste Segregation cluster_storage Step 3: Secure Storage cluster_disposal Step 4: Final Disposal start This compound waste (solid or liquid) ppe Don appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe segregate Is the waste solid or liquid? ppe->segregate solid_waste Collect in a labeled 'Hazardous Solid Waste' container. segregate->solid_waste Solid liquid_waste Collect in a labeled 'Hazardous Liquid Waste' container. segregate->liquid_waste Liquid storage Store sealed container in a designated, secure, and well-ventilated area. solid_waste->storage liquid_waste->storage ehs Contact Institutional EHS or a licensed waste disposal company. storage->ehs disposal Follow all institutional and regulatory procedures for pickup. ehs->disposal

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling (E)-Coniferin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of (E)-coniferin, a glucoside of coniferyl alcohol used in various research applications. Adherence to these procedures is critical for minimizing risk and ensuring operational integrity.

This compound is an isomer of Coniferin and shares its properties, including the potential to cause serious eye irritation.[1][2] While the toxicological properties of this specific material have not been fully investigated, it is prudent to handle it with care to prevent direct contact with the skin or eyes and to avoid inhalation.[3]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols for similar chemical compounds.

Body PartPPE RequirementSpecifications & Rationale
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash-prone procedures.Protects against accidental splashes and airborne particles that can cause serious eye irritation.[2][3]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated or damaged.[3]
Body Laboratory coat or chemical-resistant apron.Protects clothing and skin from spills and contamination.[3]
Respiratory NIOSH/MSHA approved respirator.Required when handling the powder form outside of a chemical fume hood or in situations where dust or aerosols may be generated.[3]

Operational Workflow for Handling this compound

A systematic approach to handling this compound is crucial for maintaining a safe and efficient workflow. The following diagram outlines the key steps from preparation to disposal.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area (e.g., Fume Hood) prep_ppe->prep_area prep_materials Gather All Necessary Materials prep_area->prep_materials handle_weigh Weigh this compound (in ventilated enclosure if powder) prep_materials->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve post_decontaminate Decontaminate Work Surfaces handle_dissolve->post_decontaminate Proceed to Cleanup post_waste Segregate and Dispose of Waste post_decontaminate->post_waste post_ppe Doff PPE Correctly post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: A flowchart illustrating the key procedural steps for the safe handling of this compound.

Handling and Storage Procedures

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to minimize inhalation of dust.[3]

  • Avoid direct contact with skin, eyes, and clothing.[3]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[3]

  • Remove and wash contaminated clothing before reuse.[3]

Storage:

  • Store this compound in a tightly closed container.[3]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[3]

Emergency and Disposal Plans

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, seek medical attention.[2][3]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[3]

  • Inhalation: Remove the individual from exposure and move to fresh air immediately.[3]

Spill and Leak Procedures:

  • Clean up spills immediately, observing all personal protective equipment precautions.[3]

  • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[3]

  • Avoid generating dust during cleanup.

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local environmental regulations.

  • Containers of waste should be clearly labeled with "HAZARDOUS WASTE" and the chemical contents.[4]

  • Ensure waste containers are kept tightly sealed except when adding waste.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.